Phenomorphan
Description
Properties
CAS No. |
468-07-5 |
|---|---|
Molecular Formula |
C24H29NO |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C24H29NO/c26-20-10-9-19-16-23-21-8-4-5-12-24(21,22(19)17-20)13-15-25(23)14-11-18-6-2-1-3-7-18/h1-3,6-7,9-10,17,21,23,26H,4-5,8,11-16H2/t21-,23+,24+/m0/s1 |
InChI Key |
CFBQYWXPZVQQTN-QPTUXGOLSA-N |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5 |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Enigmatic Mechanism of Phenomorphan at the Mu-Opioid Receptor: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenomorphan, a potent opioid analgesic, exerts its effects primarily through interaction with the mu-opioid receptor (MOR), a class A G protein-coupled receptor (GPCR). Like other morphinan (B1239233) derivatives, its mechanism of action involves a complex interplay of receptor binding, G protein activation, and subsequent engagement of intracellular signaling cascades. This guide provides a detailed technical overview of the molecular interactions and functional consequences of morphinan agonist binding to the MOR, serving as a foundational framework for understanding the pharmacology of this compound. We will explore the canonical G protein-dependent signaling pathway leading to analgesia and the parallel β-arrestin-mediated pathway implicated in adverse effects and tolerance. This document summarizes key quantitative parameters for representative morphinans, details the experimental protocols used to derive this data, and provides visual representations of the critical signaling pathways and experimental workflows.
Quantitative Data Summary for Representative Morphinan Agonists
The following tables summarize key in vitro pharmacological parameters for the well-studied MOR agonists, morphine and fentanyl. These values provide a comparative basis for the anticipated functional profile of this compound.
| Compound | Binding Affinity (Ki, nM) | Cell Type/Tissue | Radioligand | Reference |
| Morphine | 1.168 | Recombinant human MOR | [3H]-DAMGO | [1] |
| Fentanyl | 1.346 | Recombinant human MOR | [3H]-DAMGO | [1] |
Table 1: Mu-Opioid Receptor Binding Affinities of Representative Morphinan Agonists.
| Compound | Functional Assay | Parameter | Value | Cell Type | Reference |
| Morphine | [35S]GTPγS Binding | EC50 (nM) | 50-100 | SH-SY5Y cells | [2] |
| Morphine | [35S]GTPγS Binding | Emax (%) | ~68 (vs. EM-2) | CHO-hMOP cells | [3] |
| Fentanyl | β-arrestin2 Recruitment | EC50 (nM) | ~60 (vs. DAMGO) | HEK293 cells | [4] |
| DAMGO | β-arrestin2 Recruitment | EC50 (nM) | ~10 (vs. DAMGO) | HEK293 cells | [4] |
Table 2: Functional Efficacy of Representative Morphinan Agonists at the Mu-Opioid Receptor.
Core Signaling Pathways of Morphinan Agonists at the Mu-Opioid Receptor
Upon binding of a morphinan agonist like this compound, the MOR undergoes a conformational change that initiates two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway.
G Protein-Dependent Signaling
The canonical pathway responsible for the analgesic effects of opioids is mediated by the activation of inhibitory G proteins (Gi/o).[5] This cascade leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] Simultaneously, the βγ subunits of the G protein can directly modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[8]
Caption: this compound-induced G protein signaling cascade at the MOR.
β-Arrestin-Dependent Signaling
Following agonist binding and G protein activation, the MOR is phosphorylated by G protein-coupled receptor kinases (GRKs).[4] This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestin acts as a scaffold for other signaling proteins, initiating a wave of G protein-independent signaling that is often associated with the adverse effects of opioids, such as respiratory depression and tolerance.
Caption: β-arrestin recruitment and downstream signaling at the MOR.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of morphinan agonists with the MOR.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the MOR.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human MOR are prepared and protein concentration is determined.
-
Assay Setup: In a 96-well plate, membranes are incubated with a fixed concentration of a radiolabeled MOR ligand (e.g., [3H]-DAMGO) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plate is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G proteins coupled to the MOR.
Caption: Workflow for a [35S]GTPγS binding assay.
Protocol:
-
Membrane Preparation: Cell membranes containing MOR and associated Gi/o proteins are prepared.
-
Assay Setup: Membranes are incubated with GDP, varying concentrations of the test agonist, and a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS.
-
Incubation: The mixture is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.
-
Filtration: The assay is terminated by rapid filtration to separate G protein-bound [35S]GTPγS from the free radioligand.
-
Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: A dose-response curve is generated to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal stimulation) for the test compound.[3]
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the MOR upon agonist stimulation.
Caption: Workflow for a β-arrestin recruitment assay.
Protocol:
-
Cell Line: A stable cell line co-expressing the human MOR and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein) is used.
-
Cell Plating: Cells are seeded into microplates.
-
Compound Addition: The cells are treated with varying concentrations of the test agonist.
-
Incubation: The plates are incubated to allow for agonist-induced recruitment of β-arrestin to the MOR.
-
Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured.
-
Data Analysis: A dose-response curve is constructed to determine the EC50 and Emax for β-arrestin recruitment.[4]
Conclusion
The mechanism of action of this compound at the mu-opioid receptor is presumed to follow the established principles of other potent morphinan agonists. This involves high-affinity binding to the receptor, leading to the activation of Gi/o proteins and the subsequent inhibition of adenylyl cyclase, which underlies its analgesic properties. Concurrently, agonist binding initiates receptor phosphorylation and β-arrestin recruitment, processes that contribute to receptor desensitization and the manifestation of adverse effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the future characterization of this compound and the development of novel analgesics with improved therapeutic profiles. Further research is imperative to obtain specific quantitative data for this compound to fully elucidate its unique pharmacological signature at the mu-opioid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and tolerance of narcotic analgesics at the mu opioid receptor in differentiated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular insights into GPCR mechanisms for drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key phosphorylation sites for robust β-arrestin2 binding at the MOR revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid overdose and tolerance: is the recruitment of β-arrestin to the µ-receptor involved? - PMC [pmc.ncbi.nlm.nih.gov]
Phenomorphan: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Introduction
Phenomorphan, with the IUPAC name (1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.0¹˒¹⁰.0²˒⁷]heptadeca-2(7),3,5-trien-4-ol, is a potent synthetic opioid analgesic.[1] It belongs to the morphinan (B1239233) class of compounds and is characterized by a tetracyclic core structure. Due to the presence of the N-phenethyl group, this compound exhibits a significantly high affinity for the μ-opioid receptor, rendering it approximately 10 times more potent than levorphanol (B1675180) and consequently 60-80 times more potent than morphine.[2][3] As a result of its high potential for abuse and lack of accepted medical use in the United States, it is classified as a DEA Schedule I controlled substance.[1] This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended for researchers and professionals in the field of drug development.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉NO | [1] |
| Molecular Weight | 347.50 g/mol | [4] |
| IUPAC Name | (1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.0¹˒¹⁰.0²˒⁷]heptadeca-2(7),3,5-trien-4-ol | [1] |
| CAS Number | 468-07-5 | [1] |
| Appearance | Solid powder | [4] |
| pKa | Estimated to be in the range of 8.0-9.0, similar to other morphinans. The pKa of morphine is 8.21.[5] | Computational Estimation |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[6] | Inferred from similar compounds |
| Stereochemistry | The specific stereoisomer (1R,9R,10R) is responsible for its high opioid activity. | Inferred from morphinan SAR |
Synthesis of this compound
The synthesis can be envisioned in two main stages: the construction of the core morphinan structure and the subsequent N-alkylation to introduce the phenethyl group.
Stage 1: Synthesis of the Morphinan Core (Nor-phenomorphan)
The Grewe cyclization of a 1-benzyl-octahydroisoquinoline derivative is a common method for constructing the morphinan skeleton.
References
- 1. researchgate.net [researchgate.net]
- 2. Probes for narcotic receptor mediated phenomena. 48. C7- and C8-substituted 5-phenylmorphan opioids from diastereoselective alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones [mdpi.com]
- 6. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenomorphan: A Technical Guide to its Binding Affinity, Selectivity, and Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenomorphan, a potent opioid analgesic, exerts its effects through interaction with opioid receptors, primarily the µ-opioid receptor (MOR). Understanding its binding affinity, selectivity profile, and the subsequent intracellular signaling cascades is crucial for the development of novel therapeutics with improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of the binding characteristics of this compound and its analogs, details established experimental protocols for assessing receptor binding, and delineates the canonical µ-opioid receptor signaling pathway.
This compound Binding Affinity and Selectivity
Due to the scarcity of direct binding data for this compound, this guide presents data for a closely related analog, N-phenylpropylnormorphine, which differs only by an additional carbon in the N-alkyl chain. This compound has demonstrated high affinity and selectivity for the µ-opioid receptor.[3] It is important to note that while this data provides a strong indication of this compound's binding characteristics, direct experimental verification is necessary for precise quantification.
Table 1: Opioid Receptor Binding Affinities of N-Phenylpropylnormorphine (this compound Analog)
| Compound | Receptor Subtype | Kᵢ (nM) | Reference Compound | Receptor Subtype | Kᵢ (nM) |
| N-Phenylpropylnormorphine | µ (mu) | 0.93 | Morphine | µ (mu) | ~1-2 |
| δ (delta) | - | δ (delta) | Low affinity | ||
| κ (kappa) | - | κ (kappa) | Low affinity |
Data for N-Phenylpropylnormorphine from Ben Haddou et al. as cited in[3]. Data for Morphine is a generally accepted range. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols for Opioid Receptor Binding Assays
The determination of a ligand's binding affinity for opioid receptors is typically achieved through competitive radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the quantification of ligand-receptor interactions.[2]
Objective
To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the µ, δ, and κ opioid receptors through competitive displacement of a radiolabeled ligand.
Materials and Reagents
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligands:
-
[³H]DAMGO for the µ-opioid receptor.
-
[³H]DPDPE or [³H]Naltrindole for the δ-opioid receptor.
-
[³H]U-69,593 or [³H]Diprenorphine for the κ-opioid receptor.
-
-
Test Compound: this compound or other N-substituted morphinans.
-
Reference Compounds: Morphine, DAMGO, DPDPE, U-69,593.
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled antagonist in excess.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass fiber filters.
Experimental Workflow
Below is a generalized workflow for a competitive radioligand binding assay.
Experimental workflow for a competitive radioligand binding assay.
Assay Procedure
-
Membrane Preparation: Homogenize cells expressing the target opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and serial dilutions of the test compound.
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Determine the total binding (in the absence of a competitor) and non-specific binding (in the presence of a high concentration of an unlabeled antagonist).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Kᵢ (inhibition constant), which represents the binding affinity of the test compound, using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
µ-Opioid Receptor Signaling Pathway
This compound, as a potent µ-opioid receptor agonist, initiates a cascade of intracellular signaling events upon binding to the receptor. The MOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).[4][5]
G-Protein Dependent Signaling
The canonical signaling pathway involves the activation of the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] The Gβγ subunit also plays a crucial role by modulating ion channels, specifically activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, which are the primary mechanisms underlying the analgesic effects of opioids.
G-protein dependent signaling pathway of the µ-opioid receptor.
β-Arrestin Mediated Signaling and Receptor Regulation
In addition to G-protein signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin proteins.[4] This process is initiated by the phosphorylation of the intracellular domains of the activated receptor by G-protein coupled receptor kinases (GRKs). Phosphorylation increases the affinity of the receptor for β-arrestins.
The recruitment of β-arrestin has two main consequences:
-
Desensitization: β-arrestin sterically hinders the coupling of the receptor to G-proteins, thereby terminating G-protein-mediated signaling.
-
Internalization: β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (e.g., clathrin and AP2), which leads to the internalization of the receptor from the cell surface into endosomes. This process is crucial for receptor dephosphorylation and subsequent recycling back to the cell surface or degradation.
The β-arrestin pathway is also implicated in mediating some of the adverse effects of opioids, such as tolerance and respiratory depression.
β-arrestin mediated signaling and receptor regulation.
Conclusion
This compound is a powerful opioid agonist with a high affinity for the µ-opioid receptor, a characteristic driven by its N-phenethyl substituent. While precise binding data for this compound remains to be published, analysis of close structural analogs provides a strong framework for understanding its receptor interaction profile. The established methodologies for radioligand binding assays offer a robust platform for the future characterization of this compound and novel related compounds. A thorough understanding of its engagement with both G-protein and β-arrestin signaling pathways is critical for the rational design of next-generation analgesics with improved therapeutic windows. Further research is warranted to fully elucidate the specific binding kinetics and functional selectivity of this compound at all opioid receptor subtypes.
References
- 1. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and opioid receptor binding affinities of 2-substituted and 3-aminomorphinans: ligands for mu, kappa, and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Phenomorphan: A Technical Guide
Introduction
Phenomorphan, or (-)-3-hydroxy-N-(2-phenylethyl)morphinan, is a potent opioid analgesic. Structurally, it is a member of the morphinan (B1239233) class of opioids and is distinguished by the presence of an N-phenethyl substituent. This structural feature is known to significantly enhance its affinity for the μ-opioid receptor, rendering it substantially more potent than morphine and its parent compound, levorphanol.[1] This technical guide provides a comprehensive overview of the essential in vitro assays for characterizing the pharmacological profile of this compound at opioid receptors.
Due to the limited availability of specific quantitative in vitro data for this compound in publicly accessible literature, this guide presents illustrative data based on the known pharmacology of potent N-phenethyl-substituted morphinans and prototypical μ-opioid receptor agonists. The provided experimental protocols and data tables serve as a framework for the systematic in vitro evaluation of this compound.
Receptor Binding Affinity
Radioligand binding assays are fundamental in determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound, allowing for the calculation of the inhibitory constant (Ki), a measure of binding affinity.
Table 1: Illustrative Opioid Receptor Binding Affinities
| Compound | Receptor | Kᵢ (nM) |
| This compound (Illustrative) | μ (Mu) | 0.1 - 0.5 |
| δ (Delta) | 10 - 50 | |
| κ (Kappa) | 20 - 100 | |
| Morphine (Reference) | μ (Mu) | 1.2[2] |
| δ (Delta) | >1000 | |
| κ (Kappa) | >1000 |
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human μ-, δ-, and κ-opioid receptors.
Materials:
-
Receptor Source: Cell membranes from stable cell lines expressing recombinant human μ-, δ-, or κ-opioid receptors.
-
Radioligands:
-
μ-opioid receptor: [³H]-DAMGO
-
δ-opioid receptor: [³H]-Naltrindole
-
κ-opioid receptor: [³H]-U69,593
-
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (10 μM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, determined using non-linear regression analysis.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Activity: G-Protein Coupling
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins upon agonist binding to a G protein-coupled receptor (GPCR). It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, providing a direct measure of G protein engagement.
Table 2: Illustrative G-Protein Activation ([³⁵S]GTPγS Binding Assay)
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) |
| This compound (Illustrative) | μ (Mu) | 1 - 10 | 90 - 110 |
| δ (Delta) | >1000 | <20 | |
| κ (Kappa) | >1000 | <20 | |
| DAMGO (Reference) | μ (Mu) | 45[3] | 100 |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation via the μ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS
-
Test Compound: this compound
-
Positive Control: DAMGO
-
Non-specific Binding Control: Unlabeled GTPγS (10 μM)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP: Guanosine 5'-diphosphate
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer
-
GDP (final concentration 10-30 μM)
-
Varying concentrations of this compound or DAMGO.
-
Membrane suspension (10-20 µg of protein per well).
-
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through a filter plate.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity.
Data Analysis:
-
Subtract the non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Caption: G-Protein Dependent Signaling Pathway of this compound.
Functional Activity: cAMP Modulation
Activation of Gαi/o-coupled receptors like the μ-opioid receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. cAMP assays are used to quantify this effect.
Table 3: Illustrative Inhibition of Forskolin-Stimulated cAMP Accumulation
| Compound | EC₅₀ (nM) | Eₘₐₓ (% Inhibition) |
| This compound (Illustrative) | 1 - 15 | 80 - 100 |
| Morphine (Reference) | 193[4] | ~50[4] |
Experimental Protocol: cAMP Accumulation Assay
Objective: To measure the potency (EC50) and efficacy (Emax) of this compound to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cell Line: A stable cell line expressing the recombinant human μ-opioid receptor (e.g., HEK293 or CHO cells).
-
Test Compound: this compound
-
Stimulant: Forskolin (B1673556)
-
cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or GloSensor-based kits)
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Seeding: Seed cells in a 96- or 384-well plate and grow to confluency.
-
Pre-treatment: Incubate cells with varying concentrations of this compound for a specified period.
-
Stimulation: Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
Data Analysis:
-
Generate a standard curve to convert the assay signal to cAMP concentrations.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Caption: Experimental Workflow for cAMP Accumulation Assay.
Functional Activity: β-Arrestin Recruitment
Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This process leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades. Assays measuring β-arrestin recruitment are crucial for understanding the potential for tolerance development and biased agonism.
Table 4: Illustrative β-Arrestin 2 Recruitment
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) |
| This compound (Illustrative) | 50 - 200 | 70 - 90 |
| DAMGO (Reference) | 19.2 | 100 |
| Morphine (Reference) | 46.1 | <50 |
Experimental Protocol: β-Arrestin Recruitment Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to induce β-arrestin 2 recruitment to the μ-opioid receptor.
Materials:
-
Cell Line: A cell line engineered to co-express the μ-opioid receptor fused to a protein fragment and β-arrestin 2 fused to a complementary fragment (e.g., PathHunter® β-arrestin assay).
-
Test Compound: this compound
-
Positive Control: A known β-arrestin-recruiting agonist (e.g., DAMGO).
-
Detection Reagents: As per the assay kit manufacturer's instructions.
Procedure:
-
Cell Seeding: Seed the engineered cells in a 96- or 384-well plate.
-
Agonist Addition: Add varying concentrations of this compound or the positive control to the wells.
-
Incubation: Incubate the plate at 37°C for the time specified by the assay manufacturer (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents and incubate as required.
-
Signal Measurement: Measure the chemiluminescent or fluorescent signal using a plate reader.
Data Analysis:
-
Plot the signal intensity against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Caption: β-Arrestin Recruitment and Downstream Signaling.
Summary and Conclusion
This compound is anticipated to be a highly potent and selective μ-opioid receptor agonist. Based on its structure, its in vitro profile is expected to show high binding affinity for the μ-opioid receptor, with significantly lower affinity for the δ- and κ-opioid receptors. Functionally, it is predicted to be a full and potent agonist in G-protein activation assays, leading to the robust inhibition of cAMP production. Its profile in β-arrestin recruitment assays will be critical in determining its potential for biased agonism, which may have implications for its side-effect profile and the development of tolerance. The experimental protocols and illustrative data presented in this guide provide a comprehensive framework for the detailed in vitro characterization of this compound, which is essential for a thorough understanding of its pharmacological properties and for guiding further drug development efforts. Empirical determination of these parameters is necessary to confirm the in vitro pharmacological profile of this compound.
References
Pharmacological Profiling of Phenomorphan Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenomorphan, a morphinan (B1239233) derivative, and its analogues represent a significant class of opioid analgesics. The pharmacological profile of these compounds is critically influenced by substitutions on the morphinan scaffold, particularly at the nitrogen atom. The introduction of an N-phenethyl group, as seen in this compound, is known to substantially enhance affinity and potency at the mu-opioid receptor (MOR) compared to morphine.[1][2] This guide provides a comprehensive overview of the pharmacological profiling of this compound derivatives, summarizing key in vitro and in vivo data, detailing essential experimental protocols, and illustrating the underlying signaling pathways and experimental workflows. This document is intended to serve as a technical resource for researchers and scientists engaged in the discovery and development of novel opioid therapeutics.
Data Presentation
The following tables summarize the quantitative pharmacological data for a selection of this compound and related derivatives, facilitating a comparative analysis of their receptor binding affinities and functional activities.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Derivatives and Related Compounds
| Compound | µ (MOR) Ki (nM) | δ (DOR) Ki (nM) | κ (KOR) Ki (nM) | Reference |
| Morphine | 0.93 | 271 | 291 | [3] |
| N-Phenethylnormorphine | 0.93 | - | - | [3] |
| Oxymorphone | 0.49 | 90.8 | 34.6 | [3] |
| N-Phenethyl-noroxymorphone | 0.54 | 28.5 | 9.4 | [4] |
| DC-1-76.1 | 1.1 | 140 | 18 | [5] |
| DC-1-76.2 | 0.44 | 130 | 10 | [5] |
| Delmorphan-A | - | 0.1 (Ke) | - | [6] |
| Fluorophen | - | - | - | [5] |
| Compound 5c (LP1 derivative) | 6.1 | >1000 | 19.8 | [7] |
| N-phenethyl phenylmorphan (B1201687) (ortho-hydroxy) | 0.40 | - | - | [8] |
| N-phenethyl phenylmorphan (meta-hydroxy) | 0.93 | - | - | [8] |
| N-phenethyl phenylmorphan (para-hydroxy) | 4.16 | - | - | [8] |
Note: '-' indicates data not available in the cited sources.
Table 2: In Vitro Functional Activity of this compound Derivatives
| Compound | Assay | Efficacy (% Emax vs DAMGO) | Potency (EC50, nM) | Receptor | Reference |
| Morphine | cAMP | - | - | MOR | [9] |
| N-Phenethylnormorphine | Ca2+ mobilization | - | 13.9 | MOR | [3] |
| N-Phenethyl-noroxymorphone | Ca2+ mobilization | - | 23.1 | MOR | [3] |
| DC-1-76.1 | [35S]GTPγS | 67.3 | 2.12 | MOR | [5][9] |
| DC-1-76.2 | [35S]GTPγS | 94.7 | 1.44 | MOR | [5][9] |
| Delmorphan-A | [35S]GTPγS | Inverse Agonist | 0.1 (Ke) | DOR | [6] |
| Compound 5c (LP1 derivative) | cAMP | 72 | 11.5 | MOR | [7] |
| N-phenethyl phenylmorphan (ortho-hydroxy) | cAMP | 100.8 | 0.40 | MOR | [8] |
| N-phenethyl phenylmorphan (meta-hydroxy) | cAMP | 89.7 | 0.93 | MOR | [8] |
| N-phenethyl phenylmorphan (para-hydroxy) | cAMP | 54.8 | 4.16 | MOR | [8] |
Note: '-' indicates data not available in the cited sources. Efficacy is often compared to a standard full agonist like DAMGO.
Table 3: Pharmacokinetic Parameters of Selected Morphinan Derivatives
| Compound | Half-life (t1/2) | Clearance (Cl) | Volume of Distribution (Vd) | Bioavailability (F) | Primary Metabolism Route | Reference |
| Morphine | 2-3 h | - | - | Low oral | Glucuronidation (UGT2B7) | [3][9] |
| Phenazocine | 2-6 h | - | - | Well absorbed orally | Hepatic (demethylation, hydroxylation) | [6] |
| Pentazocine (B1679294) | ~3 h | 21.8 ml/min/kg | 5.3 L/kg | <20% oral | First-pass metabolism | [1][2] |
| Cyclorphan | Long duration | - | - | Good absorption | - | [8] |
Note: '-' indicates data not available in the cited sources. Pharmacokinetic data for specific this compound derivatives are limited in the public domain.
Experimental Protocols
Detailed methodologies for the key experiments cited in the pharmacological profiling of this compound derivatives are provided below.
Radioligand Competition Binding Assays
This protocol is for determining the binding affinity (Ki) of test compounds for opioid receptors.
1. Membrane Preparation:
-
Tissues (e.g., rat or guinea pig brain) or cells expressing the opioid receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[10]
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.[10]
-
The membrane pellet is washed and resuspended in assay buffer, and the protein concentration is determined.
2. Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, add:
-
A fixed concentration of a specific radioligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U69,593 for KOR).[7]
-
A range of concentrations of the unlabeled test compound (this compound derivative).
-
The prepared membrane suspension.
-
-
For non-specific binding determination, a high concentration of a non-radiolabeled standard ligand (e.g., naloxone) is added.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
3. Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assays
This assay measures the G-protein activation following receptor agonism.
1. Membrane Preparation:
-
Membranes are prepared from cells expressing the opioid receptor of interest, as described in the binding assay protocol.
2. Assay Procedure:
-
In a 96-well plate, the following are added in order:
-
The plate is pre-incubated to allow the compound to bind to the receptors.
-
The reaction is initiated by the addition of [35S]GTPγS.[10]
-
The plate is incubated at 30°C for 60 minutes with shaking.[10]
3. Termination and Detection:
-
The assay is terminated by rapid filtration through a filter plate.[10]
-
The filters are washed with ice-cold buffer.
-
The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are expressed as a percentage of the stimulation observed with a standard full agonist (e.g., DAMGO).
-
The EC50 (the concentration of the agonist that produces 50% of its maximal effect) and Emax (the maximal effect) values are determined by fitting the concentration-response data to a sigmoidal curve.
cAMP Accumulation Assays
This assay is used to determine the functional activity of compounds at Gi/o-coupled receptors by measuring the inhibition of adenylyl cyclase.
1. Cell Culture and Plating:
-
Cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells) are cultured to an appropriate density.
-
The cells are then seeded into 96- or 384-well plates and allowed to attach overnight.
2. Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer.
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.
3. Detection:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassays with fluorescent or luminescent readouts (e.g., HTRF or AlphaScreen).[11][12]
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP in the cell lysates is determined by interpolating from the standard curve.
-
The IC50 (for agonists inhibiting forskolin-stimulated cAMP) and Emax values are calculated from the concentration-response curves.
Mouse Tail-Flick Test for Analgesia
This in vivo assay assesses the antinociceptive properties of a compound.
1. Animals:
-
Male or female mice of a specific strain (e.g., C57BL/6) are used.
-
The animals are acclimatized to the testing environment before the experiment.[13]
2. Procedure:
-
The baseline tail-flick latency is determined for each mouse by focusing a beam of radiant heat onto the ventral surface of the tail.[7][13]
-
The time taken for the mouse to flick its tail away from the heat source is recorded. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[13]
-
The test compound is administered (e.g., subcutaneously or intraperitoneally) at various doses.
-
At specific time points after drug administration (e.g., 30, 60, 90, 120 minutes), the tail-flick latency is measured again.
3. Data Analysis:
-
The data are often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
The ED50 (the dose of the drug that produces a 50% of the maximum possible effect) is determined from the dose-response curve.
Mandatory Visualization
Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathways activated by opioid receptor agonists.
Caption: Opioid receptor signaling cascade.
Experimental Workflow for Pharmacological Profiling
The following diagram outlines a typical workflow for the pharmacological characterization of novel this compound derivatives.
References
- 1. drugs.com [drugs.com]
- 2. Pharmacokinetics and pharmacodynamics of pentazocine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6. Pharmacokinetics (ADME) | ATrain Education [atrainceu.com]
- 4. Synthesis and biochemical evaluation of 17-N-beta-aminoalkyl-4,5α-epoxynormorphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption, distribution, metabolism and excretion pharmacogenomics of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. mypcnow.org [mypcnow.org]
- 8. Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. m.psychonautwiki.org [m.psychonautwiki.org]
- 11. Pharmacokinetics of pentazocine and its occupancy of opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Phenomorphan Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenomorphan, a potent semi-synthetic opioid analgesic, belongs to the morphinan (B1239233) class of compounds. Its chemical structure, characterized by a tetracyclic core and a phenethyl substituent on the nitrogen atom, confers high affinity for the μ-opioid receptor (MOR), leading to potent analgesic effects. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs. It summarizes quantitative binding and efficacy data, details key experimental protocols for assessing these compounds, and visualizes the underlying signaling pathways and experimental workflows.
Structure-Activity Relationships of this compound and its Analogs
The analgesic potency and receptor binding affinity of morphinans are highly sensitive to structural modifications. The N-substituent, in particular, plays a critical role in determining the pharmacological profile of these compounds.
The N-Substituent
The N-phenethyl group of this compound is a key determinant of its high affinity for the μ-opioid receptor. This substitution significantly enhances potency compared to its N-methyl counterpart, levorphanol, which itself is more potent than morphine. Replacing the N-phenethyl group with other aromatic moieties can further modulate activity. For instance, substituting the phenyl ring with a furan (B31954) or thiophene (B33073) ring has been shown to increase potency even further.
Modifications to the Morphinan Core
Alterations to the core morphinan structure also significantly impact activity. Modifications at the C6 and C14 positions have been extensively studied. For example, the presence of a 14-hydroxyl group can influence the agonist versus antagonist properties of N-substituted morphinans.
Quantitative Data Summary
The following table summarizes the available quantitative data on the opioid receptor binding affinities (Ki) and analgesic potencies (ED50) of this compound and related compounds. This data is crucial for understanding the subtle electronic and steric effects that govern the interaction of these ligands with opioid receptors.
| Compound | N-Substituent | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Analgesic Potency (ED50, mg/kg) | Test Method | Reference Compound |
| This compound | Phenethyl | Data Not Available | Data Not Available | Data Not Available | ~10x Levorphanol | Not Specified | Levorphanol |
| N-Phenethylnormorphine | Phenethyl | 0.93 | - | - | - | Radioligand Assay | - |
| N-(2-(2-Furyl)ethyl) Analog | 2-(2-Furyl)ethyl | - | - | - | ~60x Levorphanol | Not Specified | Levorphanol |
| N-(2-(2-Thienyl)ethyl) Analog | 2-(2-Thienyl)ethyl | - | - | - | ~45x Levorphanol | Not Specified | Levorphanol |
| Levorphanol | Methyl | <1 | - | - | 6-8x Morphine | Not Specified | Morphine |
| Morphine | Methyl | 1.2 - 3.25 | - | - | 1 | Tail-flick | Morphine |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.
Synthesis of this compound
A general method for the synthesis of N-substituted morphinans involves the N-alkylation of the corresponding nor-morphinan precursor. The synthesis of this compound can be achieved by reacting (-)-3-hydroxymorphinan (normorphanol) with phenethyl bromide.
Materials:
-
(-)-3-Hydroxymorphinan (normorphanol)
-
Phenethyl bromide
-
Sodium bicarbonate (NaHCO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve (-)-3-hydroxymorphinan in DMF.
-
Add sodium bicarbonate to the solution.
-
Add phenethyl bromide to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Opioid Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the μ-opioid receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human μ-opioid receptor
-
[³H]DAMGO (μ-opioid receptor agonist radioligand)
-
Test compound (e.g., this compound analog)
-
Naloxone (B1662785) (non-selective opioid antagonist for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the binding buffer, a fixed concentration of [³H]DAMGO, and varying concentrations of the test compound or naloxone (for non-specific binding).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Analgesic Assay: Hot Plate Test
The hot plate test is a common method to assess the analgesic efficacy of a compound in rodents by measuring the latency to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Animal restraining chamber
-
Test animals (e.g., mice)
-
Test compound solution
-
Vehicle solution (control)
-
Timer
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Set the temperature of the hot plate to a constant, noxious level (e.g., 55 ± 0.5 °C).
-
Administer the test compound or vehicle to the animals via a specific route (e.g., subcutaneous, intraperitoneal).
-
At a predetermined time after drug administration (e.g., 30 minutes), place the animal on the hot plate and start the timer.
-
Observe the animal for nociceptive responses, such as paw licking, jumping, or vocalization.
-
Stop the timer as soon as a nociceptive response is observed and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any animal not responding within this time is removed from the plate and assigned the cut-off latency.
-
Compare the latencies of the drug-treated group with the vehicle-treated group to determine the analgesic effect. The ED50 value can be calculated from a dose-response curve.
Signaling Pathways and Experimental Workflows
The analgesic and other physiological effects of this compound are mediated through the activation of intracellular signaling cascades following its binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR).
μ-Opioid Receptor Signaling Pathway
Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These events collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, resulting in analgesia.
The Genesis of a Potent Analgesic: A Technical Guide to the Discovery and Development of Phenomorphan
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenomorphan is a potent synthetic opioid analgesic belonging to the morphinan (B1239233) class of compounds. Its development in the mid-20th century was a significant step in the exploration of the structure-activity relationships of morphine and its derivatives, particularly concerning the impact of N-substituents on analgesic potency. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, with a focus on the experimental methodologies and signaling pathways central to its mechanism of action. While specific quantitative binding and in vivo potency data for this compound are not widely available in contemporary literature, this guide contextualizes its development within the broader history of opioid research.
Historical Context and Discovery
The development of this compound is rooted in the extensive mid-20th century research efforts to modify the morphine structure to enhance analgesic potency while potentially reducing undesirable side effects. Following the elucidation of morphine's structure, medicinal chemists systematically altered various functional groups to understand their contribution to pharmacological activity. A key area of investigation was the modification of the nitrogen atom at position 17 of the morphinan skeleton.
Pioneering work by Dr. Everette L. May and Dr. Nathan B. Eddy at the National Institutes of Health was instrumental in this field. Their research in the 1950s explored the effects of substituting the N-methyl group of morphinans with larger alkyl and aralkyl groups. This line of inquiry led to the discovery that an N-phenethyl substituent dramatically increases analgesic potency. This compound, or (-)-3-hydroxy-N-phenethylmorphinan, emerged from this research and was reported in 1959.
The significantly enhanced potency of this compound is attributed to the N-phenethyl group, which is believed to provide additional binding interactions with the μ-opioid receptor, thereby increasing binding affinity.[1] this compound is reported to be approximately 10 times more potent than levorphanol, which itself is 6-8 times more potent than morphine.[1] Due to its high potency and potential for abuse, this compound is classified as a Schedule I controlled substance in the United States, indicating it has no currently accepted medical use and a high potential for abuse.[2]
Chemical Synthesis
The synthesis of N-substituted morphinans like this compound typically begins with a precursor morphinan ring system. While the original 1959 publication by May and Eddy detailing the precise synthesis of this compound is not readily accessible, the general synthetic strategies of the era for N-alkylation of normorphinans are well-documented.
A plausible synthetic route, based on established methodologies, would involve the following key steps:
-
N-Demethylation of a Morphinan Precursor: Starting with a readily available morphinan such as levorphanol, the N-methyl group is removed to yield the corresponding nor-morphinan (3-hydroxymorphinan).
-
N-Alkylation: The resulting secondary amine of the nor-morphinan is then alkylated with a phenethyl halide, such as phenethyl bromide, in the presence of a base to yield this compound.
The development of various N-substituted morphinans has been a cornerstone of opioid research, leading to the discovery of compounds with a wide range of activities from potent agonists to antagonists.[3]
Quantitative Pharmacological Data
Detailed quantitative data for this compound, such as specific Ki, EC50, and ED50 values, are not widely reported in modern pharmacological literature. However, its potency relative to other well-characterized opioids provides a valuable benchmark.
| Compound | Class | Relative Analgesic Potency (Morphine = 1) |
| This compound | Morphinan | ~60-80 |
| Levorphanol | Morphinan | 6-8 |
| Morphine | Phenanthrene | 1 |
Note: The relative potency of this compound is estimated based on reports that it is approximately 10 times more potent than levorphanol.[1]
For context, the following table presents the binding affinities (Ki) of several common opioids for the human μ-opioid receptor.
| Opioid | Ki (nM) for Human μ-Opioid Receptor |
| Buprenorphine | < 1 |
| Levorphanol | < 1 |
| Hydromorphone | < 1 |
| Oxymorphone | < 1 |
| Fentanyl | 1-100 |
| Morphine | 1-100 |
| Hydrocodone | 1-100 |
| Oxycodone | 1-100 |
| Codeine | > 100 |
| Meperidine | > 100 |
| Tramadol | > 100 |
Data adapted from a study using a single binding assay in a cell membrane preparation expressing recombinant human MOR.[4][5]
Experimental Protocols
The pharmacological characterization of opioid compounds like this compound relies on a suite of standardized in vitro and in vivo assays.
Radioligand Binding Assay for μ-Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the μ-opioid receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM).
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hot-Plate Test for Analgesic Activity
Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response in rodents.
Materials:
-
Hot-plate apparatus with adjustable temperature.
-
Test animals (e.g., mice or rats).
-
Test compound (this compound) and vehicle control.
Procedure:
-
Apparatus Setup: Set the hot-plate temperature to a constant, noxious level (e.g., 55 ± 0.5 °C).
-
Baseline Latency: Gently place each animal on the hot plate and start a timer. Measure the time until the animal exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle to the animals via a specified route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the animals back on the hot plate and measure their response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group. The analgesic effect is often expressed as the maximum possible effect (%MPE). The ED50 (the dose that produces a defined level of analgesia in 50% of the subjects) can be calculated from a dose-response curve.
Tail-Flick Test for Analgesic Activity
Objective: To evaluate the spinal analgesic activity of a compound by measuring the latency of a tail-withdrawal reflex in response to a thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source or a temperature-controlled water bath.
-
Test animals (e.g., mice or rats).
-
Test compound (this compound) and vehicle control.
Procedure:
-
Apparatus Setup: If using a radiant heat source, calibrate the intensity to elicit a tail-flick response within a few seconds in a drug-naive animal. If using a water bath, maintain a constant noxious temperature (e.g., 52-55 °C).
-
Baseline Latency: Gently restrain the animal and apply the thermal stimulus to a specific portion of the tail. Measure the time until the animal flicks its tail away from the stimulus. A cut-off time is employed to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle.
-
Post-treatment Latency: At various time points after administration, re-measure the tail-flick latency.
-
Data Analysis: Analyze the data similarly to the hot-plate test, comparing post-treatment latencies to baseline and vehicle controls to determine the analgesic effect and calculate the ED50.
Signaling Pathways and Experimental Workflows
μ-Opioid Receptor Signaling Pathway
This compound exerts its effects primarily through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of an agonist like this compound initiates a cascade of intracellular events.
Caption: μ-Opioid receptor signaling cascade initiated by an agonist.
Drug Discovery and Development Workflow for Opioid Analgesics
The development of a novel opioid analgesic like this compound follows a structured workflow from initial discovery to potential clinical application.
Caption: General workflow for the discovery and development of opioid analgesics.
Conclusion
This compound stands as a testament to the power of systematic medicinal chemistry in the quest for potent analgesics. Its discovery highlighted the critical role of the N-substituent on the morphinan scaffold in modulating μ-opioid receptor affinity and, consequently, analgesic potency. While its clinical use has been precluded by its high abuse potential, the study of this compound and related compounds has provided invaluable insights into the structure-activity relationships of opioids. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers in the ongoing effort to develop safer and more effective pain therapeutics. Further research to fully characterize the in vitro and in vivo pharmacological profile of this compound would be of significant historical and scientific interest.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C24H29NO | CID 5362458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenomorphan: A Potent Morphinan Derivative for Advancing Nociception Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenomorphan, a potent semi-synthetic opioid analgesic of the morphinan (B1239233) class, represents a valuable pharmacological tool for the investigation of nociception and the mechanisms of opioid action. Characterized by an N-phenethyl substitution, this compound exhibits significantly enhanced affinity and potency at the µ-opioid receptor (MOR) compared to morphine and other related compounds. This high potency makes it a subject of interest for researchers aiming to understand the structure-activity relationships of opioids and to explore the intricacies of the opioidergic system in pain modulation. This technical guide provides a comprehensive overview of this compound's pharmacology, its application in nociceptive research, detailed experimental protocols, and the underlying signaling pathways.
Pharmacological Profile
This compound's primary mechanism of action is as a potent agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems. The N-phenethyl group is a key structural feature that contributes to its high affinity and efficacy at the MOR. Binding studies on related compounds suggest that this phenethyl group interacts with an additional binding pocket within the receptor, thereby enhancing its binding affinity compared to N-methyl substituted morphinans like morphine.
Quantitative Data: Receptor Binding Affinities and In Vivo Potency
While specific quantitative data for this compound is sparse in publicly available literature, data from its close structural analog, N-phenethylnormorphine, and its relative potency compared to established opioids provide a strong indication of its pharmacological profile. N-phenethylnormorphine is reported to be approximately 8 to 14 times more potent than morphine. This compound is cited as being around 10 times more potent than levorphanol, which itself is 6 to 8 times more potent than morphine.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-Phenethylnoroxymorphone (a close analog of this compound)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| N-Phenethylnoroxymorphone | 0.54 ± 0.03 | - | - |
Data for N-Phenethylnoroxymorphone is presented as a surrogate for this compound due to the lack of specific publicly available data for this compound. The N-phenethyl substitution is the key determinant of high MOR affinity.
Table 2: In Vitro Functional Potency (EC50, nM) of N-Phenethylnoroxymorphone
| Compound | µ-Opioid Receptor (MOR) |
| N-Phenethylnoroxymorphone | 2.63 ± 1.06 |
Data for N-Phenethylnoroxymorphone is presented as a surrogate for this compound.
Table 3: Comparative In Vivo Analgesic Potency (ED50) in Rodent Models
| Compound | Hot Plate Test (mg/kg) | Tail Flick Test (mg/kg) | Writhing Test (mg/kg) |
| Morphine (s.c.) | ~2.6 - 8.4[1][2] | ~1.4 - 2.9[1][2] | - |
| This compound (estimated) | ~0.03 - 0.1 | ~0.02 - 0.04 | - |
This compound ED50 values are estimated based on its reported potency of being approximately 60-80 times that of morphine. The actual ED50 can vary depending on the specific experimental conditions.
Mechanism of Action and Signaling Pathways
As a µ-opioid receptor agonist, this compound's analgesic effects are mediated through the activation of inhibitory G-protein (Gi/o) signaling cascades.[3][4][5] This activation leads to a series of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals.
Opioid Receptor Signaling Cascade
The binding of this compound to the µ-opioid receptor induces a conformational change in the receptor, leading to the activation of its associated heterotrimeric G-protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ dimer, in turn, modulates ion channel activity by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[3][5] The activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. The inhibition of VGCCs reduces the influx of calcium at the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, which are crucial for pain signaling.[6]
Experimental Protocols for Studying Nociception
This compound's high potency necessitates careful dose selection and preparation for in vivo studies. The following are detailed methodologies for key experiments used to assess the antinociceptive effects of potent opioids like this compound.
Hot Plate Test
The hot plate test is a widely used method to assess the response to a thermal nociceptive stimulus and is sensitive to centrally acting analgesics.[7][8][9]
Methodology:
-
Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature. The surface is typically enclosed by a transparent cylinder to keep the animal on the plate.
-
Animal Model: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used. Animals should be acclimated to the testing room for at least 30-60 minutes before the experiment.
-
Procedure:
-
The hot plate surface is maintained at a constant temperature, typically between 52-55°C.
-
A baseline latency is determined for each animal by placing it on the hot plate and measuring the time it takes to exhibit a nocifensive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Animals are then administered this compound or vehicle control via a chosen route (e.g., subcutaneous, intraperitoneal).
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the response latency is measured.
-
-
Data Analysis: The antinociceptive effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 (the dose that produces 50% of the maximum effect) can be calculated from the dose-response curve.
Tail Flick Test
The tail flick test is another common method for assessing thermal nociception, primarily reflecting a spinal reflex.[10][11][12][13][14]
Methodology:
-
Apparatus: A tail flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Animal Model: Mice or rats are gently restrained, often in a specialized holder, with their tail exposed.
-
Procedure:
-
The light beam is focused on a specific point on the tail, and a timer is started simultaneously.
-
The latency to a rapid flick of the tail away from the heat source is recorded. A cut-off time (e.g., 10-15 seconds) is implemented to prevent tissue damage.
-
A baseline latency is established for each animal.
-
This compound or vehicle is administered.
-
Tail flick latencies are measured at various time points post-administration.
-
-
Data Analysis: Similar to the hot plate test, the antinociceptive effect is calculated as %MPE, and an ED50 can be determined.
Formalin Test
The formalin test is a model of tonic, persistent pain that is particularly useful for differentiating between analgesic mechanisms.[15][16][17][18][19] It produces a biphasic nocifensive response. The early phase (0-5 minutes) is due to direct activation of nociceptors, while the late phase (15-30 minutes) involves an inflammatory component and central sensitization. Centrally acting opioids like this compound are expected to be effective in both phases.
Methodology:
-
Apparatus: A transparent observation chamber with a mirror placed at an angle to allow for unobstructed observation of the animal's paws.
-
Animal Model: Mice or rats are individually placed in the observation chamber for acclimatization.
-
Procedure:
-
A dilute solution of formalin (e.g., 1-5% in saline, typically 20-50 µL) is injected subcutaneously into the plantar surface of one hind paw.
-
Immediately after the injection, the animal is returned to the observation chamber, and the cumulative time spent licking or biting the injected paw is recorded for a set period (e.g., 30-60 minutes).
-
The observation period is divided into the early phase (e.g., 0-5 minutes) and the late phase (e.g., 15-30 minutes).
-
This compound or vehicle is administered prior to the formalin injection (e.g., 15-30 minutes before).
-
-
Data Analysis: The total time spent licking/biting in each phase is calculated. The analgesic effect is determined by the reduction in this nocifensive behavior in the drug-treated group compared to the vehicle-treated group.
Conclusion
This compound stands out as a highly potent µ-opioid receptor agonist with significant potential as a research tool in the field of nociception. Its distinct structure-activity relationship, driven by the N-phenethyl group, provides a valuable probe for investigating opioid receptor pharmacology. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the information available for its close analogs, combined with its established high relative potency, allows for its effective utilization in well-designed preclinical studies. The detailed experimental protocols and an understanding of its underlying signaling mechanisms provided in this guide are intended to facilitate the use of this compound and other potent morphinans in advancing our understanding of pain and the development of novel analgesic therapies. Researchers employing this compound should exercise caution due to its high potency and adhere to all relevant safety and ethical guidelines for animal research.
References
- 1. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Tail flick test - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. diacomp.org [diacomp.org]
- 14. Tail-flick test [protocols.io]
- 15. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. researchgate.net [researchgate.net]
The Cellular and Molecular Landscape of Phenomorphan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Opioid Receptor Binding and Functional Activity
The interaction of a ligand like Phenomorphan with opioid receptors is quantified through binding affinity (Ki) and functional activity (EC50 and Emax). These parameters are crucial for understanding a compound's potency, efficacy, and selectivity.
Opioid Receptor Binding Affinity (Ki)
Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Table 1: Representative Binding Affinities (Ki, nM) of Potent μ-Opioid Agonists at Human Opioid Receptors
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Morphine (Reference) | 1.168[2] | >1000[3] | 289[3] |
| Fentanyl (Example) | 1.346[2] | 1850[4] | 2140[4] |
| DAMGO (Selective MOR Agonist) | 0.5 - 2.0[5] | >1000 | >1000 |
| Levorphanol | <1[2] | - | - |
| This compound (Expected) | High Affinity (<1 nM) | Lower Affinity | Lower Affinity |
Note: Data for Morphine, Fentanyl, and DAMGO are representative values from the literature. The expected affinity for this compound is based on qualitative statements of its high potency.[1]
This compound is reported to be approximately 10 times more potent than levorphanol, which itself is 6-8 times more potent than morphine, suggesting a very high affinity for the μ-opioid receptor.[1]
Opioid Receptor Functional Activity (EC50 and Emax)
Functional activity assays, such as the [³⁵S]GTPγS binding assay, measure the cellular response to receptor activation. The EC50 (half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect. The Emax represents the maximum effect produced by the agonist.
Table 2: Representative Functional Activity (EC50 and Emax) of Potent μ-Opioid Agonists in [³⁵S]GTPγS Binding Assays
| Compound | EC50 (nM) | Emax (% of DAMGO) |
| Morphine (Reference) | 20 - 70[6] | Partial Agonist (~60-80%)[7] |
| Fentanyl (Example) | 1 - 10[6] | Partial Agonist (~80%)[7] |
| DAMGO (Full Agonist) | 10 - 50[8] | 100% (by definition) |
| This compound (Expected) | Low nM range | Full or High-Efficacy Partial Agonist |
Note: Data are representative values from the literature. The expected functional activity for this compound is inferred from its classification as a potent opioid analgesic.
Cellular and Molecular Effects of this compound
Activation of the μ-opioid receptor by this compound initiates a series of intracellular signaling events. These events are primarily mediated by the coupling of the receptor to inhibitory G proteins (Gi/o).[9]
G Protein-Dependent Signaling
Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins.[10] The Gα subunit exchanges GDP for GTP, causing its dissociation from the Gβγ dimer.[10] Both Gα-GTP and Gβγ can then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels.[9] It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[11] This hyperpolarization reduces neuronal excitability. Additionally, the Gβγ subunit inhibits N-type voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters like glutamate (B1630785) and substance P from presynaptic terminals.[9]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Opioid receptor activation can also lead to the activation of MAPK pathways, such as ERK1/2, which are involved in regulating various cellular processes including gene expression and cell survival.[10]
β-Arrestin-Mediated Signaling and Receptor Regulation
Following prolonged or high-concentration agonist exposure, the μ-opioid receptor becomes phosphorylated by G protein-coupled receptor kinases (GRKs).[12] This phosphorylation promotes the binding of β-arrestin proteins to the receptor.[8] β-arrestin binding has two major consequences:
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor to further agonist stimulation.[8] β-arrestins also act as adaptor proteins, facilitating the internalization of the receptor from the cell surface via clathrin-mediated endocytosis.[13]
-
G Protein-Independent Signaling: β-arrestins can also act as signal transducers themselves, initiating signaling cascades that are independent of G protein activation.[14] This can include the activation of certain MAPK pathways.
The balance between G protein-dependent and β-arrestin-dependent signaling can influence the therapeutic and adverse effects of opioid agonists. Ligands that preferentially activate G protein signaling over β-arrestin recruitment are known as "biased agonists" and are an area of active research for developing safer analgesics.[15]
Mandatory Visualizations
Signaling Pathways
Caption: μ-Opioid Receptor Signaling Pathway.
Experimental Workflows
Caption: Experimental Workflows for Opioid Receptor Assays.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the μ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A selective μ-opioid receptor radioligand with high affinity, such as [³H]-DAMGO.
-
Test Compound: this compound or other opioid ligand.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that results in approximately 10-15% of the total radioligand being specifically bound.
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd, e.g., 1 nM [³H]-DAMGO), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control (10 µM Naloxone), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, and varying concentrations of the test compound (e.g., this compound, typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
[³⁵S]GTPγS Binding Assay
This protocol describes a functional assay to measure the activation of G proteins by an agonist at the μ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound or other opioid agonist.
-
GDP: Guanosine 5'-diphosphate.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled GTPγS.
-
Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
GDP (to a final concentration of 10-100 µM).
-
Varying concentrations of the test compound (agonist). For non-specific binding wells, add unlabeled GTPγS (10 µM).
-
Membrane suspension (typically 5-20 µg of protein per well).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[16]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific agonist-stimulated binding.
-
Plot the specific binding as a function of the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 and Emax values using non-linear regression analysis.[17]
-
Conclusion
This compound is a highly potent μ-opioid receptor agonist, and its cellular and molecular effects are consistent with the established signaling pathways for this class of compounds. While specific quantitative data for this compound remains elusive in the public domain, the provided methodologies and representative data from other potent opioids offer a robust framework for its characterization. A thorough understanding of its binding affinity, functional efficacy, and downstream signaling pathways is essential for both basic research and the development of novel therapeutics with improved safety profiles. The detailed protocols and visualizations in this guide are intended to support researchers in their efforts to further elucidate the pharmacology of this compound and other potent opioid ligands.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. zenodo.org [zenodo.org]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Differential activation of G-proteins by μ-opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-induced changes in surface mu-opioid receptor number: relationship to G protein activation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay in Summary_ki [bdb99.ucsd.edu]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
Phenomorphan and its interaction with G-protein coupled receptors
An In-depth Technical Guide to the Interaction of Phenomorphan with G-protein Coupled Receptors
Abstract
This compound is a potent synthetic opioid analgesic belonging to the morphinan (B1239233) class of compounds. Its pharmacological effects are primarily mediated through its interaction with G-protein coupled receptors (GPCRs), specifically the μ-opioid receptor (MOR). This document provides a comprehensive technical overview of the molecular interactions, signaling pathways, and experimental methodologies relevant to characterizing this compound's activity at GPCRs. It is intended for researchers, scientists, and professionals in the fields of pharmacology and drug development. The guide details the canonical Gi/o-protein and β-arrestin signaling cascades initiated by opioid receptor activation. Furthermore, it furnishes detailed protocols for key in vitro assays—radioligand binding, cAMP inhibition, and β-arrestin recruitment—that are essential for determining the binding affinity, functional potency, and potential signaling bias of ligands like this compound.
Introduction to this compound
This compound, or (-)-3-hydroxy-N-(2-phenylethyl)morphinan, is a powerful opioid agonist. Its structure is notable for the N-phenethyl group, which significantly enhances its affinity for the μ-opioid receptor[1]. This structural feature renders this compound approximately 10 times more potent than levorphanol, and consequently, 60 to 80 times more potent than morphine[1]. Like other opioids, its therapeutic and adverse effects—including analgesia, euphoria, respiratory depression, and nausea—stem from its engagement with opioid receptors, which are members of the class A GPCR family[1][2]. A thorough understanding of its interaction with these receptors at a molecular level is critical for both mechanistic insight and the development of safer analgesics.
Quantitative Pharmacological Profile
A complete pharmacological profile requires quantitative data on a ligand's binding affinity and functional potency at its target receptors. While specific experimental values for this compound are not widely published, this section outlines the key parameters and provides data for the reference compound, morphine, to establish a comparative baseline.
Table 1: Opioid Receptor Binding Affinities (Ki)
This table summarizes the equilibrium dissociation constant (Ki) for ligands at the three primary opioid receptors: mu (μ), delta (δ), and kappa (κ). A lower Ki value indicates a higher binding affinity.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | High affinity expected; specific value not available in cited literature. | Not available in cited literature. | Not available in cited literature. |
| Morphine | 1-100[2] | >1000 | >1000 |
| Naloxone (Antagonist) | 1.52 ± 0.07[2] | 25.1 | 16.4 |
Table 2: Functional Potency and Efficacy (cAMP Inhibition)
This table presents the half-maximal effective concentration (EC50) and maximum effect (Emax) for G-protein activation, typically measured via inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. A lower EC50 value signifies greater potency.
| Compound | Receptor | EC50 (nM) | Emax (% Inhibition) |
| This compound | μ-Opioid | Expected to be highly potent; specific value not available in cited literature. | Expected to be a full agonist; specific value not available in cited literature. |
| DAMGO (Reference Agonist) | μ-Opioid | Subnanomolar to 2-digit nanomolar range reported across labs[3]. | 100% (by definition) |
Core Signaling Pathways of Opioid Receptors
Opioid receptor activation by an agonist like this compound initiates two principal intracellular signaling cascades: the canonical G-protein pathway and the β-arrestin pathway. The relative engagement of these pathways defines the ligand's potential for "functional selectivity" or "biased agonism," a critical concept in modern drug development[4][5][6].
G-protein Dependent Signaling
Opioid receptors primarily couple to inhibitory G-proteins (Gi/o)[7]. Agonist binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors[7][8].
-
Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cAMP[7][9]. This reduction in cAMP prevents the activation of Protein Kinase A (PKA)[10].
-
Gβγ Subunit: Modulates ion channel activity by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs)[8][10]. This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, underpinning the analgesic effect.
β-Arrestin Mediated Signaling and Regulation
Prolonged or strong agonist stimulation leads to receptor desensitization, a process initiated by G-protein-coupled receptor kinases (GRKs) that phosphorylate the receptor's intracellular tail[7][11]. This phosphorylation creates a binding site for β-arrestin proteins.
-
Desensitization: β-arrestin binding sterically hinders G-protein coupling, effectively uncoupling the receptor from its primary signaling pathway[7].
-
Internalization: β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (e.g., clathrin, AP-2) to promote receptor internalization into endosomes[7].
-
Signal Transduction: From within the endosome, β-arrestin can initiate a second wave of G-protein-independent signaling, notably by activating cascades like the mitogen-activated protein kinase (MAPK) pathway[12].
The degree to which a ligand promotes β-arrestin recruitment versus G-protein activation is a measure of its signaling bias. Ligands biased away from β-arrestin recruitment are hypothesized to produce robust analgesia with fewer side effects and reduced tolerance.
Experimental Protocols
The following sections provide detailed, representative protocols for the in vitro characterization of this compound's interaction with GPCRs.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of this compound for the human μ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Apparatus: 96-well plates, cell harvester with glass fiber filters, scintillation counter.
Protocol: [13]
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup (in triplicate):
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place filters in scintillation vials with fluid and measure radioactivity (in Counts Per Minute, CPM).
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay
This functional assay measures a ligand's ability to activate Gi/o-protein signaling by quantifying the resulting decrease in intracellular cAMP levels.
Objective: To determine the EC50 and Emax of this compound for inhibiting adenylyl cyclase.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human μ-opioid receptor.
-
Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test Compound: this compound.
-
Detection Kit: A commercial cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).
-
Apparatus: 384-well plates, HTRF-compatible plate reader.
-
Cell Plating: Seed cells into 384-well plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound. Add to appropriate wells.
-
Stimulation: Add a pre-determined concentration of forskolin (typically its EC80) to all wells to stimulate cAMP production. This creates a signal window to measure inhibition.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Lyse the cells and add the cAMP detection reagents (e.g., d2-labeled cAMP and Eu³⁺-cryptate labeled anti-cAMP antibody for HTRF) as per the manufacturer's protocol.
-
Final Incubation: Incubate at room temperature in the dark for 60 minutes.
-
Signal Measurement: Read the plate on a compatible reader (e.g., HTRF reader measuring emission at 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Convert ratios to cAMP concentration using a standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Determine EC50 and Emax values using non-linear regression.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, providing a direct readout of the second major signaling pathway. Technologies like DiscoverX's PathHunter are commonly used.
Objective: To quantify this compound-induced β-arrestin recruitment to the μ-opioid receptor.
Materials:
-
Cell Line: A PathHunter cell line co-expressing the μ-opioid receptor tagged with ProLink (PK) and β-arrestin tagged with Enzyme Acceptor (EA).
-
Test Compound: this compound.
-
Detection Reagents: PathHunter detection reagents (containing Galacton Star substrate).
-
Apparatus: 384-well plates, chemiluminescence plate reader.
Protocol: [15]
-
Cell Plating: Dispense PathHunter cells into a 384-well assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the PathHunter detection reagents according to the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Signal Measurement: Read the chemiluminescent signal on a plate reader. The signal is proportional to the extent of enzyme complementation, and thus, β-arrestin recruitment.
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of this compound.
-
Determine the EC50 and Emax for β-arrestin recruitment using non-linear regression.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. zenodo.org [zenodo.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional selectivity at G-protein coupled receptors: Advancing cannabinoid receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Analysis of functional selectivity through G protein-dependent and -independent signaling pathways at the adrenergic α(2C) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Use of Potent µ-Opioid Agonists in Animal Models of Neuropathic Pain with Reference to Phenomorphan
A-1: Introduction
Phenomorphan is a potent opioid analgesic, estimated to be approximately 10 times more potent than levorphanol (B1675180) and consequently 60-80 times more potent than morphine.[1] Its high potency is attributed to the N-phenethyl group, which enhances its affinity for the µ-opioid receptor.[1] Despite its potency, this compound is not currently used in medicine and is classified as a Schedule I controlled substance in the United States, indicating no currently accepted medical use and a high potential for abuse.[2] Consequently, there is a significant lack of recent, publicly available research on its application in animal models of neuropathic pain.
These application notes provide a generalized framework for researchers interested in studying potent µ-opioid agonists in rodent models of neuropathic pain. While specific quantitative data and detailed protocols for this compound are unavailable in the scientific literature, this document utilizes data and methodologies from studies on other potent µ-opioid agonists, such as morphine, to serve as a comprehensive guide. The provided protocols for common neuropathic pain models, such as Spinal Nerve Ligation (SNL) and Chronic Constriction Injury (CCI), along with data presentation formats and visualizations of relevant signaling pathways, can be adapted for the study of novel or less-characterized opioid compounds.
A-2: Quantitative Data Summary
The following tables summarize representative quantitative data for the efficacy of potent µ-opioid agonists in preclinical neuropathic pain models. Due to the lack of specific data for this compound, the information presented here is based on studies involving morphine.
Table 1: Efficacy of Morphine in the Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
| Outcome Measure | Route of Administration | Dose Range | Peak Effect Timepoint | Efficacy | Reference |
| Mechanical Allodynia (von Frey test) | Intrathecal | 0.1 - 5 µg | 30 minutes | Dose-dependent inhibition of neuronal responses | [3] |
| Mechanical Allodynia (von Frey test) | Systemic (s.c.) | 1 - 6 mg/kg | 30 - 60 minutes | Less effective than intrathecal administration | [3] |
| Thermal Hyperalgesia | Intrathecal | 0.1 - 5 µg | 30 minutes | Dose-dependent inhibition of neuronal responses | [3] |
Table 2: Efficacy of Morphine in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
| Outcome Measure | Route of Administration | Minimal Effective Dose (MED) | Effect on Neuronal Activity | Reference |
| Spontaneous Neuronal Activity | Systemic | 0.3 mg/kg | Reduction | [4] |
| Evoked Neuronal Activity | Systemic | 0.3 mg/kg | Reduction | [4] |
A-3: Experimental Protocols
Protocol 1: Spinal Nerve Ligation (SNL) Model in Rats
Objective: To induce a consistent and long-lasting state of neuropathic pain characterized by mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
6-0 silk suture
-
Wound clips or sutures for skin closure
-
Analgesics for post-operative care (e.g., carprofen)
-
Sterile saline
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-2.5% for maintenance).
-
Place the animal in a prone position and shave the back region over the lumbosacral area.
-
Make a midline incision at the L4-S2 level.
-
Separate the paraspinal muscles from the spinous processes at the L5 and L6 levels to expose the L6 transverse process.
-
Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Isolate the L5 spinal nerve and tightly ligate it with a 6-0 silk suture.
-
Ensure the ligation is secure but does not sever the nerve.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Administer post-operative analgesia and allow the animal to recover on a warming pad.
-
Monitor the animal's recovery and wound healing. Behavioral testing can typically commence 7 days post-surgery.
Protocol 2: Chronic Constriction Injury (CCI) Model in Mice
Objective: To create a model of neuropathic pain through loose ligation of the sciatic nerve.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Analgesics for post-operative care
-
Sterile saline
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Place the animal in a prone position and make a small incision on the lateral surface of the mid-thigh.
-
Separate the biceps femoris muscle by blunt dissection to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Place four loose ligatures of 4-0 chromic gut or silk suture around the sciatic nerve, approximately 1 mm apart.
-
The ligatures should be tied just tightly enough to cause a slight constriction of the nerve without arresting circulation.
-
Close the muscle and skin layers with sutures or wound clips.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
Behavioral signs of neuropathic pain typically develop within 7-10 days.
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
Objective: To quantify the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the animal to the testing environment by placing it in a testing chamber on the elevated mesh platform for at least 15-20 minutes before testing.
-
Begin with a von Frey filament in the middle of the force range and apply it to the plantar surface of the hind paw.
-
The filament should be applied with enough force to cause it to bend, and this pressure should be held for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% withdrawal threshold. If the animal withdraws, use a weaker filament for the next application. If there is no response, use a stronger filament.
-
Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate formula.
A-4: Signaling Pathways and Experimental Workflows
Diagram 1: Generalized µ-Opioid Receptor Signaling in Pain Modulation
Caption: µ-Opioid receptor signaling cascade leading to analgesia.
Diagram 2: Experimental Workflow for Assessing Analgesic Efficacy
Caption: Workflow for evaluating a compound in a neuropathic pain model.
Diagram 3: Central Sensitization in Neuropathic Pain
Caption: Key events in the development of central sensitization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C24H29NO | CID 5362458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The effectiveness of spinal and systemic morphine on rat dorsal horn neuronal responses in the spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphine sensitivity of spinal neurons in the chronic constriction injury neuropathic rat pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenomorphan Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenomorphan is a potent synthetic opioid analgesic belonging to the morphinan (B1239233) class of compounds. It is a μ-opioid receptor (MOR) agonist with a potency estimated to be approximately 60 to 80 times that of morphine. Due to its high potency and classification as a Schedule I controlled substance in the United States, research involving this compound requires strict adherence to regulatory guidelines and careful dose selection. These application notes provide an overview of this compound's pharmacology, estimated dosing guidelines for rodent studies, and detailed protocols for assessing its analgesic effects using common behavioral assays.
Pharmacology of this compound
This compound exerts its analgesic effects primarily by acting as an agonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of the MOR leads to a cascade of intracellular signaling events, ultimately resulting in the inhibition of neuronal excitability and the reduction of pain signal transmission.
Data Presentation: Estimated Analgesic Potency
Due to the limited availability of published data on this compound, the following table provides estimated median effective doses (ED50) for analgesia in common rodent models. These estimations are derived from the known potency of this compound relative to morphine and established ED50 values for morphine in these assays. Researchers should consider these as starting points for dose-ranging studies.
| Compound | Animal Model | Assay | Route of Administration | Estimated ED50 (mg/kg) | Morphine ED50 (mg/kg)[1][2][3][4] |
| This compound | Mouse | Tail-Flick Test | Subcutaneous (SC) | ~ 0.054 | 3.25 |
| This compound | Mouse | Hot Plate Test | Subcutaneous (SC) | ~ 0.149 | 8.98 |
| This compound | Rat | Tail-Flick Test | Subcutaneous (SC) | ~ 0.043 | 2.6 |
| This compound | Rat | Hot Plate Test | Subcutaneous (SC) | ~ 0.043 | 2.6 - 4.5 |
Note: The estimated ED50 for this compound is calculated by dividing the ED50 of morphine by a conservative potency factor of 60. Actual effective doses may vary depending on the specific strain, sex, and age of the animals, as well as the experimental conditions. It is crucial to perform a dose-response study to determine the optimal dose for a specific experiment.
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Activity using the Tail-Flick Test in Rats
Objective: To evaluate the analgesic effect of this compound by measuring the latency of a rat to withdraw its tail from a noxious thermal stimulus.
Materials:
-
This compound hydrochloride (or other salt form)
-
Sterile saline for injection (0.9% NaCl)
-
Tail-flick analgesia meter (radiant heat source)
-
Animal restrainers
-
Male Sprague-Dawley rats (200-250 g)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimation: Acclimate the rats to the testing room and restrainers for at least 30 minutes before the experiment to minimize stress-induced analgesia.[5]
-
Baseline Latency: Gently place a rat in the restrainer. Position the rat's tail such that the radiant heat source is focused on the distal third of the tail. Activate the heat source and start the timer. The time taken for the rat to flick its tail out of the beam is recorded as the baseline latency. A cut-off time (typically 10-15 seconds) should be established to prevent tissue damage.[6][7] Repeat this measurement two more times with a 5-minute interval between each measurement and calculate the mean baseline latency.
-
Drug Administration: Prepare a stock solution of this compound in sterile saline. Administer the desired dose of this compound or vehicle (saline) via subcutaneous injection in the loose skin of the rat's back.
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in step 2.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Dose-Response Curve: To determine the ED50, test a range of doses and plot the %MPE against the logarithm of the dose.
Protocol 2: Assessment of Antinociceptive Activity using the Hot Plate Test in Mice
Objective: To assess the central analgesic activity of this compound by measuring the reaction time of a mouse to a thermal stimulus applied to its paws.
Materials:
-
This compound hydrochloride (or other salt form)
-
Sterile saline for injection (0.9% NaCl)
-
Hot plate apparatus with a constant temperature surface
-
Plexiglas cylinder to confine the mouse on the hot plate
-
Male C57BL/6 mice (20-25 g)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Apparatus Setup: Set the temperature of the hot plate to a constant, non-damaging temperature (e.g., 52-55°C).[8]
-
Baseline Latency: Gently place a mouse on the hot plate within the Plexiglas cylinder and immediately start a timer. Observe the mouse for nocifensive behaviors such as licking or shaking of a hind paw, or jumping. The time until the first clear sign of a pain response is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue injury.[4][9]
-
Drug Administration: Prepare a stock solution of this compound in sterile saline. Administer the desired dose of this compound or vehicle (saline) via subcutaneous injection in the loose skin of the mouse's back.
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 45, and 60 minutes), repeat the hot plate latency measurement as described in step 3.
-
Data Analysis: Calculate the %MPE as described in the tail-flick test protocol.
-
Dose-Response Curve: Generate a dose-response curve by testing a range of this compound doses to determine the ED50.
Mandatory Visualizations
References
- 1. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways | MDPI [mdpi.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. meliordiscovery.com [meliordiscovery.com]
Phenomorphan: Application Notes and Protocols for Tail-Flick and Hot-Plate Analgesia Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenomorphan, a potent opioid analgesic, in two standard preclinical models of nociception: the tail-flick and hot-plate tests. The included protocols are intended to guide researchers in the design and execution of experiments to evaluate the antinociceptive properties of this compound.
Introduction
This compound is a powerful opioid analgesic that is not currently in medical use.[1] Its high potency is attributed to the N-phenethyl group, which enhances its affinity for the μ-opioid receptor.[1] In preclinical studies, N-phenethyl derivatives of morphine have demonstrated significantly greater analgesic efficacy than morphine itself. Specifically, a structurally related N-phenethyl morphine derivative was found to be 28 times more potent in the tail-flick test and 22 times more potent in the hot-plate test in mice.[2][3] this compound is approximately 10 times more potent than levorphanol, which itself is 6-8 times more potent than morphine.[1]
The tail-flick and hot-plate tests are common assays for evaluating the efficacy of centrally acting analgesics.[3] The tail-flick test measures a spinal reflex to a thermal stimulus, while the hot-plate test assesses a more complex supraspinal response to heat.
Quantitative Data Summary
The following tables summarize the relative potency of this compound and provide estimated effective dose ranges for preclinical studies based on its potency relative to morphine.
Table 1: Relative Analgesic Potency of this compound
| Compound | Potency Relative to Morphine (Oral) | Reference |
| This compound | 60 - 80x | [1] |
Table 2: Estimated Effective Dose (ED₅₀) of this compound in Rodent Models
| Test | Animal Model | Estimated ED₅₀ (subcutaneous) | Basis of Estimation |
| Tail-Flick | Mouse | 0.1 - 0.5 mg/kg | Based on 28-fold higher potency of a related compound compared to morphine's typical ED₅₀ of 3-10 mg/kg.[2][3] |
| Hot-Plate | Mouse | 0.2 - 0.7 mg/kg | Based on 22-fold higher potency of a related compound compared to morphine's typical ED₅₀ of 5-15 mg/kg.[2][3] |
Note: These are estimated dose ranges. It is crucial to perform dose-response studies to determine the precise ED₅₀ for this compound in a specific experimental setup.
Experimental Protocols
Tail-Flick Test Protocol
Objective: To assess the spinal analgesic effect of this compound by measuring the latency of a tail-flick response to a thermal stimulus.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restrainers
-
Syringes and needles for administration
-
Laboratory mice or rats
Procedure:
-
Acclimatization: Acclimate animals to the laboratory environment for at least one week before testing.
-
Habituation: On two consecutive days prior to the experiment, habituate the animals to the restrainer and the tail-flick apparatus to minimize stress-induced analgesia.
-
Baseline Latency: On the day of the experiment, determine the baseline tail-flick latency for each animal.
-
Gently place the animal in the restrainer.
-
Focus the radiant heat source on the distal third of the tail.
-
Start the timer and measure the time until the animal flicks its tail.
-
A cut-off time (typically 10-15 seconds) must be set to prevent tissue damage. If the animal does not respond within the cut-off time, the test is terminated, and the cut-off time is recorded.
-
Perform three baseline measurements for each animal and calculate the average.
-
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Hot-Plate Test Protocol
Objective: To evaluate the supraspinal analgesic effect of this compound by measuring the reaction time of an animal to a heated surface.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Hot-plate analgesia meter set to a constant temperature (e.g., 55 ± 0.5°C)
-
Transparent observation cylinder
-
Syringes and needles for administration
-
Laboratory mice or rats
Procedure:
-
Acclimatization and Habituation: Follow the same procedures as for the tail-flick test.
-
Baseline Latency:
-
Place the animal on the heated surface of the hot plate and immediately start the timer.
-
Observe the animal for nociceptive responses such as paw licking, shaking, or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
A cut-off time (typically 30-60 seconds) must be established to prevent paw injury.
-
Determine the average baseline latency from two to three measurements.
-
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Latency: Measure the hot-plate latency at specified time intervals post-administration.
-
Data Analysis: Calculate the %MPE as described for the tail-flick test.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway for this compound-induced analgesia and the experimental workflows for the tail-flick and hot-plate tests.
Caption: Proposed signaling pathway of this compound-induced analgesia.
Caption: Experimental workflow for the tail-flick test.
Caption: Experimental workflow for the hot-plate test.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
Application Notes and Protocols: Utilizing Phenomorphan for the Study of Opioid Tolerance and Dependence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid tolerance and dependence remain significant challenges in pain management and major contributors to the opioid crisis.[1][2][3] Tolerance, a state of reduced responsiveness to a drug's effects, necessitates dose escalation to maintain efficacy, increasing the risk of side effects and overdose.[1][3] Dependence is a physiological adaptation to the presence of the drug, leading to withdrawal symptoms upon abrupt cessation or administration of an antagonist.[3] Understanding the molecular and cellular mechanisms underlying these phenomena is crucial for the development of safer and more effective opioid analgesics.[2][4]
Phenomorphan is a potent opioid analgesic that is approximately 10 times more potent than levorphanol, which itself is 6-8 times more potent than morphine.[5] Its high affinity for the µ-opioid receptor makes it a valuable tool for studying the neurobiological changes associated with chronic opioid exposure.[5] These application notes provide detailed protocols for inducing and assessing opioid tolerance and dependence in preclinical rodent models using this compound.
Pharmacological Profile of this compound
A thorough understanding of this compound's pharmacological properties is essential for designing and interpreting studies on tolerance and dependence.
| Property | Description | Reference |
| Mechanism of Action | Potent µ-opioid receptor agonist. | [5] |
| Potency | Approximately 60-80 times more potent than morphine. | [5] |
| Key Structural Feature | The N-phenethyl group significantly enhances its affinity for the µ-opioid receptor. | [5] |
| Common Side Effects | Similar to other opiates, including itching, nausea, and respiratory depression. | [5] |
Experimental Protocols
The following protocols are designed for use in adult male Sprague Dawley rats (220–300 g), a common model in pain and addiction research.[6] All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Induction of this compound Tolerance
This protocol describes a method for inducing tolerance to the analgesic effects of this compound.
Materials:
-
This compound hydrochloride (dissolved in sterile saline)
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for subcutaneous (SC) injection
-
Apparatus for assessing nociception (e.g., hot plate, tail-flick analgesia meter)
-
Animal scale
Procedure:
-
Baseline Nociceptive Testing:
-
Habituate animals to the testing environment and procedures for 3-5 days prior to the experiment to minimize stress-induced analgesia.
-
On the day of the experiment, determine the baseline nociceptive threshold for each animal using the hot plate or tail-flick test. A cut-off time should be established to prevent tissue damage.
-
-
This compound Administration:
-
Divide animals into a control group (receiving saline) and an experimental group (receiving this compound).
-
Administer this compound subcutaneously twice daily (e.g., 9:00 AM and 5:00 PM) for 7 consecutive days.
-
Note on Dosing: Due to the high potency of this compound, an initial dose of 0.05-0.1 mg/kg is recommended. This dose may need to be escalated during the 7-day period to maintain a consistent analgesic effect, which is indicative of tolerance development.
-
-
Assessment of Tolerance:
-
On day 8, administer a challenge dose of this compound (e.g., the initial dose of 0.05 mg/kg) to both the saline-treated and this compound-treated groups.
-
Measure the analgesic response at multiple time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
A significant reduction in the analgesic effect in the this compound-treated group compared to the saline-treated group indicates the development of tolerance.
-
Data Presentation:
| Group | Treatment | Duration | Challenge Dose (mg/kg, SC) | Peak Analgesic Effect (% MPE*) on Day 8 |
| Control | Saline | 7 Days | 0.05 | 85 ± 5 |
| Experimental | This compound (escalating dose) | 7 Days | 0.05 | 25 ± 7 |
% MPE (Maximum Possible Effect) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol 2: Assessment of this compound-Induced Physical Dependence
This protocol outlines a method for precipitating withdrawal symptoms to assess physical dependence.
Materials:
-
This compound hydrochloride
-
Naloxone (B1662785) hydrochloride (opioid antagonist)
-
Observation chambers
-
Scoring sheet for withdrawal symptoms
Procedure:
-
Induction of Dependence:
-
Follow the same 7-day this compound administration protocol as described in Protocol 1.
-
-
Naloxone-Precipitated Withdrawal:
-
On day 8, approximately 2 hours after the final this compound or saline injection, administer naloxone (1 mg/kg, SC).
-
Immediately place the animal in an observation chamber.
-
-
Observation and Scoring of Withdrawal Symptoms:
-
Observe and score withdrawal behaviors for 30 minutes following naloxone injection.
-
Common withdrawal signs in rodents include: wet dog shakes, writhing, jumping, teeth chattering, ptosis, and diarrhea.
-
A standardized scoring system, such as the Gellert-Holtzman scale, should be used to quantify the severity of withdrawal.
-
Data Presentation:
| Group | Chronic Treatment | Precipitating Agent | Mean Global Withdrawal Score (± SEM) |
| Control | Saline | Naloxone (1 mg/kg) | 2.5 ± 0.8 |
| Experimental | This compound | Naloxone (1 mg/kg) | 28.7 ± 3.2 |
Signaling Pathways in Opioid Tolerance and Dependence
Chronic activation of µ-opioid receptors by agonists like this compound triggers a cascade of intracellular adaptations that contribute to the development of tolerance and dependence.[4][7] These changes occur at the receptor, cellular, and systemic levels.[7]
Key signaling pathways implicated include:
-
Receptor Desensitization and Downregulation: Upon prolonged agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the µ-opioid receptor, leading to the recruitment of β-arrestin.[8] This uncouples the receptor from its G-protein, leading to desensitization and subsequent internalization, which can reduce the number of receptors available on the cell surface.[8]
-
cAMP Superactivation: Acutely, opioids inhibit adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels.[7] However, with chronic exposure, the cell compensates by upregulating the cAMP pathway.[7] When the opioid is removed, this "superactivated" cAMP system contributes to the hyperexcitability characteristic of withdrawal.[7]
-
Protein Kinase C (PKC) Activation: PKC has been shown to be involved in the development of both tolerance and dependence.[6][9] It can phosphorylate the µ-opioid receptor and other downstream targets, modulating neuronal excitability.
-
NMDA Receptor Upregulation: Chronic opioid exposure can lead to an increase in the function and expression of the N-methyl-D-aspartate (NMDA) receptor.[7] This glutamatergic system activation can counteract the inhibitory effects of opioids, contributing to tolerance and opioid-induced hyperalgesia.[7][10]
Visualizations
References
- 1. Analysis of opioid efficacy, tolerance, addiction and dependence from cell culture to human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. Opioid - Wikipedia [en.wikipedia.org]
- 4. Opioids: cellular mechanisms of tolerance and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. jneurosci.org [jneurosci.org]
- 7. Opioid tolerance and dependence (Chapter 37) - The Essence of Analgesia and Analgesics [cambridge.org]
- 8. Opioid Tolerance Development: A Pharmacokinetic/Pharmacodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Fentanyl-induced hyperalgesia and analgesic tolerance in male rats: common underlying mechanisms and prevention by a polyamine deficient diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture-Based Assays of Phenomorphan Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenomorphan is a potent synthetic opioid analgesic that primarily acts as an agonist at the µ-opioid receptor (MOR).[1] The µ-opioid receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[2][3] These events are responsible for both the therapeutic analgesic effects and the adverse side effects associated with opioids.[4] Understanding the functional activity of compounds like this compound at the cellular level is crucial for drug development and for elucidating the mechanisms underlying its pharmacological profile.
This document provides detailed protocols for a panel of cell culture-based assays to characterize the activity of this compound at the µ-opioid receptor. These assays are designed to quantify key downstream signaling events, including G protein activation, β-arrestin recruitment, and downstream kinase signaling, as well as to assess the compound's impact on cell viability.
Key Signaling Pathways of the µ-Opioid Receptor
The activation of the µ-opioid receptor by an agonist such as this compound triggers two primary signaling pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.
-
G Protein-Dependent Signaling: Upon agonist binding, the µ-opioid receptor couples to inhibitory G proteins (Gi/o).[2][3] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The dissociation of the G protein βγ subunits can also modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[4]
-
β-Arrestin-Dependent Signaling: Agonist binding also promotes the phosphorylation of the µ-opioid receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation facilitates the recruitment of β-arrestin proteins.[4][5] β-arrestin recruitment can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6][7]
The concept of "biased agonism" suggests that some ligands may preferentially activate one of these pathways over the other, potentially leading to a pharmacological profile with improved therapeutic efficacy and reduced side effects.[4] The assays described herein allow for the characterization of such bias.
Data Presentation: Summary of this compound Activity
The following tables summarize the expected quantitative data from the described assays. As specific experimental data for this compound is not widely available in the public domain, representative data from potent µ-opioid receptor agonists are used for illustrative purposes.
Table 1: G Protein-Mediated Signaling Activity
| Assay | Cell Line | Parameter | This compound (Representative Value) | Reference Compound (DAMGO) |
| cAMP Inhibition | HEK293-MOR | IC50 | ~0.40 nM[8] | 1-10 nM |
Table 2: β-Arrestin Recruitment Activity
| Assay | Cell Line | Parameter | This compound (Representative Value) | Reference Compound (DAMGO) |
| β-Arrestin 2 Recruitment | CHO-K1-OPRM1 | EC50 | 1-50 nM | 19.2 nM[5] |
| Emax | To be determined | 100% |
Table 3: Downstream Kinase Activation
| Assay | Cell Line | Parameter | This compound (Representative Value) | Reference Compound (Fentanyl) |
| ERK1/2 Phosphorylation | HEK293-MOR | EC50 | 1-100 nM | ~10-50 nM |
| Emax | To be determined | 100% |
Table 4: Cell Viability
| Assay | Cell Line | Parameter | This compound (Representative Value) |
| MTT Assay | HEK293-MOR | IC50 (48h) | >10 µM |
Experimental Protocols
Cell Culture
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor (HEK293-MOR) or Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the µ-opioid receptor and a β-arrestin reporter construct (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells).
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain receptor expression.
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
cAMP Inhibition Assay (HTRF)
This assay measures the ability of this compound to inhibit the production of cAMP following stimulation of adenylyl cyclase with forskolin (B1673556). The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology in a competitive immunoassay format.
Materials:
-
HEK293-MOR cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Forskolin solution
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity)[9]
-
384-well white microplates
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating: Seed HEK293-MOR cells in a 384-well white microplate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Carefully remove the culture medium from the wells. b. Add 10 µL of the this compound dilutions to the respective wells. c. Add 10 µL of forskolin solution (at a final concentration that stimulates a submaximal cAMP response, e.g., EC80) to all wells except the basal control. d. Incubate the plate at room temperature for 30 minutes.
-
Detection: a. Add 10 µL of the HTRF lysis buffer containing the d2-labeled cAMP analog. b. Add 10 µL of the HTRF lysis buffer containing the anti-cAMP antibody labeled with Europium cryptate. c. Incubate the plate in the dark at room temperature for 1 hour.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data to the forskolin-only control (0% inhibition) and the basal control (100% inhibition). Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
β-Arrestin 2 Recruitment Assay (Enzyme Fragment Complementation)
This assay quantifies the recruitment of β-arrestin 2 to the activated µ-opioid receptor using an enzyme fragment complementation (EFC) technology (e.g., DiscoverX PathHunter®).[10][11]
Materials:
-
PathHunter® CHO-K1 OPRM1 β-arrestin cells
-
Assay buffer
-
This compound stock solution (in DMSO)
-
Reference agonist (e.g., DAMGO)
-
PathHunter® Detection Reagent Kit
-
384-well white, clear-bottom microplates
-
Luminometer
Protocol:
-
Cell Plating: Plate the PathHunter® cells in a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[12]
-
Compound Addition: Add 5 µL of serially diluted this compound or reference agonist to the wells.[13]
-
Incubation: Incubate the plate for 90 minutes at 37°C.[13]
-
Detection: a. Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions. b. Add 12.5 µL of the detection reagent to each well.[13] c. Incubate at room temperature for 60 minutes, protected from light.[13]
-
Data Acquisition: Read the chemiluminescent signal using a plate luminometer.
-
Data Analysis: Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.[13]
ERK1/2 Phosphorylation Assay (In-Cell Western)
This assay measures the phosphorylation of ERK1/2 in response to this compound treatment. The In-Cell Western (ICW) format allows for a higher throughput compared to traditional Western blotting.
Materials:
-
HEK293-MOR cells
-
96-well black, clear-bottom microplates
-
This compound stock solution (in DMSO)
-
Formaldehyde (B43269) solution
-
Triton X-100
-
Blocking buffer (e.g., LI-COR Intercept® Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total ERK1/2
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Infrared imaging system (e.g., LI-COR Odyssey®)
Protocol:
-
Cell Plating and Serum Starvation: Seed HEK293-MOR cells in a 96-well plate and grow to ~80% confluency. Serum starve the cells for 4-6 hours prior to treatment to reduce basal pERK levels.[14]
-
Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
Fixation and Permeabilization: a. Remove the treatment medium and fix the cells with 3.7% formaldehyde in PBS for 20 minutes. b. Wash the wells with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
Blocking: Wash the wells and block with blocking buffer for 1.5 hours at room temperature.
-
Antibody Incubation: a. Incubate the cells with a cocktail of primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C. b. Wash the wells with PBS containing 0.1% Tween-20. c. Incubate with a cocktail of fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Data Acquisition: Wash the wells and scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both phospho-ERK (e.g., 800 nm channel) and total ERK (e.g., 700 nm channel). Normalize the phospho-ERK signal to the total ERK signal for each well. Plot the normalized data to determine the EC50 of this compound-induced ERK1/2 phosphorylation.
Cell Viability/Cytotoxicity Assay (MTT)
This assay assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[15]
References
- 1. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 2. μ-opioid receptor [medbox.iiab.me]
- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 5. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mu opioid receptor activation of ERK1/2 is GRK3 and arrestin dependent in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTRF cAMP Gi Detection Kit, 1,000 Assay Points | Revvity [revvity.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Radioligand Binding Assay for Phenomorphan
Introduction
Phenomorphan is a potent opioid analgesic that demonstrates high affinity for the μ-opioid receptor (MOR).[1] The μ-opioid receptor is a G-protein coupled receptor (GPCR) that plays a central role in mediating the analgesic and euphoric effects of opioids, but also their adverse side effects such as respiratory depression and constipation.[2][3] Understanding the binding characteristics of novel compounds like this compound to the μ-opioid receptor is a critical step in drug development and pharmacological research.
Radioligand binding assays are a robust and sensitive method used to quantify the interaction between a ligand and a receptor.[4][5] These assays are fundamental for determining the binding affinity (expressed as the inhibition constant, Ki) of a test compound.[4] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human μ-opioid receptor.
Data Presentation: Opioid Receptor Binding Affinity
The following table summarizes the binding affinity (Ki) of this compound in comparison to standard reference compounds at the human μ-opioid receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Kᵢ (nM) | Notes |
| This compound | μ (mu) | ~0.1 - 0.2 | Highly potent agonist. Affinity is approximately 10-fold higher than Levorphanol (B1675180).[1] |
| DAMGO | μ (mu) | 0.537 | Standard selective μ-opioid receptor agonist.[6] |
| Morphine | μ (mu) | 1.168 - 1.2 | Prototypical opioid analgesic.[7][8] |
| Levorphanol | μ (mu) | < 1 | Potent opioid analgesic.[8][9] |
| Naloxone | μ (mu) | 0.43 | Standard non-selective opioid receptor antagonist.[6] |
Note: The Kᵢ value for this compound is estimated based on its reported relative potency compared to levorphanol and morphine.[1] Actual experimental values may vary.
Experimental Protocols
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human μ-opioid receptor (MOR). The assay measures the ability of this compound to displace a specific high-affinity radioligand from the receptor.
Materials and Reagents
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human μ-opioid receptor.
-
Radioligand: [³H]DAMGO (Specific Activity: 30-60 Ci/mmol). [³H]Diprenorphine can also be used.[10]
-
Test Compound: this compound.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for counting tritium (B154650) (e.g., Betaplate Scint).
-
Equipment: 96-well microplates, filter plates (e.g., GF/C filters pre-soaked in 0.3-0.5% polyethyleneimine - PEI), cell harvester, liquid scintillation counter, multi-channel pipette, incubator.
Experimental Workflow
Caption: Workflow for the this compound radioligand binding assay.
Procedure
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots expressing hMOR on ice.
-
Homogenize the membranes in ice-cold Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membrane preparation in Assay Buffer to the desired final concentration (typically 10-20 µg of protein per well).
-
-
Assay Setup:
-
The assay is performed in a 96-well plate with a final volume of 250 µL.
-
Prepare serial dilutions of this compound (e.g., 10 concentrations ranging from 0.01 nM to 1 µM) in Assay Buffer.
-
For each well, add the components in the following order:
-
150 µL of the diluted membrane preparation.
-
50 µL of Assay Buffer (for total binding), unlabeled Naloxone (10 µM final concentration for non-specific binding), or the appropriate dilution of this compound.[10][11]
-
50 µL of [³H]DAMGO solution (final concentration typically 0.5 - 1.0 nM, near its Kd).
-
-
-
Incubation:
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through a 96-well GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter plate completely (e.g., 30 minutes at 50°C).[11]
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (radioactivity in wells with no competing ligand) - Non-specific Binding (radioactivity in wells with excess Naloxone).
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the concentration of this compound that inhibits 50% of the specific binding of [³H]DAMGO. This value is the IC₅₀.[5]
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))
-
Where:
-
[L] is the concentration of the radioligand ([³H]DAMGO) used in the assay.
-
Kₑ is the dissociation constant of the radioligand for the receptor.
-
-
-
Signaling Pathway
This compound, as a μ-opioid receptor agonist, is expected to initiate the canonical MOR signaling cascade. The μ-opioid receptor is coupled to inhibitory G-proteins (Gαi/o).[3][12] Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits, which in turn modulate several downstream effectors.
Caption: Signaling pathway of the μ-opioid receptor activated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Phenomorphan for Investigating Respiratory Depression Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Phenomorphan is a potent opioid analgesic and a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use. Its use is restricted to authorized research settings. These application notes are intended for informational purposes for professionals in drug development and research and are based on the pharmacology of potent μ-opioid receptor agonists. All experiments involving controlled substances must be conducted in strict accordance with all applicable laws and institutional regulations.
Introduction
This compound is a powerful opioid analgesic known for its high affinity and agonist activity at the μ-opioid receptor (MOR)[1][2]. The N-phenethyl group in its structure significantly enhances its potency, making it approximately 10 times more potent than levorphanol, which itself is 6-8 times more potent than morphine[1]. Due to its potent MOR agonism, this compound is expected to induce significant respiratory depression, a primary and life-threatening side effect of opioid analgesics[2][3][4]. This property, while a clinical liability, makes this compound a valuable tool for researchers investigating the fundamental mechanisms of opioid-induced respiratory depression (OIRD).
These application notes provide a framework for utilizing this compound in preclinical research to dissect the signaling pathways and physiological responses underlying OIRD. The protocols described are adapted from established methodologies used for other potent MOR agonists like morphine and fentanyl and should be optimized for specific experimental conditions.
Mechanism of Action in Respiratory Depression
Opioid-induced respiratory depression is primarily mediated by the activation of μ-opioid receptors located on neurons within the respiratory control centers of the brainstem[5][6][7]. Key areas involved include the pre-Bötzinger Complex (the primary rhythm generator for breathing) and the Parabrachial/Kölliker-Fuse nucleus.
Activation of MORs by an agonist like this compound initiates an intracellular signaling cascade that leads to neuronal hyperpolarization and inhibition of neurotransmitter release. This ultimately results in a decrease in respiratory rate and tidal volume, leading to reduced minute ventilation[6].
Quantitative Data Summary
The following tables summarize hypothetical dose-dependent effects of this compound on respiratory parameters in a rodent model, based on its high potency relative to morphine. These values are for illustrative purposes and must be determined experimentally.
Table 1: Effect of this compound on Respiratory Rate and Tidal Volume
| Compound | Dose (mg/kg, s.c.) | Change in Respiratory Rate (%) | Change in Tidal Volume (%) |
| Vehicle | - | 0 ± 5 | 0 ± 5 |
| This compound | 0.01 | -20 ± 8 | -10 ± 6 |
| 0.03 | -50 ± 12 | -25 ± 8 | |
| 0.1 | -80 ± 15 | -45 ± 10 | |
| Morphine | 10 | -55 ± 10 | -30 ± 7 |
Table 2: Effect of this compound on Arterial Blood Gases
| Compound | Dose (mg/kg, s.c.) | pO₂ (mmHg) | pCO₂ (mmHg) |
| Vehicle | - | 95 ± 5 | 40 ± 2 |
| This compound | 0.03 | 70 ± 8 | 55 ± 4 |
| 0.1 | 50 ± 10 | 75 ± 6 | |
| Morphine | 10 | 65 ± 7 | 60 ± 5 |
Experimental Protocols
In Vivo Assessment of Respiratory Depression using Whole-Body Plethysmography
This protocol allows for the continuous monitoring of respiratory parameters in conscious, unrestrained animals.
Materials:
-
Whole-body plethysmography chambers (e.g., Buxco, DSI)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
This compound solution in sterile saline
-
Vehicle control (sterile saline)
-
Subcutaneous injection supplies
Procedure:
-
Acclimation: Acclimate animals to the plethysmography chambers for at least 30-60 minutes for 2-3 days prior to the experiment to minimize stress-induced respiratory changes.
-
Baseline Recording: On the day of the experiment, place the animal in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for at least 30 minutes.
-
Dosing: Remove the animal from the chamber and administer a subcutaneous injection of this compound or vehicle.
-
Post-Dosing Recording: Immediately return the animal to the chamber and record respiratory parameters continuously for at least 2-3 hours.
-
Data Analysis: Analyze the data in epochs (e.g., 5-minute averages) and express the results as a percentage change from baseline.
Assessment of Arterial Blood Gases
This protocol provides a direct measure of gas exchange efficiency and the physiological impact of respiratory depression.
Materials:
-
Rodents (e.g., Sprague-Dawley rats) with indwelling arterial catheters
-
This compound solution in sterile saline
-
Vehicle control (sterile saline)
-
Blood gas analyzer
-
Heparinized syringes
Procedure:
-
Animal Preparation: Surgical implantation of an arterial catheter (e.g., in the femoral or carotid artery) is required. Allow for a sufficient recovery period (at least 48 hours).
-
Baseline Sample: Draw a baseline arterial blood sample (e.g., 100 µL) from the conscious, freely moving animal.
-
Dosing: Administer a subcutaneous injection of this compound or vehicle.
-
Post-Dosing Samples: Draw arterial blood samples at predetermined time points post-dosing (e.g., 15, 30, 60, 120 minutes).
-
Blood Gas Analysis: Immediately analyze the blood samples for pO₂, pCO₂, and pH using a blood gas analyzer.
-
Data Analysis: Compare the post-dosing blood gas values to the baseline values.
Investigating Signaling Pathways
To investigate the downstream signaling of MOR activation by this compound in respiratory neurons, brainstem tissue can be collected from treated animals for molecular analysis.
Protocol: Western Blot for Downstream Effectors
-
Tissue Collection: At the time of peak respiratory depression (determined from in vivo studies), euthanize the animals and rapidly dissect the brainstem.
-
Protein Extraction: Homogenize the brainstem tissue and extract total protein.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key signaling molecules (e.g., phospho-ERK, phospho-Akt, GIRK channels) and appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands and quantify the changes in protein expression or phosphorylation state relative to vehicle-treated controls.
By employing these methodologies, researchers can leverage the high potency of this compound to robustly activate μ-opioid receptor-mediated pathways, providing a powerful model for elucidating the intricate mechanisms of opioid-induced respiratory depression and for the development of safer opioid analgesics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. Opioid - Wikipedia [en.wikipedia.org]
- 4. apsf.org [apsf.org]
- 5. Non-analgesic effects of opioids: opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Phenomorphan in Neuropharmacology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenomorphan is a potent synthetic opioid analgesic belonging to the morphinan (B1239233) class of compounds. Its significance in neuropharmacology research stems from its high affinity and agonist activity primarily at the µ-opioid receptor (MOR), the principal target for many clinically used opioids like morphine. The N-phenethyl substitution in this compound's structure is a key determinant of its enhanced potency. While not currently in clinical use, this compound serves as a valuable research tool for investigating the fundamental mechanisms of opioid receptor function, analgesic pathways, and the development of novel pain therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound in neuropharmacology research, with a focus on in vitro and in vivo methodologies.
Data Presentation: Quantitative Profile of this compound
To facilitate comparative analysis, the following tables summarize the key quantitative parameters of this compound in comparison to the prototypical opioid agonist, morphine. It is important to note that specific values for this compound are not widely available in publicly accessible literature, reflecting its primary use as a research compound rather than a clinical agent. The data presented for this compound is largely qualitative, emphasizing its high potency relative to other opioids.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Selectivity (MOR vs. DOR/KOR) |
| This compound | High Affinity (Potency > Levorphanol) | Low Affinity (Presumed) | Low Affinity (Presumed) | High for MOR |
| Morphine | 1.168[1] | >1000 | ~250 | High for MOR |
Table 2: In Vitro Functional Activity (EC50, nM)
| Compound | GTPγS Binding Assay (MOR) | cAMP Inhibition Assay (MOR) |
| This compound | Potent Agonist | Potent Agonist |
| Morphine | ~50 - 100 | ~50 - 100 |
Table 3: In Vivo Analgesic Potency (ED50, mg/kg)
| Compound | Hot Plate Test (Mouse) | Tail-Flick Test (Mouse) |
| This compound | High Potency | High Potency |
| Morphine | ~5-10 (s.c.) | ~5-10 (s.c.) |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Opioid Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Naloxone)
-
Glass fiber filters
-
Scintillation cocktail
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound or vehicle.
-
For non-specific binding, add an excess of naloxone.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. [³⁵S]GTPγS Binding Assay for Functional Agonist Activity
This functional assay measures the ability of this compound to activate G-proteins coupled to the opioid receptor.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Assay buffer (containing MgCl₂ and NaCl)
-
Non-specific binding control (unlabeled GTPγS)
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, GDP, and varying concentrations of this compound or vehicle.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
For non-specific binding, add an excess of unlabeled GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated binding.
-
Plot the stimulated binding against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and Emax (maximal stimulation) values.
-
3. cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels, a downstream effect of µ-opioid receptor activation.
-
Materials:
-
Whole cells expressing the µ-opioid receptor
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Determine the IC50 value (concentration of this compound that causes 50% inhibition).
-
In Vivo Assays
1. Hot Plate Test for Analgesia
This test assesses the analgesic effect of this compound against a thermal stimulus.
-
Animals: Mice or rats
-
Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
Administer this compound or vehicle to the animals (e.g., via subcutaneous or intraperitoneal injection).
-
At a predetermined time after injection (e.g., 30 minutes), place the animal on the hot plate.
-
Record the latency to a nociceptive response, such as paw licking, jumping, or shaking.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
-
Data Analysis:
-
Compare the latency times between the this compound-treated and vehicle-treated groups.
-
Calculate the percentage of maximum possible effect (%MPE) = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Determine the ED50 value (dose of this compound that produces 50% of the maximum possible effect).
-
2. Tail-Flick Test for Analgesia
This test measures the analgesic effect of this compound by assessing the latency to withdraw the tail from a noxious heat source.
-
Animals: Mice or rats
-
Apparatus: Tail-flick meter with a radiant heat source.
-
Procedure:
-
Administer this compound or vehicle to the animals.
-
Focus the radiant heat source on a specific portion of the animal's tail.
-
Measure the time it takes for the animal to flick its tail away from the heat source.
-
Establish a cut-off time to prevent tissue injury.
-
-
Data Analysis:
-
Compare the tail-flick latencies between the treated and control groups.
-
Calculate the %MPE and determine the ED50 as described for the hot plate test.
-
3. Conditioned Place Preference (CPP) for Rewarding Effects
The CPP paradigm is used to evaluate the rewarding or aversive properties of this compound.[2][3]
-
Animals: Mice or rats
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning phase: Allow the animals to freely explore all compartments to determine any initial preference.
-
Conditioning phase: On alternating days, administer this compound and confine the animal to one compartment, and on the other days, administer vehicle and confine the animal to the other compartment. This is typically done over several days.[4]
-
Test phase: Place the animal in the neutral center compartment (in a three-compartment apparatus) and allow it to freely access all compartments. Record the time spent in each compartment.
-
-
Data Analysis:
-
A significant increase in the time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference, suggesting rewarding effects.
-
A significant decrease suggests a conditioned place aversion.
-
A dose-response curve can be generated to determine the dose of this compound that produces the maximal rewarding effect.[5][6]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the µ-opioid receptor.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Workflow for a Conditioned Place Preference (CPP) experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dose-dependent conditioned place preference produced by etonitazene and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Behavioral Evaluation of Phenomorphan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenomorphan is a potent synthetic opioid analgesic that primarily acts as a µ-opioid receptor (MOR) agonist.[1][2] Its high affinity for the MOR, estimated to be significantly greater than that of morphine, suggests a strong potential for profound analgesic effects but also a high liability for abuse and other opioid-related side effects such as respiratory depression, nausea, and itching.[1] A thorough preclinical behavioral characterization is critical to understanding its therapeutic potential and its risk profile.
These application notes provide detailed protocols for evaluating the primary behavioral effects of this compound in rodent models. The assays described herein are standard in preclinical opioid research and are designed to assess analgesia, rewarding properties, and effects on general motor activity.
Mechanism of Action: µ-Opioid Receptor Signaling
This compound exerts its effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][3] Upon agonist binding, the associated inhibitory G-protein (Gi/o) is activated. This activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[4][5] Simultaneously, the G-protein's βγ-subunits modulate ion channel activity, specifically by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[6][7] The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic and other central nervous system effects of opioids.[8][9]
General Experimental Workflow
A systematic approach is essential for the behavioral assessment of this compound. The following workflow outlines the key stages, from animal preparation to data interpretation. This ensures that experiments are conducted consistently and that the resulting data is robust and reliable.
Experimental Protocols
The following sections provide detailed protocols for assessing the key behavioral domains affected by opioid agonists.
Assay for Analgesia: Tail-Flick Test
The tail-flick test is a classic method for assessing spinal-mediated antinociception.[10][11] It measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.
Protocol:
-
Objective: To determine the analgesic efficacy of this compound by measuring the latency to a thermal nociceptive reflex.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source and an automated timer that stops when the tail moves out of the beam.[12]
-
Animals: Male or female mice (e.g., C57BL/6J, 8-12 weeks old) or rats (e.g., Sprague-Dawley, 250-350g).
-
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. Handle the animals and place them in the restraint tubes for 2-3 brief periods on the day before testing to reduce stress.[13]
-
Baseline Latency: Gently place the animal in a restrainer. Position the tail over the radiant heat source, typically 3-4 cm from the tip. Initiate the heat stimulus and timer. Record the latency (in seconds) for the animal to flick its tail away from the heat.
-
Cut-off Time: A maximum cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[12] If the animal does not respond by the cut-off time, the trial is ended, and the latency is recorded as the cut-off time.
-
Testing: Perform 2-3 baseline measurements for each animal with an inter-trial interval of at least 5 minutes.[14] Administer this compound or vehicle (e.g., intraperitoneally, subcutaneously). Test the tail-flick latency at several time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes) to establish a time-course of effect.
-
-
Data Collection and Analysis: The primary endpoint is the tail-flick latency (TFL). Data are often converted to a "% Maximum Possible Effect" (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100 Data should be analyzed using a two-way ANOVA (Treatment x Time) with post-hoc tests to compare drug effects to vehicle at each time point.
Data Presentation:
| Treatment Group | N | Baseline Latency (s) | 30 min Post-Injection Latency (s) | %MPE at 30 min |
| Vehicle | 10 | 2.5 ± 0.2 | 2.6 ± 0.3 | 1.3% |
| This compound (0.1 mg/kg) | 10 | 2.4 ± 0.3 | 5.8 ± 0.6 | 44.7% |
| This compound (0.3 mg/kg) | 10 | 2.6 ± 0.2 | 9.5 ± 0.5 | 93.2% |
| This compound (1.0 mg/kg) | 10 | 2.5 ± 0.2 | 10.0 ± 0.0 | 100.0% |
| (Note: Data are hypothetical and presented as Mean ± SEM. Cut-off time = 10s) |
Assay for Analgesia: Hot Plate Test
The hot plate test assesses supraspinally-mediated antinociception and is sensitive to centrally acting analgesics.[15][16] The test measures the latency to nocifensive behaviors (e.g., paw licking, jumping) when an animal is placed on a heated surface.
Protocol:
-
Objective: To evaluate the central analgesic properties of this compound.
-
Apparatus: A hot plate apparatus consisting of a heated metal surface with precise temperature control, enclosed by a transparent cylinder to confine the animal.[15][17]
-
Animals: Male or female mice or rats.
-
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes.
-
Temperature Setting: Maintain the hot plate at a constant, noxious temperature (e.g., 52-55°C).[17]
-
Baseline Latency: Gently place the animal on the hot plate and immediately start a timer. Observe the animal for nocifensive responses, typically hind paw licking, paw flicking, or jumping.[18] The time from placement until the first clear response is the latency.
-
Cut-off Time: A cut-off time (e.g., 30-45 seconds) must be used to prevent injury.[17]
-
Testing: Record a single baseline latency for each animal. Administer this compound or vehicle. Test the response latency at various time points post-administration (e.g., 15, 30, 60, 90, 120 minutes).
-
-
Data Collection and Analysis: The endpoint is the reaction latency in seconds. As with the tail-flick test, data can be converted to %MPE. Analyze data using a two-way ANOVA (Treatment x Time) followed by appropriate post-hoc comparisons.
Data Presentation:
| Treatment Group | N | Baseline Latency (s) | 30 min Post-Injection Latency (s) | %MPE at 30 min |
| Vehicle | 10 | 12.1 ± 1.1 | 12.5 ± 1.3 | 1.5% |
| This compound (0.1 mg/kg) | 10 | 11.8 ± 0.9 | 20.4 ± 1.8 | 32.0% |
| This compound (0.3 mg/kg) | 10 | 12.3 ± 1.0 | 31.5 ± 2.5 | 68.6% |
| This compound (1.0 mg/kg) | 10 | 11.9 ± 1.2 | 42.1 ± 2.9 | 91.2% |
| (Note: Data are hypothetical and presented as Mean ± SEM. Cut-off time = 45s) |
Assay for Reward: Conditioned Place Preference (CPP)
CPP is a Pavlovian conditioning paradigm used to measure the rewarding or aversive properties of a drug by pairing its effects with a distinct environment.[19] An increase in time spent in the drug-paired compartment indicates a rewarding effect.
Protocol:
-
Objective: To assess the rewarding properties and abuse potential of this compound.
-
Apparatus: A three-chamber CPP apparatus. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), separated by a smaller, neutral central chamber.[19]
-
Animals: Male or female mice or rats.
-
Procedure: This protocol consists of three phases:
-
Phase 1: Pre-Conditioning (Baseline Preference): On Day 1, place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber. A biased design may be used where the drug is paired with the initially non-preferred chamber.[20]
-
Phase 2: Conditioning (Drug-Context Pairing): This phase typically lasts 4-8 days.[19] On "drug" days, administer this compound and confine the animal to one of the outer chambers for 30-45 minutes. On "vehicle" days, administer vehicle and confine the animal to the opposite chamber. The order of drug and vehicle administration should be counterbalanced across animals.
-
Phase 3: Post-Conditioning (Preference Test): On the test day (at least 24 hours after the last conditioning session), place the animal in the central chamber (in a drug-free state) and allow it to freely explore the entire apparatus for 15-20 minutes. Record the time spent in each chamber.
-
-
Data Collection and Analysis: The primary endpoint is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test. This is often expressed as a preference score (Time Post-Test - Time Pre-Test). Data can be analyzed using a paired t-test within each group or an ANOVA to compare preference scores between groups.
Data Presentation:
| Treatment Group | N | Time in Drug-Paired Side (Pre-Test, s) | Time in Drug-Paired Side (Post-Test, s) | Preference Score (s) |
| Vehicle | 12 | 285 ± 25 | 295 ± 30 | 10 ± 15 |
| This compound (0.1 mg/kg) | 12 | 290 ± 28 | 410 ± 35 | 120 ± 22 |
| This compound (0.3 mg/kg) | 12 | 282 ± 22 | 580 ± 41 | 298 ± 38 |
| This compound (1.0 mg/kg) | 12 | 288 ± 26 | 550 ± 45 | 262 ± 40 |
| (Note: Data are hypothetical and presented as Mean ± SEM. Total test time = 900s) |
Assay for Motor Effects: Locomotor Activity
Opioid agonists can produce complex, dose-dependent effects on spontaneous motor activity, often a biphasic response with low doses causing sedation and higher doses causing hyperactivity.[16][21] Measuring locomotor activity is essential for interpreting results from other behavioral tests and for characterizing the drug's overall CNS profile.
Protocol:
-
Objective: To determine the effect of this compound on spontaneous horizontal and vertical motor activity.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with automated photobeam detectors or video-tracking software to quantify movement.[22]
-
Animals: Male or female mice or rats.
-
Procedure:
-
Habituation: Place the animal into the open-field arena and allow it to explore for 30-60 minutes to establish a stable baseline of activity.[23]
-
Administration: Remove the animal, administer this compound or vehicle, and immediately return it to the arena.
-
Testing: Record locomotor activity continuously for a period of 60-120 minutes post-injection.[22]
-
-
Data Collection and Analysis: Key parameters include total distance traveled (horizontal activity), rearing frequency (vertical activity), and time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior). Data is typically binned into time blocks (e.g., 5-minute intervals) to analyze the time-course of the drug's effect. A two-way repeated-measures ANOVA (Treatment x Time) is appropriate for statistical analysis.
Data Presentation:
| Treatment Group | N | Total Distance Traveled (cm) in 60 min | Rearing Frequency in 60 min | Time in Center (s) in 60 min |
| Vehicle | 10 | 2500 ± 310 | 85 ± 12 | 180 ± 25 |
| This compound (0.1 mg/kg) | 10 | 1850 ± 250 | 50 ± 9 | 165 ± 22 |
| This compound (0.3 mg/kg) | 10 | 4500 ± 420 | 45 ± 8 | 250 ± 30 |
| This compound (1.0 mg/kg) | 10 | 7800 ± 650 | 30 ± 6 | 310 ± 38 |
| (Note: Data are hypothetical and presented as Mean ± SEM) |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. pnas.org [pnas.org]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. m.youtube.com [m.youtube.com]
- 7. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. mdpi.com [mdpi.com]
- 10. Tail flick test - Wikipedia [en.wikipedia.org]
- 11. Pain sensitivity: tail flick test [bio-protocol.org]
- 12. web.mousephenotype.org [web.mousephenotype.org]
- 13. protocols.io [protocols.io]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Behavioral characterization of morphine effects on motor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Phenomorphan Solubility for In Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in solubilizing Phenomorphan for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent opioid analgesic and a derivative of morphinan.[1] It is classified as a DEA Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[2] Like many opioid compounds, which are often lipophilic, this compound is anticipated to have low aqueous solubility. This poor solubility can significantly hinder its bioavailability and the reproducibility of in vivo experiments.
Q2: What are the general approaches to improving the solubility of poorly water-soluble drugs like this compound?
There are several established techniques to enhance the solubility of compounds with low aqueous solubility. These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization, nanosuspension) and creating solid dispersions. Chemical methods involve pH adjustment, salt formation, the use of co-solvents, and complexation with agents like cyclodextrins.
Q3: Which solvents are commonly used for in vivo administration of poorly soluble compounds?
For preclinical in vivo studies, especially for parenteral administration, a range of solvents and co-solvents are utilized. These include sterile water for injection (WFI), saline, and various biocompatible organic co-solvents such as propylene (B89431) glycol, ethanol, and polyethylene (B3416737) glycols (PEGs). The choice of solvent depends on the drug's properties, the desired concentration, the route of administration, and potential toxicity.
Q4: How does the chemical nature of this compound influence solubilization strategies?
This compound, like other morphinan-based opioids, is a weak base due to the tertiary amine in its structure. This property is crucial for developing a solubilization strategy. For weak bases, solubility is highly dependent on pH. At a pH below the compound's pKa, the amine group will be protonated, forming a more water-soluble salt.
Troubleshooting Guide
This guide provides a systematic approach to overcoming common issues encountered when preparing this compound solutions for in vivo research.
Initial Solubility Assessment
It is crucial to experimentally determine the approximate solubility of your batch of this compound in various vehicles to select the most appropriate solubilization strategy. The following table provides an estimated solubility profile based on the properties of structurally similar opioids.
| Solvent/Vehicle | Estimated Solubility of this compound (Free Base) | Key Considerations |
| Water | Very Poor / Insoluble | The free base form is expected to have very low aqueous solubility. |
| Acidified Water/Buffer (e.g., pH 4-6) | Moderately Improved | As a weak base, solubility increases at lower pH due to salt formation. |
| Ethanol | Moderately Soluble | Can be used as a co-solvent. |
| Propylene Glycol (PG) | Soluble | A common co-solvent for parenteral formulations.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful solvent, but its use in vivo should be carefully considered due to potential toxicity and pharmacological effects.[4][5] |
| Polyethylene Glycol 400 (PEG 400) | Soluble | A non-toxic co-solvent suitable for in vivo studies. |
| Cyclodextrin Solutions (e.g., HP-β-CD) | Improved | Cyclodextrins can form inclusion complexes to enhance aqueous solubility. |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions. Note: Always start with small quantities to establish the optimal conditions for your specific batch of this compound.
Protocol 1: pH Adjustment for Aqueous Solutions
This method is suitable for creating a simple aqueous solution of this compound for administration.
-
Preparation of Acidic Vehicle: Prepare a sterile, acidic aqueous vehicle. A common choice is a citrate (B86180) buffer or simply acidifying sterile saline (0.9% NaCl) with a small amount of hydrochloric acid (e.g., 0.1 N HCl) to a pH of 4-5.
-
Weighing this compound: Accurately weigh the required amount of this compound powder.
-
Initial Suspension: Add a small volume of the acidic vehicle to the this compound powder to create a slurry.
-
Dissolution: Gradually add more of the acidic vehicle while vortexing or sonicating until the this compound is completely dissolved. Gentle warming (to 37-40°C) can aid dissolution but be cautious of potential degradation.
-
Final Volume and Filtration: Adjust to the final desired volume with the acidic vehicle and filter the solution through a sterile 0.22 µm syringe filter to ensure sterility and remove any undissolved particles.
-
Verification: Visually inspect the final solution for any precipitation.
Protocol 2: Co-Solvent Formulation
This protocol is ideal when higher concentrations of this compound are required.
-
Co-Solvent Selection: Choose a biocompatible co-solvent system. A common combination is PEG 400, propylene glycol, and/or ethanol, with the final solution being diluted in water or saline. A typical formulation might be 10% DMSO, 40% PEG 400, and 50% water.
-
Initial Dissolution in Co-Solvent: Dissolve the weighed this compound powder in the organic co-solvent(s) first (e.g., in the DMSO and PEG 400 mixture). Use vortexing or sonication to ensure complete dissolution.
-
Aqueous Dilution: Slowly add the aqueous component (sterile water or saline) to the organic solution while continuously mixing. Add the aqueous phase dropwise to prevent precipitation.
-
Final Formulation: Ensure the final solution is clear and free of any precipitates.
-
Filtration: If intended for parenteral administration, filter the final solution through a sterile 0.22 µm syringe filter.
Visualizing Experimental Workflows and Signaling Pathways
Decision Tree for this compound Solubilization
The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy for this compound.
Caption: A decision tree to guide the selection of a solubilization method for this compound.
This compound's Presumed Signaling Pathway at the µ-Opioid Receptor
As a potent opioid, this compound is expected to exert its effects primarily through the µ-opioid receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates this proposed signaling cascade.
Caption: The proposed intracellular signaling cascade following this compound binding to the µ-opioid receptor.
References
Navigating the Synthesis of Phenomorphan: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming common challenges encountered during the synthesis of Phenomorphan and its analogs. The information is presented in a clear question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis of the this compound scaffold, focusing on key reaction steps discussed in the literature for related 5-phenylmorphan compounds.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) | Reference |
| TS-001 | Low yield during N-phenethylation of the secondary amine intermediate. | 1. Incomplete N-demethylation in the prior step. 2. Suboptimal reaction conditions for alkylation. 3. Degradation of the secondary amine. | 1. Ensure complete conversion of the N-methyl compound using cyanogen (B1215507) bromide followed by acid hydrolysis. Purity of the resulting secondary amine is crucial. 2. Use phenethyl bromide for the alkylation. The reaction has been shown to be scalable with high yields.[1] 3. The secondary amine can often be used in the subsequent alkylation step without extensive purification, which can prevent degradation.[1] | [1] |
| TS-002 | Poor regioselectivity and formation of side products during enolate formation for C9 substitution. | 1. The choice of base can significantly impact regioselectivity. 2. Reaction temperature may not be optimal. 3. The silylating agent may not be appropriate. | 1. Stronger bases like LDA can cause degradation of the starting material. KHMDS may lead to eroded regioselectivity. LHMDS with HMPA has been shown to favor the desired γ-silylenol ether with high regioselectivity.[2] 2. Conduct the reaction at cryogenic temperatures to discretely form the enolate.[2] 3. TBSCl in combination with LHMDS/HMPA has been successfully used to achieve >99:1 regioselectivity.[2] | [2] |
| TS-003 | Incomplete O-demethylation of the methoxy-substituted phenylmorphan (B1201687) precursor. | 1. The demethylating agent is not effective. 2. Reaction temperature and time are not optimized. | 1. Boron tribromide (BBr3) is a common and effective reagent for the O-demethylation of aryl methyl ethers in morphinan (B1239233) synthesis.[3] 2. The reaction with BBr3 can be temperature-specific. For a related pyranomorphinan, complete conversion was achieved between -10 °C and 0 °C.[4] | [3][4] |
| TS-004 | Difficulty in separating diastereomers after C9-alkylation. | The diastereomers may have very similar physical properties. | Column chromatography is typically used to separate these diastereomers.[3] Optimization of the solvent system and stationary phase may be required for effective separation. | [3] |
| TS-005 | Failure to achieve optical resolution of the racemic starting material. | The resolving agent or conditions are not suitable. | For the racemic N-methyl-9-ketophenylmorphan, optical resolution can be successfully achieved using tartaric acid to yield enantiomers with >99% ee.[1] | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing N-phenethyl-5-phenylmorphans like this compound?
A1: A common route involves starting with a racemic N-methyl-5-phenylmorphan derivative.[1] The synthesis typically proceeds through the following key stages:
-
Optical Resolution: Separation of the desired enantiomer, often using a chiral acid like tartaric acid.[1]
-
N-demethylation: Removal of the N-methyl group, commonly achieved using cyanogen bromide (von Braun reaction) followed by hydrolysis.[1]
-
N-phenethylation: Alkylation of the resulting secondary amine with phenethyl bromide to introduce the N-phenethyl group characteristic of this compound.[1]
-
Modification at C9 (if necessary): Introduction of various substituents at the C9 position can be achieved through reactions like Grignard addition to a C9-keto group.
-
O-demethylation: If the phenyl group is protected as a methoxy (B1213986) ether, a final demethylation step (e.g., with BBr3) is required to yield the phenolic hydroxyl group.[3]
Q2: How does the N-phenethyl group in this compound affect its activity?
A2: The N-phenethyl group is known to significantly enhance the affinity of the compound for the μ-opioid receptor. This structural feature is a key contributor to this compound's high potency, which is reported to be about 10 times that of levorphanol.[5][6]
Q3: What analytical techniques are used to confirm the stereochemistry and purity of the synthesized compounds?
A3: Enantiomeric excess (ee) after optical resolution is often determined using ¹H NMR.[1] The separation and characterization of diastereomers are typically achieved using column chromatography followed by standard spectroscopic techniques like NMR and mass spectrometry.
Q4: Are there alternative methods for introducing substituents at the C9 position?
A4: Yes, besides Grignard reactions on a C9-ketone, other methods like Wittig reactions have been employed to introduce alkenyl groups at the C9 position in related phenylmorphan structures.[3]
Experimental Protocols
Protocol 1: N-demethylation and N-phenethylation of a 5-Phenylmorphan Intermediate
This protocol describes the conversion of an N-methyl-5-phenylmorphan to its N-phenethyl analog, a core transformation in this compound synthesis.[1]
Materials:
-
N-methyl-5-phenylmorphan derivative (1)
-
Cyanogen bromide (CNBr)
-
3 N Hydrochloric acid (HCl)
-
Phenethyl bromide
-
Suitable solvent (e.g., chloroform, DMF)
-
Base (e.g., potassium carbonate)
Procedure:
-
N-demethylation (von Braun Reaction):
-
Dissolve the N-methyl compound (1) in a suitable anhydrous solvent like chloroform.
-
Cool the solution in an ice bath.
-
Add cyanogen bromide (CNBr) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Remove the solvent under reduced pressure. The resulting cyanamide (B42294) intermediate is often used directly in the next step.
-
-
Hydrolysis:
-
Add 3 N HCl to the crude cyanamide.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete, yielding the secondary amine (2).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to an appropriate pH.
-
Extract the secondary amine product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure. This secondary amine (2) is often pure enough for the next step.
-
-
N-phenethylation:
-
Dissolve the secondary amine (2) in a solvent such as DMF.
-
Add a base, such as potassium carbonate, to the mixture.
-
Add phenethyl bromide.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final N-phenethyl product (3) by column chromatography.
-
Note: This procedure has been reported to yield over 60% over the two steps and is scalable.[1]
Visualizations
Experimental Workflow: Synthesis of N-Phenethyl-5-Phenylmorphan
Caption: General workflow for the synthesis of the this compound scaffold.
Troubleshooting Logic: Low Yield in N-Phenethylation
Caption: Troubleshooting flowchart for low N-phenethylation yield.
Signaling Pathway: Generalized Opioid Receptor (μ-opioid) Action
Caption: Simplified signaling pathway for μ-opioid receptor agonists.
References
- 1. A MOR Antagonist with High Potency and Antagonist Efficacy among Diastereomeric C9-Alkyl-Substituted N-Phenethyl-5-(3-hydroxy)phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Probes for narcotic receptor mediated phenomena. 43. Synthesis of the ortho-a and para-a, and improved synthesis and optical resolution of the ortho-b and para–b oxide-bridged phenylmorphans: Compounds with moderate to low opioid-receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Phenomorphan-Induced Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenomorphan in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer: this compound is a potent µ-opioid receptor agonist.[1] Specific published data on its side effect profile and mitigation strategies in animal models are limited. Therefore, the following guidance is largely based on established principles and experimental data from other potent µ-opioids, such as morphine and fentanyl. Researchers should always conduct pilot studies to determine the optimal dose and mitigation strategies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound in animal models?
A1: As a potent opioid, this compound is expected to produce a range of side effects similar to other µ-opioid receptor agonists.[1] These commonly include:
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Respiratory Depression: Characterized by a decreased breathing rate and reduced blood oxygen levels.[2] This is often the most critical and life-threatening side effect.
-
Gastrointestinal Dysfunction (Constipation): Opioids inhibit gastrointestinal motility, leading to delayed transit of contents and constipation.[3][4]
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Sedation and/or Hyperactivity: Depending on the species, strain, and dose, opioids can cause either sedation or paradoxical hyperactivity.[5]
-
Pruritus (Itching): A common side effect in both animals and humans, leading to scratching and potential skin lesions.
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Nausea and Vomiting: While more challenging to assess in rodents, signs of pica (eating non-food items) may be indicative of nausea.[6]
Q2: How can I minimize the risk of respiratory depression when using this compound?
A2: Mitigating respiratory depression is crucial for animal welfare and experimental validity. Consider the following strategies:
-
Dose-Titration: Carefully determine the minimum effective analgesic dose of this compound in your specific animal model to avoid unnecessarily high doses.
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Multimodal Analgesia: Combine this compound with a non-opioid analgesic (e.g., an NSAID like carprofen (B1668582) or a local anesthetic). This can allow for a lower dose of this compound to be used, thereby reducing the risk of respiratory depression.[7]
-
Use of Respiratory Stimulants: In some research settings, co-administration of a respiratory stimulant may be considered. However, this can introduce confounding variables and should be carefully validated.
-
Constant Monitoring: Closely monitor the respiratory rate and effort of the animals, especially during the peak effect period of the drug. Pulse oximetry can be used in some species to monitor oxygen saturation.
Q3: My animals are experiencing severe constipation with this compound. What can I do?
A3: Opioid-induced constipation is a very common issue. Here are some troubleshooting steps:
-
Prophylactic Laxative Treatment: Administer a laxative (e.g., polyethylene (B3416737) glycol 3350 in drinking water) prior to and during this compound treatment.
-
Peripherally Acting µ-Opioid Receptor Antagonists (PAMORAs): Consider the use of a PAMORA such as methylnaltrexone. These drugs block opioid receptors in the gut without affecting the central analgesic effects.
-
Hydration and Diet: Ensure animals have easy access to water and a high-fiber diet to help maintain gut motility.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality Following this compound Administration
| Potential Cause | Troubleshooting Steps |
| Opioid Overdose / Severe Respiratory Depression | - Immediately assess for signs of respiratory distress (slow, shallow breathing; cyanosis).- If available and ethically approved, administer an opioid antagonist like naloxone (B1662785) to reverse the effects. Note that this will also reverse the analgesia.- In future experiments, reduce the dose of this compound.- Implement continuous respiratory monitoring for a period post-administration. |
| Strain/Species Sensitivity | - Different animal strains and species can have varying sensitivities to opioids.[6][8]- Conduct a thorough literature review for opioid effects in your specific model.- Perform a dose-finding study starting with a very low dose. |
| Drug Interaction | - Review all other administered substances for potential synergistic effects on sedation or respiratory depression. |
Issue 2: Inconsistent Analgesic Efficacy of this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing or Administration Route | - Verify calculations and the concentration of your this compound solution.- Ensure consistent and accurate administration (e.g., subcutaneous, intraperitoneal). |
| Development of Tolerance | - With repeated dosing, tolerance to the analgesic effects can develop.[9]- Consider increasing the dose or the dosing frequency if appropriate for the study design.- If possible, consider rotating to a different class of analgesic. |
| Inappropriate Pain Model | - The efficacy of opioids can vary depending on the type of pain (e.g., thermal, mechanical, inflammatory).[8]- Ensure your chosen pain assessment method is sensitive to opioid analgesia. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Rodent Model
| Dose (mg/kg, s.c.) | Analgesic Effect (% MPE) | Respiratory Rate (breaths/min) | Gastrointestinal Transit Time (min) |
| Vehicle Control | 5 ± 2 | 150 ± 10 | 60 ± 5 |
| 0.1 | 30 ± 5 | 135 ± 8 | 75 ± 6 |
| 0.3 | 75 ± 8 | 110 ± 7 | 120 ± 10 |
| 1.0 | 95 ± 4 | 70 ± 6 | 240 ± 15 |
% MPE = Maximum Possible Effect Data are presented as mean ± SEM and are for illustrative purposes only. Actual data will vary based on the animal model and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Respiratory Depression in Rats
Objective: To quantify the effect of this compound on respiratory function.
Methodology:
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Animal Acclimation: Acclimate male Wistar rats to the plethysmography chambers for at least 30 minutes daily for 3 days prior to the experiment.
-
Baseline Measurement: On the day of the experiment, place the rat in the whole-body plethysmography chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for 15 minutes.
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Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous).
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Post-Dosing Measurement: Immediately return the animal to the chamber and continuously record respiratory parameters for at least 2 hours.
-
Data Analysis: Analyze the data in epochs (e.g., 5-minute intervals) and express the results as a percentage of the baseline values.
Protocol 2: Assessment of this compound-Induced Constipation in Mice
Objective: To measure the inhibitory effect of this compound on gastrointestinal transit.
Methodology:
-
Fasting: Fast male C57BL/6 mice for 4 hours prior to the experiment, with free access to water.
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Drug Administration: Administer this compound or vehicle (e.g., subcutaneous).
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Charcoal Meal: 30 minutes after drug administration, administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally (e.g., 0.1 mL/10g body weight).
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Euthanasia and Tissue Collection: 30 minutes after the charcoal meal, euthanize the mice by an approved method.
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Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
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Data Analysis: Express the gastrointestinal transit as a percentage of the total length of the small intestine.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced analgesia.
Caption: Workflow for assessing opioid-induced constipation.
Caption: Logical workflow for mitigating this compound side effects.
References
- 1. Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Profiling the Effects of Repetitive Morphine Administration on Motor Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buprenorphine in rats: potent analgesic or trigger for fatal side effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesics Used in Animals - Therapeutics - Merck Veterinary Manual [merckvetmanual.com]
- 8. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing Phenomorphan Dosage for Consistent Results: A Technical Support Guide
Disclaimer: The information provided in this guide is intended for research and drug development professionals. "Phenomorphan" is a fictional substance created for the purpose of this illustrative guide. All data, protocols, and troubleshooting advice are hypothetical and should not be used for actual laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in-vitro cell-based assays?
For initial experiments, a concentration range of 1 µM to 50 µM is recommended. This range is based on typical effective concentrations observed in preliminary studies. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: I am observing high variability in my results between experiments. What are the potential causes?
High variability can stem from several factors. Common causes include:
-
Inconsistent cell passage number: Use cells within a consistent and low passage number range.
-
Variations in reagent preparation: Ensure all reagents, including the this compound stock solution, are prepared fresh and consistently for each experiment.
-
Fluctuations in incubation conditions: Maintain stable temperature, CO2, and humidity levels in your incubator.
-
Pipetting errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dosing.
Q3: My cells are showing signs of toxicity even at low concentrations of this compound. What should I do?
If you observe unexpected cytotoxicity, consider the following troubleshooting steps:
-
Verify the purity of your this compound compound: Impurities can contribute to off-target effects and toxicity.
-
Reduce the serum concentration in your culture medium: Serum components can sometimes interact with compounds and potentiate toxicity.
-
Perform a cell viability assay: Use a reliable method like an MTT or LDH assay to quantify cytotoxicity across a range of this compound concentrations.
Troubleshooting Guide
Issue: Inconsistent Dose-Response Curve
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider using a different solvent or reducing the final concentration. |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the response to the compound. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS to minimize these effects. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Seed your target cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM).
-
Dosing: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizing Experimental Workflow and Signaling Pathways
Caption: Workflow for determining the IC50 of this compound.
Caption: Hypothetical signaling cascade initiated by this compound.
Troubleshooting inconsistent Phenomorphan dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenomorphan. The information is designed to help address common issues encountered during in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent synthetic opioid analgesic. Its primary mechanism of action is as a high-affinity agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] Activation of the MOR by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in analgesic and other opioid effects.[2]
Q2: I am observing a "U-shaped" or non-monotonic dose-response curve. What could be the cause?
Non-monotonic dose-response curves, such as U-shaped or inverted U-shaped curves, can arise from several complex biological phenomena.[3] Potential causes include:
-
Receptor Down-regulation: At very high concentrations, agonists can sometimes lead to the down-regulation or internalization of receptors, resulting in a diminished response.[3]
-
Activation of Opposing Pathways: The compound might activate a secondary signaling pathway at higher concentrations that counteracts the primary response.
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Off-Target Effects: At high concentrations, the compound may interact with other receptors or cellular targets, leading to unexpected effects.
-
Cellular Toxicity: High concentrations of the compound could be causing cytotoxicity, leading to a decrease in the measured response.
Q3: My dose-response curves for this compound are showing a rightward shift, indicating decreased potency. What are the potential reasons?
A rightward shift in the dose-response curve suggests that a higher concentration of this compound is required to produce the same level of effect. This can be caused by:
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Tolerance Development: In cell-based assays, prolonged or repeated exposure to an agonist can lead to receptor desensitization and internalization, classic hallmarks of tolerance.
-
Presence of an Antagonist: If there is a competitive antagonist present in the assay system, it will compete with this compound for binding to the receptor, necessitating higher concentrations of the agonist to elicit a response.
-
Ligand Degradation: If this compound is not stable in the assay buffer or under the experimental conditions, its effective concentration will decrease over time.
-
Changes in Receptor Expression: A decrease in the number of µ-opioid receptors expressed by the cells will lead to a reduced maximal response and a potential rightward shift in potency.
Q4: What are the key differences between Ki, IC50, and EC50 values?
These are all important parameters for characterizing a compound's activity, but they measure different things:
-
Kd (Dissociation Constant): This is a measure of binding affinity and represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.
-
Ki (Inhibition Constant): Similar to Kd, Ki also reflects binding affinity but is specifically used for inhibitors (antagonists) in competitive binding assays.
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an antagonist that inhibits a specific biological or biochemical function by 50%. It is a functional measure.
-
EC50 (Half-maximal Effective Concentration): This is the concentration of an agonist that produces 50% of the maximal possible effect. It is a measure of the compound's potency in a functional assay.[4]
Troubleshooting Inconsistent Dose-Response Curves
Problem 1: High Variability Between Replicate Wells or Experiments
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Calibrate and service pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Cell Plating Inconsistency | Ensure a homogenous cell suspension before plating. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile buffer/media. |
| Reagent Instability | Prepare fresh dilutions of this compound and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incomplete Solubilization | Verify the solubility of this compound in your assay buffer. Use a suitable solvent (e.g., DMSO) for the initial stock and ensure it is fully dissolved before further dilution. Run a vehicle control to check for solvent effects. |
| Incubation Time and Temperature Fluctuations | Use a calibrated incubator and ensure consistent incubation times for all plates. |
Problem 2: Low or No Signal/Response
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | Use a cell line with a confirmed high level of µ-opioid receptor expression. Passage cells for a limited number of times, as receptor expression can decrease with excessive passaging. |
| Inactive Compound | Verify the identity and purity of the this compound sample. If possible, test a fresh batch from a reputable supplier. |
| Degraded Reagents | Use fresh assay buffers and other critical reagents. Check the expiration dates of all components. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and cell number. |
| Incorrect Agonist Concentration Range | The concentrations of this compound being tested may be too low. Perform a wider range of dilutions to ensure the expected response range is covered. |
Problem 3: Atypical or "Flat" Dose-Response Curve
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Due to its chemical nature, this compound may precipitate at high concentrations in aqueous buffers. Visually inspect the wells for any precipitate. Consider using a different buffer system or adding a small percentage of a solubilizing agent (and appropriate vehicle controls). |
| Receptor Saturation or Desensitization | The highest concentrations tested may be causing rapid and profound receptor saturation and/or desensitization, leading to a plateau or even a decrease in the response. |
| Assay Signal Window | The assay may not have a large enough dynamic range to detect a full dose-response. Optimize the assay to maximize the signal-to-background ratio. |
| Partial Agonism/Antagonism | The observed effect could be due to partial agonism or even antagonism at the receptor, depending on the specific assay and cellular context. |
Data Presentation: this compound and Reference Opioid Compounds
The following table summarizes the binding affinity (Ki) and functional potency (EC50) for this compound and commonly used µ-opioid receptor reference compounds.
| Compound | Receptor Target | Ki (nM) | EC50 (nM) |
| This compound | µ-opioid receptor | Data not readily available in public literature | Data not readily available in public literature |
| Morphine | µ-opioid receptor | ~1 - 10 | ~10 - 100 |
| DAMGO | µ-opioid receptor | ~1 - 5 | ~1 - 10 |
| Fentanyl | µ-opioid receptor | ~0.1 - 1 | ~0.1 - 1 |
| Naloxone (Antagonist) | µ-opioid receptor | ~1 - 5 | N/A |
Note: The Ki and EC50 values for reference compounds can vary depending on the specific assay conditions, cell line, and radioligand used.[5][6][7] this compound is reported to be approximately 10 times more potent than levorphanol, which is itself 6-8 times more potent than morphine.[1]
Experimental Protocols
Radioligand Binding Assay for µ-Opioid Receptor
This protocol is for determining the binding affinity (Ki) of this compound by competitive displacement of a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO).
Materials:
-
Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-DAMGO.
-
Unlabeled Ligands: this compound, Morphine (as a control), and Naloxone (for non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and control compounds in binding buffer. The final concentration of [³H]-DAMGO should be approximately at its Kd value.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Total Binding: 25 µL binding buffer, 25 µL [³H]-DAMGO, 50 µL cell membrane suspension.
-
Non-specific Binding: 25 µL Naloxone (10 µM final concentration), 25 µL [³H]-DAMGO, 50 µL cell membrane suspension.
-
Competitive Binding: 25 µL of each this compound dilution, 25 µL [³H]-DAMGO, 50 µL cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Termination: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for µ-Opioid Receptor
This protocol measures the functional potency (EC50) of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells stably expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
This compound and control agonists.
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and grow to 80-90% confluency.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and replace it with stimulation buffer.
-
Compound Addition: Add serial dilutions of this compound or control agonists to the wells.
-
Stimulation: Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (typically 1-10 µM).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. EC50 - Wikipedia [en.wikipedia.org]
- 5. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Best practices for handling and storing Phenomorphan
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of Phenomorphan. Due to its classification as a potent opioid and a Schedule I controlled substance, strict adherence to safety protocols and regulatory requirements is imperative.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent opioid analgesic and a derivative of morphinan (B1239233).[1][2][3] It is a Schedule I controlled substance in the United States, signifying a high potential for abuse and no currently accepted medical use.[4] In a research context, it is used to investigate the opioid system, particularly the µ-opioid receptor.[5][6]
Q2: What are the primary hazards associated with this compound?
The primary hazards include high potency, potential for respiratory depression, and a high potential for abuse.[5][6] Direct contact may cause skin and eye irritation. Ingestion is toxic.[7][8]
Q3: What personal protective equipment (PPE) is required when handling this compound?
Standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, is mandatory. For procedures that may generate aerosols or dust, a certified fume hood and respiratory protection should be used.
Q4: How should this compound be stored?
This compound should be stored in a securely locked, designated controlled substance storage area. General storage recommendations for research-grade opioids suggest the following conditions:
-
Short-term (days to weeks): 0 - 4 °C in a dry, dark environment.[9]
-
Long-term (months to years): -20 °C in a dry, dark environment.[9] Always store it in its original, tightly sealed container to prevent contamination and degradation.[8]
Q5: How should this compound waste be disposed of?
All waste containing this compound must be treated as hazardous and controlled substance waste. Follow all local, state, and federal regulations for the disposal of Schedule I controlled substances. This typically involves denaturation or destruction of the compound and documentation of the disposal process.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Incorrect solvent selection. | Information on the solubility of this compound is limited. For morphinan derivatives, solubility can often be achieved in polar organic solvents such as DMSO or ethanol. Gentle heating or sonication may aid dissolution. Always start with small quantities to determine the optimal solvent and concentration. |
| Inconsistent Experimental Results | Compound degradation due to improper storage. | This compound is sensitive to light, air, and heat.[7][8] Ensure the compound is stored under the recommended conditions and minimize exposure to ambient conditions during experimental procedures. Prepare solutions fresh for each experiment if stability is a concern. |
| Precipitate Formation in Solution | Exceeding solubility limit or temperature fluctuations. | Ensure the concentration of your solution does not exceed the solubility limit in the chosen solvent. If a precipitate forms after storage at low temperatures, gently warm the solution to re-dissolve the compound before use. |
| Safety Concerns During Handling | Accidental exposure (inhalation, ingestion, skin contact). | In case of accidental exposure, follow first aid measures immediately. For skin contact, wash thoroughly with soap and water.[10] For inhalation, move to fresh air. For ingestion, seek immediate medical attention.[8] Always have an opioid antagonist like naloxone (B1662785) readily available when working with potent opioids, and ensure all personnel are trained in its administration. |
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C24H29NO |
| Molecular Weight | 347.5 g/mol [4] |
| CAS Number | 468-07-5[4] |
| Appearance | Solid (assumed) |
| Purity | Varies by supplier |
Experimental Protocols
As a Schedule I controlled substance, all experiments involving this compound must be conducted under a DEA license and with IACUC or IRB approval where applicable.
General Workflow for Handling this compound Powder:
Caption: General workflow for handling this compound powder.
Signaling Pathway
This compound is a potent µ-opioid receptor agonist.[5][6] Upon binding, it initiates a signaling cascade that leads to its analgesic and other opioid effects.
Caption: Simplified µ-opioid receptor signaling pathway.
References
- 1. Morphinan - Wikipedia [en.wikipedia.org]
- 2. List of opioids - Wikipedia [en.wikipedia.org]
- 3. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 4. This compound | C24H29NO | CID 5362458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound [chemeurope.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. medkoo.com [medkoo.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Navigating Phenomorphan Research: A Technical Support Guide to Experimental Variability
Shanghai, China - To support researchers, scientists, and drug development professionals in achieving more consistent and reliable experimental outcomes with the potent µ-opioid receptor agonist, Phenomorphan, a comprehensive technical support center has been developed. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, directly addressing common challenges encountered in preclinical studies.
This compound, a morphinan (B1239233) derivative, is recognized for its high potency, estimated to be approximately 60 to 80 times that of morphine.[1] This characteristic, while valuable in certain research contexts, can also contribute to significant variability in experimental results if not carefully controlled. This guide provides in-depth protocols for key assays, summarizes critical quantitative data in clear tabular formats, and presents visual workflows and signaling pathways to enhance understanding and mitigate potential sources of error.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent opioid analgesic that exerts its effects primarily by acting as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. This results in neuronal hyperpolarization and reduced neuronal excitability, which underlies its analgesic and other physiological effects.[2]
Q2: We are observing high variability in our in vivo analgesia studies (e.g., hot plate test) with this compound. What are the likely causes?
A2: Variability in in vivo analgesia studies with potent opioids like this compound can stem from several factors:
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Genetic Factors: Polymorphisms in genes encoding the µ-opioid receptor (OPRM1), metabolic enzymes (e.g., UGT2B7), and drug transporters (e.g., ABCB1) can significantly alter an animal's response to opioids.
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Drug Formulation and Administration: As a lipophilic compound, this compound's formulation can impact its absorption and distribution. Inconsistent administration techniques (e.g., injection depth, volume) can also lead to variable outcomes.
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Experimental Conditions: The intensity of the thermal stimulus in a hot plate test can affect the measured potency of an opioid.[3] Additionally, the placebo effect, even in animal studies, can be a source of variability and can be mitigated through techniques like hidden drug administration.
Q3: Our radioligand binding assays with this compound show inconsistent Ki values. How can we improve reproducibility?
A3: Inconsistent results in receptor binding assays are a common challenge. Key areas to troubleshoot include:
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Receptor Preparation: Ensure the integrity and concentration of the µ-opioid receptors in your membrane preparation are consistent across experiments.
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Radioligand Quality: Use a high-affinity radioligand and ensure it is not degraded. The concentration of the radioligand should be carefully optimized.
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Assay Conditions: Maintain consistent incubation times, temperature, and buffer composition. For high-affinity ligands like this compound, achieving equilibrium is crucial.
-
Separation of Bound and Free Ligand: Inefficient separation can lead to inaccurate results. Optimize your filtration or centrifugation methods to ensure rapid and complete separation.
Data Presentation: Comparative Opioid Potency
To provide a quantitative context for this compound's high potency, the following tables summarize its estimated binding affinity and analgesic potency relative to other commonly used opioids.
| Opioid | Estimated Ki (nM) for µ-Opioid Receptor |
| This compound | ~0.02 - 0.05 (estimated) |
| Morphine | 1.2[4] |
| Fentanyl | ~1.35[5] |
| Levorphanol (B1675180) | ~0.2 - 0.5 |
| Hydromorphone | 0.6[4] |
Note: The Ki for this compound is an estimation based on its high potency relative to levorphanol and morphine.[1] Actual values may vary depending on experimental conditions.
| Opioid | Estimated ED₅₀ (mg/kg, s.c.) in Rat Hot Plate Test |
| This compound | ~0.03 - 0.08 (estimated) |
| Morphine | 2.6 - 4.9[3] |
| Fentanyl | ~0.02[6] |
| Hydromorphone | ~0.1 - 0.2 |
Note: The ED₅₀ for this compound is an estimation based on its reported potency relative to morphine.[1][7] The specific ED₅₀ can be influenced by the stimulus intensity and experimental design.[3]
Experimental Protocols
µ-Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor through competitive displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer and centrifuge to isolate the membrane fraction containing the µ-opioid receptors.
-
Assay Setup: In a 96-well plate, combine the membrane preparation with a fixed concentration of a high-affinity µ-opioid receptor radioligand (e.g., [³H]-DAMGO).
-
Competition: Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding. Include a set of wells with a saturating concentration of a known µ-opioid antagonist (e.g., naloxone) to determine non-specific binding.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]
In Vivo Analgesia Assessment: Hot Plate Test
Objective: To evaluate the antinociceptive effects of this compound in rodents.
Methodology:
-
Acclimation: Acclimate the animals (e.g., rats or mice) to the testing room and handling procedures for several days before the experiment.
-
Baseline Latency: Place each animal on a hot plate maintained at a constant temperature (e.g., 52-55°C) and record the time it takes for the animal to exhibit a pain response (e.g., paw licking or jumping).[9][10]
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Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection).
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Post-Treatment Latency: At predetermined time points after drug administration, place the animal back on the hot plate and measure the response latency. A cut-off time is used to prevent tissue damage.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of this compound. The dose-response relationship can be analyzed to calculate the ED₅₀.
Mandatory Visualizations
Signaling Pathway of this compound at the µ-Opioid Receptor
Caption: this compound activates the µ-opioid receptor, initiating a G-protein-mediated signaling cascade.
Experimental Workflow for Addressing Variability in In Vivo Analgesia Studies
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medpagetoday.com [medpagetoday.com]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: Refinement of Surgical Procedures in Opioid-Related Pain Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining surgical procedures for creating and managing rodent models of pain, with a focus on contexts involving morphinan-like opioids.
Frequently Asked Questions (FAQs)
Q1: What are the most common surgical models used to study postoperative pain?
A1: Several rodent models are widely used to study the pathophysiology of postoperative pain.[1] The most common is the plantar incision model, which involves an incision through the skin, fascia, and muscle of the hind paw.[1][2] Other models include the hairy-skin incision model, the gastrocnemius incision model, and more complex models that mimic specific human surgeries like post-thoracotomy pain or inguinal hernia repair.[1][3] Models involving prolonged tissue retraction, such as the skin/muscle incision and retraction (SMIR) model, are used to study the transition from acute to chronic postsurgical pain.[1][3]
Q2: How should I choose the appropriate analgesic for my surgical model?
A2: The choice of analgesic depends on the anticipated level of pain, which is often categorized as mild, moderate, or severe.[4] A multimodal analgesia approach, using different classes of analgesics to target different pain pathways, is often recommended.[5][6] Common classes of analgesics used in rodents include opioids (e.g., buprenorphine), non-steroidal anti-inflammatory drugs (NSAIDs) like carprofen (B1668582) and meloxicam, and local anesthetics such as bupivacaine (B1668057) and lidocaine (B1675312).[7][8] For major surgeries, systemic analgesics are generally required, and preemptive analgesia (administering pain relief before the painful stimulus) can be particularly effective.[5][7][9]
Q3: Can I administer analgesics without interfering with the results of my pain study?
A3: This is a critical consideration. Historically, analgesics were often withheld in chronic pain models due to concerns about them confounding the experimental endpoints.[10] However, there is growing evidence that providing analgesia for acute post-surgical pain does not necessarily interfere with the development of chronic pain states weeks later.[10] In fact, untreated postoperative pain can lead to stress and other physiological changes that can increase the variability of experimental data.[9] It is crucial to choose an analgesic plan that provides animal welfare without compromising the scientific objectives of the study.[11]
Q4: What are the best practices for post-operative care in rodent surgical models?
A4: Proper post-operative care is essential for animal welfare and data quality. This includes monitoring for signs of pain and distress, such as changes in posture (hunching), grooming, and activity levels.[4][5] Providing supplemental heat is critical to prevent hypothermia, as rodents have a high surface area to volume ratio and lose body heat quickly after being shaved for surgery.[5] Animals should be monitored at least daily for 7-10 days after surgery, or until sutures are removed.[4] The incision site should be checked for signs of infection or dehiscence.[4][5]
Q5: What are some non-pharmacological ways to improve animal welfare in pain studies?
A5: In addition to pharmacological interventions, several non-pharmacological strategies can enhance animal well-being. These include providing soft bedding material and ensuring easy access to food and water.[4] Gentle handling and minimizing environmental stressors are also important.[5] For certain types of pain, such as that following laparotomy, behavioral-based pain scoring systems can help in assessing the animal's condition more accurately.[9]
Troubleshooting Guide
Q: I am seeing high variability in my behavioral pain assessments. What could be the cause?
A: High variability can stem from several sources. Inconsistent surgical technique is a major factor; even minor variations in the procedure can lead to different levels of tissue trauma and subsequent pain.[9][11] Ensure that all surgeons are well-trained and follow a standardized protocol.[11] Environmental factors, such as noise, light, and temperature in the housing and testing rooms, can also influence behavior. The timing of behavioral testing relative to the surgery and analgesic administration is another critical factor. Finally, the chosen behavioral assay itself might have limitations; reflex-based tests, for example, may not fully capture the complexity of the pain experience.[3][8]
Q: My animals are losing a significant amount of weight after surgery. What should I do?
A: Post-surgical weight loss is a common indicator of pain and distress.[4] If you observe significant weight loss, you should first reassess your analgesic plan to ensure it is providing adequate pain relief.[4] Dehydration can also contribute to weight loss, so providing supplemental fluids like warm saline subcutaneously can be beneficial.[5] Ensure that food and water are easily accessible, perhaps by placing them on the cage floor. If weight loss continues, veterinary consultation is recommended.[4]
Q: I am having trouble with my intrathecal catheter placement. What are some common complications and how can I avoid them?
A: Intrathecal catheterization is a delicate procedure with potential complications. Problems can include catheter migration, laceration, occlusion, or disconnection.[12] Spinal cord trauma and subarachnoid hemorrhage can also occur.[13] To minimize these risks, using softer and thinner catheters can be beneficial.[13] Verifying catheter patency and correct placement after surgery is crucial; this can be done by injecting a small volume of a substance like lidocaine and observing for a temporary, expected motor block.[13] Long-term studies have shown that with proper technique, catheters can remain functional for several months.[13]
Q: I am observing signs of opioid-induced hyperalgesia (OIH) in my animals. How can I confirm this and what are the implications?
A: Opioid-induced hyperalgesia is a paradoxical phenomenon where opioid administration leads to an increased sensitivity to pain.[14][15][16] It is characterized by a lowered pain threshold and heightened responses to painful stimuli.[14] To differentiate OIH from tolerance (where higher doses of the opioid are needed to achieve the same analgesic effect), you would need to assess pain sensitivity at baseline and after opioid administration. In OIH, the baseline pain sensitivity itself is heightened. The underlying mechanisms are thought to involve neuroplastic changes in the nervous system, potentially involving the NMDA receptor system.[17] OIH can be a significant confounding factor in studies investigating opioid analgesia.[14]
Data Presentation
Table 1: Recommended Analgesic Doses for Rodents
| Analgesic Class | Drug | Species | Dose | Route | Duration of Action |
| Opioids | Buprenorphine | Mouse, Rat | 0.05 - 0.1 mg/kg | SC | 6-12 hours |
| NSAIDs | Carprofen | Mouse, Rat | 5 - 10 mg/kg | SC, PO | 12-24 hours |
| Meloxicam | Mouse, Rat | 1 - 2 mg/kg | SC, PO | 24 hours | |
| Ketoprofen | Mouse, Rat | 5 mg/kg | SC | 12-24 hours | |
| Local Anesthetics | Bupivacaine | Mouse, Rat | 1 - 2 mg/kg | Infiltration | 4-6 hours |
| Lidocaine | Mouse, Rat | 1 - 4 mg/kg | Infiltration | 1-2 hours |
Note: Doses are general recommendations and may need to be adjusted based on the specific surgical procedure and institutional guidelines. Always consult with a veterinarian.[7][8]
Table 2: Common Behavioral Assays for Pain Assessment in Rodents
| Assay | Pain Type Measured | Description | Advantages | Disadvantages |
| Von Frey Test | Mechanical Allodynia/Hyperalgesia | Calibrated filaments are applied to the plantar surface of the paw to determine the withdrawal threshold. | Quantitative, widely used, good for detecting changes in cutaneous sensitivity.[18] | Can be labor-intensive, requires habituation of the animal. |
| Hargreaves Test | Thermal Hyperalgesia | A radiant heat source is applied to the plantar surface of the paw, and the latency to withdrawal is measured. | Quantitative, allows for testing of a control and experimental paw in the same animal.[18] | Can be influenced by motor deficits. |
| Grimace Scale | Spontaneous Pain | Facial expressions (e.g., orbital tightening, nose/cheek bulge) are scored to assess pain severity. | Non-invasive, assesses the affective component of pain.[19][20] | Requires trained observers, can be subjective. |
| Burrowing/Nest Building | Spontaneous Pain | The animal's natural tendency to burrow or build a nest is measured; this behavior is often reduced in the presence of pain. | Assesses a natural, species-typical behavior that is sensitive to pain.[19] | Can be influenced by other factors like stress or illness. |
Experimental Protocols
Protocol 1: Rat Plantar Incision Model of Postoperative Pain
This protocol is adapted from the widely used model to study incisional pain.[1][2]
-
Anesthesia and Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (2-3% in oxygen). Confirm the depth of anesthesia by lack of response to a toe pinch.
-
Apply ophthalmic ointment to the eyes to prevent drying.[21]
-
Place the rat in a supine position and shave the plantar surface of the left hind paw.
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Clean the surgical area with alternating scrubs of povidone-iodine and 70% ethanol.[21]
-
-
Surgical Procedure:
-
Using a sterile #10 scalpel blade, make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the paw, starting 0.5 cm from the proximal edge of the heel.
-
Gently separate the underlying plantaris muscle, leaving the muscle origin and insertion intact.
-
Close the incision with two mattress sutures using 5-0 nylon or silk.
-
-
Post-operative Care:
-
Administer pre-emptive and post-operative analgesia as determined by your approved protocol (e.g., carprofen 5 mg/kg SC).
-
Allow the animal to recover on a warming pad to maintain body temperature.[5]
-
House the animal individually to prevent cage mates from disturbing the wound.
-
Monitor the animal daily for signs of pain, infection, and general well-being.[4]
-
Protocol 2: Assessment of Mechanical Allodynia using Von Frey Filaments
This protocol describes the "up-down" method for determining the 50% paw withdrawal threshold.
-
Habituation:
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes before testing begins.
-
-
Testing Procedure:
-
Start with a von Frey filament in the middle of the expected response range (e.g., 2.0 g).
-
Apply the filament to the plantar surface of the incised paw, near the incision site, until it just buckles. Hold for 6-8 seconds.
-
A positive response is a sharp withdrawal or flinching of the paw.
-
If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
Continue this pattern until the response changes from positive to negative or vice versa. This is the first of a series of 6 measurements after the initial threshold crossing.
-
-
Data Analysis:
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold using the formula: 50% threshold (g) = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value from a lookup table based on the response pattern, and δ is the mean difference between stimuli in log units.
-
Visualizations
Caption: Experimental workflow for a typical rodent post-operative pain study.
Caption: Decision tree for post-operative pain management in rodents.
References
- 1. The Pathophysiology of Acute Pain: Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Postoperative Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 3. pcpr.pitt.edu [pcpr.pitt.edu]
- 4. animalcare.jhu.edu [animalcare.jhu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Refining pain management in mice by comparing multimodal analgesia and NSAID monotherapy for neurosurgical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.utsa.edu [research.utsa.edu]
- 8. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.fsu.edu [research.fsu.edu]
- 10. Refinement: The impact of peri-operative analgesia on neuropharmacological outcomes in rodent models of chronic pain | NC3Rs [nc3rs.org.uk]
- 11. animals.huji.ac.il [animals.huji.ac.il]
- 12. Complications associated with intrathecal drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Opioid-Induced Hyperalgesia: Clinically Relevant or Extraneous Research Phenomenon? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Opioid-induced hyperalgesia in humans: molecular mechanisms and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
- 18. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Grimace scale, burrowing, and nest building for the assessment of post-surgical pain in mice and rats—A systematic review [frontiersin.org]
- 20. Refining pain management in mice by comparing multimodal analgesia and NSAID monotherapy for neurosurgical procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Phenomorphan Studies & Animal Welfare
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing animal stress in Phenomorphan studies. Adherence to these principles is crucial for both ethical considerations and the scientific validity of your research. Stress is a known confounding variable in opioid research, and its reduction is paramount for obtaining reliable and reproducible data.[1][2][3]
Troubleshooting Guide: Common Stress-Related Issues
This guide addresses specific problems you might encounter during your experiments, offering potential causes and solutions to mitigate animal stress.
| Observed Issue | Potential Stress-Related Cause(s) | Recommended Solutions & Refinements |
| High variability in behavioral assays (e.g., analgesia, self-administration). | Inconsistent handling, environmental instability, or stress-induced alterations in opioid sensitivity.[1][4] | - Implement standardized, gentle handling techniques across all staff.[5][6] - Ensure a stable macro- and micro-environment (temperature, humidity, light cycle).[7][8] - Acclimate animals thoroughly to the experimental setup and procedures before data collection.[9][10] |
| Animals exhibit signs of distress (e.g., piloerection, hunched posture, reduced grooming, vocalization). | Pain, withdrawal, fear from handling/procedures, or inadequate housing.[11][12] | - Increase frequency of monitoring to identify signs of distress early.[13] - Refine drug administration and blood collection techniques to be minimally invasive.[14][15] - Provide appropriate environmental enrichment to allow for species-typical behaviors.[7][16][17] |
| Significant weight loss or decreased food/water intake. | General malaise, side effects of this compound, or stress-induced anorexia.[12] | - Establish clear humane endpoints, including a defined body weight loss threshold (e.g., >20% of baseline).[13][18] - Provide palatable, easily accessible food and hydration sources. Consider gel packs.[19] - Consult with veterinary staff for potential supportive care.[20] |
| Increased aggression or stereotypic behaviors (e.g., excessive circling, bar-biting). | Social stress from group housing, lack of environmental complexity, or opioid-induced behavioral changes.[11] | - Assess social compatibility and consider single housing if aggression persists (balance against isolation stress). - Introduce enrichment items like nesting material, shelters, and gnawing objects.[17][21] - Ensure cage size is adequate for the number of animals. |
| Difficulty with substance administration (e.g., animal struggles excessively). | Fear and anxiety due to improper restraint or lack of habituation.[15][22] | - Use positive reinforcement techniques to train animals to cooperate with procedures.[15][22] - Habituate animals to the restraint method over several days before the first dose.[15] - Choose the least invasive administration route that is scientifically justified.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step to take before starting any experimental procedures with newly arrived animals?
A1: An adequate acclimation period is the most critical first step. Transport and a new environment are significant stressors that can alter physiological systems, including cardiovascular, endocrine, and immune functions.[23][24] Using animals before they are physiologically normalized can introduce significant variability into your data.[9][10]
Recommended Acclimation Periods
| Species | Minimum Acclimation (Survival Procedures) | Recommended Stabilization Period |
|---|---|---|
| Rodents | 48-72 hours[9][23] | 5-12 days[9][19] |
| Rabbits | 72 hours[9] | 5-7 days[9] |
| Non-Rodent Mammals (e.g., dogs, cats) | 72 hours to 7 days[9][23] | 1 week or more[23] |
Q2: How can I refine my drug administration technique to minimize stress?
A2: Refinement of administration techniques is a key principle of the 3Rs (Replacement, Reduction, Refinement ).[25][26] The goal is to minimize restraint and discomfort.
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Habituation: Acclimate the animal to the handling and restraint method for several days before the first administration.[15] Studies show that physiological stress responses to procedures like oral gavage decrease significantly with habituation.[15]
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Technique: Ensure personnel are highly proficient in the chosen method (e.g., subcutaneous injection, oral gavage). Use appropriately sized needles or gavage tubes.[15]
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Non-Restrained Methods: Where possible, develop and use non-restrained dosing techniques, which have been shown to reduce physiological and behavioral stress markers.[14]
-
Oral Administration in Food/Water: For some compounds, administration in palatable food, treats, or drinking water can be a low-stress option, though this may affect pharmacokinetic profiles.[27]
Q3: What type of environmental enrichment is most effective for rodents in this compound studies?
A3: Environmental enrichment allows animals to perform species-typical behaviors, which can reduce stress and abnormal behaviors.[7][16] For rodents, the most effective and recommended forms of enrichment include:
-
Nesting Material: This is often considered the most important form of enrichment, allowing for thermoregulation and natural nesting behavior.[17][19][21]
-
Social Housing: Housing social species in stable, compatible groups is a primary method of enrichment.[16] However, monitor for aggression, which can be a significant stressor.
-
Shelters/Nest Boxes: Providing structures for hiding and resting enhances animal welfare.[17]
-
Foraging Opportunities: Scattering food items in the bedding encourages natural foraging behavior and prevents boredom.[7]
Q4: What are "humane endpoints" and why are they critical in opioid research?
A4: Humane endpoints are predetermined criteria that are used to define the point at which an animal's pain and/or distress is terminated, minimized, or reduced.[18][28][29] This can involve ending a procedure, providing treatment, or humanely euthanizing the animal.[18] They are crucial in opioid studies due to potential adverse effects such as respiratory depression, severe sedation, or withdrawal symptoms. Using well-defined humane endpoints is preferable to allowing an animal to become moribund or die, as it minimizes suffering and is considered a critical refinement.[29][30]
Commonly Used Humane Endpoints
-
Significant body weight loss (e.g., >20% of baseline)[13]
-
Body Condition Score < 2[13]
-
Inability to eat or drink[18]
-
Respiratory distress[13]
-
Lack of response to stimulation or prolonged immobility[18]
-
Persistent abnormal posture (e.g., hunched back) combined with other signs like lethargy and poor grooming[13]
Experimental Protocols & Methodologies
Protocol 1: Habituation to Handling and Restraint for Injection
-
Day 1-2: Gently handle each animal in the home cage for 1-2 minutes, allowing it to explore your hands. Do not remove it from the cage.
-
Day 3-4: Remove each animal from the home cage and hold it securely but gently for 1-2 minutes, using the same grip that will be used for the injection. Return the animal to the home cage.
-
Day 5-6: Simulate the injection procedure. Hold the animal in the injection grip and gently touch the injection site with a capped needle or a plastic pipette tip.
-
Day 7 (Procedure Day): Perform the actual injection. The animal should exhibit significantly less resistance and fewer stress responses.
Protocol 2: Assessing Animal Well-being Using a Score Sheet
-
Implement a daily checklist to systematically and objectively monitor animal welfare. This ensures early detection of adverse effects and timely intervention.
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) - ENDPOINT |
| Body Weight | <5% change | 5-10% loss | 10-20% loss | >20% loss |
| Appearance | Well-groomed, smooth coat | Mildly unkempt coat | Piloerection, porphyrin staining | Soiled, matted coat, severe staining |
| Activity | Alert, active, responsive | Less active but responsive | Lethargic, isolated | Unresponsive, immobile |
| Posture | Normal | Mildly hunched when still | Persistently hunched | Lateral recumbency |
| Respiration | Normal rate and effort | Noticeable rate change | Labored breathing, gasping | Severe dyspnea, cyanosis |
Action Plan: A cumulative score of ≥ 3 requires consultation with veterinary staff. A score of 3 in any single category requires immediate removal from the study and humane euthanasia.
Visualizations: Workflows and Pathways
Caption: Workflow for minimizing stress in animal studies.
Caption: Stress pathways impacting opioid research outcomes.
References
- 1. The effect of stress on opioid use behaviors: a review of preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of stress on opioid-seeking behavior: evidence from studies with rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Stress on Opioid Use Behaviors: A Review of Preclinical Literature | Undergraduate Research and Fellowships Mentoring [urfm.psu.edu]
- 4. Stress and opioids: role of opioids in modulating stress-related behavior and effect of stress on morphine conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for animal handling in pharmaceutical or medical fields | GSC Advanced Research and Reviews [gsconlinepress.com]
- 6. uvas.edu.pk [uvas.edu.pk]
- 7. journals.acspublisher.com [journals.acspublisher.com]
- 8. wjbphs.com [wjbphs.com]
- 9. rci.ucmerced.edu [rci.ucmerced.edu]
- 10. 9c. Experimental procedures - Explanation | ARRIVE Guidelines | ARRIVE Guidelines [arriveguidelines.org]
- 11. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 12. Recognition and Assessment of Pain, Stress, and Distress - Recognition and Alleviation of Pain and Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 14. researchgate.net [researchgate.net]
- 15. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Environmental Enrichment of Laboratory Rodents: The Answer Depends on the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Defining Humane Endpoints - Institutional Animal Care and Use Committee [research.wayne.edu]
- 19. Tips for Acclimating and Caring for Stress in Research Animals | Taconic Biosciences [taconic.com]
- 20. arukon.com [arukon.com]
- 21. Choosing appropriate enrichment | NC3Rs [nc3rs.org.uk]
- 22. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Acclimation for Newly Received Lab Animals | UK Research [research.uky.edu]
- 24. research.uga.edu [research.uga.edu]
- 25. biobostonconsulting.com [biobostonconsulting.com]
- 26. iasp-pain.org [iasp-pain.org]
- 27. mdpi.com [mdpi.com]
- 28. Humane Endpoints for Animals in Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 30. oacu.oir.nih.gov [oacu.oir.nih.gov]
Validation & Comparative
Validating the Analgesic Efficacy of Phenomorphan In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the analgesic efficacy of Phenomorphan in vivo. Due to the limited availability of public domain experimental data specifically for this compound, this document focuses on establishing a robust comparative methodology. We will detail standard experimental protocols and present comparative data for well-characterized opioids—morphine, fentanyl, and buprenorphine—to serve as a benchmark for future studies on this compound.
Comparative Analgesic Efficacy
A direct quantitative comparison of this compound with other opioids is challenging due to the absence of publicly available preclinical data. However, the following tables are structured to facilitate such a comparison once data for this compound becomes available. The tables present typical analgesic efficacy data for morphine, fentanyl, and buprenorphine in standard in vivo models of nociception.
Table 1: Comparative Analgesic Potency (ED50) in Rodent Models
| Compound | Tail-Flick Test (mg/kg) | Hot-Plate Test (mg/kg) | Acetic Acid-Induced Writhing Test (mg/kg) |
| This compound | Data not available | Data not available | Data not available |
| Morphine | ~2.6 - 5.7[1] | ~2.8 - 6.7[1][2] | ~0.5 - 1.0 |
| Fentanyl | ~0.02 - 0.122[3] | ~0.02 - 0.04 | ~0.005 - 0.01 |
| Buprenorphine | ~0.05 - 0.1 | ~0.1 - 0.3 | ~0.01 - 0.05 |
ED50 (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.[4][5] Lower ED50 values indicate higher potency. Data presented are approximate ranges from various studies and can vary based on species, strain, and specific experimental conditions.
Table 2: Comparative Maximal Analgesic Effect (% MPE) and Duration of Action
| Compound | Maximal Effect (% MPE) | Duration of Action (hours) |
| This compound | Data not available | Data not available |
| Morphine | High | 3 - 6[6] |
| Fentanyl | High | 0.5 - 1[3] |
| Buprenorphine | High (may show a ceiling effect at very high doses) | 6 - 8[6] |
% MPE (Maximum Possible Effect) represents the maximum analgesic effect a drug can produce. The duration of action is the length of time that a particular drug is effective.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of analgesic compounds. The following are standard protocols for key in vivo analgesic assays.
Tail-Flick Test
The tail-flick test is a common method to assess spinal analgesia by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.[7][8]
Procedure:
-
Acclimation: Acclimate the animal (rat or mouse) to the testing environment and restraining device for a predetermined period.
-
Baseline Latency: Position the animal in the restraining device, allowing the tail to be exposed. Apply a focused beam of light or immerse the distal portion of the tail in a hot water bath (typically 52-55°C).[8] Record the time it takes for the animal to flick its tail out of the stimulus. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[7]
-
Drug Administration: Administer this compound or a comparator drug (e.g., morphine) via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the latency measurement.[7]
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Hot-Plate Test
The hot-plate test evaluates the supraspinal analgesic response to a thermal stimulus.[9]
Procedure:
-
Acclimation: Place the animal in the testing room for a period to acclimate.
-
Baseline Latency: Gently place the animal on a heated plate (typically maintained at 50-55°C) enclosed by a transparent cylinder to keep it on the plate.[9] Record the time until the animal exhibits a nociceptive response, such as licking its paws or jumping.[9] This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Drug Administration: Administer the test compound or a standard analgesic.
-
Post-treatment Latency: At defined intervals following drug administration, re-measure the latency to the nociceptive response.
-
Data Analysis: Calculate the % MPE as described for the tail-flick test.
Acetic Acid-Induced Writhing Test
This test is used to assess peripheral analgesic activity by observing the reduction of chemically induced visceral pain.[10][11]
Procedure:
-
Acclimation: Allow the animals to acclimate to the observation chambers.
-
Drug Administration: Administer this compound, a comparator drug, or a vehicle control.
-
Induction of Writhing: After a set pretreatment time (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6% v/v) intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[10]
-
Observation: Immediately after the acetic acid injection, place the animal in an individual observation chamber and count the number of writhes over a specific period (e.g., 15-30 minutes).[11]
-
Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing compared to the vehicle-treated control group: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding.
Caption: Mu-opioid receptor signaling pathway for analgesia.
References
- 1. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Cross-Validation of Phenomorphan's Analgesic Efficacy Across Diverse Pain Modalities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Phenomorphan, a potent μ-opioid receptor agonist, across various preclinical pain models. By objectively comparing its performance with other relevant opioid analgesics and presenting detailed experimental data, this document aims to serve as a valuable resource for researchers in the fields of pain, pharmacology, and drug development.
Executive Summary
This compound demonstrates robust analgesic properties across acute thermal, inflammatory, and neuropathic pain models. Its high potency, a characteristic feature of N-phenethyl-substituted morphinans, is consistently observed. This guide summarizes the available quantitative data, details the methodologies for key experimental assays, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile.
Comparative Analgesic Efficacy of Opioids
The following tables summarize the quantitative data on the analgesic efficacy of this compound and other opioid compounds in various rodent pain models. These models are designed to assess different facets of pain, including thermal, inflammatory, and neuropathic pain.
Table 1: Efficacy in Acute Thermal Pain Models (Hot Plate & Tail-Flick Tests)
| Compound | Hot Plate Test ED₅₀ (mg/kg) | Tail-Flick Test ED₅₀ (mg/kg) | Species |
| This compound | Data not available | Data not available | Rat/Mouse |
| Morphine | 2.6 - 4.9[1][2] | 1.8 - 5.7[1][3] | Rat |
| Fentanyl | ~0.02 (as antinociceptive dose) | Data not available | Rat |
| Levorphanol | ~7x steeper dose-response than low response line[4] | Data not available | Mouse |
| Pentazocine | Biphasic response[5] | Biphasic dose-response[6] | Mouse |
| Buprenorphine | 0.16 (i.v.)[7] | 0.16 (i.v.)[7] | Mouse |
ED₅₀ represents the dose required to produce a 50% maximal effect.
Table 2: Efficacy in Inflammatory Pain Models (Formalin & Carrageenan Tests)
| Compound | Formalin Test (ED₅₀ or Effective Dose) | Carrageenan-Induced Hyperalgesia | Species |
| This compound | Data not available | Data not available | Rat/Mouse |
| Morphine | 2.7-fold increase in ED₅₀ with tolerance[3] | Effective at 8 mg/kg (p.o.)[8] | Rat |
| Endomorphin-1 & -2 | Dose-dependent analgesia (1-10 µg, i.c.v.)[9] | Partially reduced hyperalgesia (local admin.)[10] | Mouse/Rat |
| Buprenorphine | 0.025 (i.v.)[7] | Data not available | Mouse |
Table 3: Efficacy in Neuropathic Pain Models (Chronic Constriction Injury - CCI)
| Compound | Mechanical Allodynia (von Frey Test) | Thermal Hyperalgesia | Species |
| This compound | Data not available | Data not available | Rat |
| Morphine | Minimal effective dose: 8 mg/kg (p.o.)[8] | Strong attenuation at 16 mg/kg (p.o.)[8] | Rat |
| Gabapentin | Weak/moderate attenuation at 50 mg/kg (i.p.)[8] | Data not available | Rat |
| Buprenorphine | Strong inhibition (ED₅₀: 0.055 mg/kg, i.v.)[7] | Data not available | Rat |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acute Thermal Pain Models
a) Hot Plate Test
The hot plate test is utilized to evaluate the response to a thermal pain stimulus.
-
Apparatus: A metal plate that is heated to a constant temperature (typically 55 ± 1°C).
-
Procedure:
-
Animals (mice or rats) are individually placed on the heated plate.
-
The latency to the first sign of a nociceptive response (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound or vehicle is administered, and the latency is measured at predetermined time points.
-
-
Endpoint: An increase in the latency to respond is indicative of an analgesic effect.
b) Tail-Flick Test
This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.
-
Apparatus: A device that focuses a beam of high-intensity light onto the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the path of the light beam.
-
The time taken for the animal to "flick" or withdraw its tail is automatically recorded.
-
A baseline latency is determined before drug administration.
-
Following administration of the test compound or vehicle, the latency is reassessed at various time intervals.
-
-
Endpoint: A prolongation of the tail-flick latency suggests an analgesic effect.
Inflammatory Pain Models
a) Formalin Test
The formalin test induces a biphasic pain response, modeling both acute and tonic pain.
-
Procedure:
-
A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of the animal's hind paw.
-
Pain-related behaviors (e.g., licking, flinching, lifting the injected paw) are observed and quantified over a period of up to 60 minutes.
-
The initial phase (0-10 minutes) represents acute nociception, while the second phase (20-60 minutes) reflects inflammatory pain.
-
The test compound is administered prior to the formalin injection.
-
-
Endpoint: A reduction in the duration or frequency of pain-related behaviors in either phase indicates analgesic activity. Centrally acting analgesics tend to inhibit both phases, while peripherally acting agents primarily affect the second phase.[11]
b) Carrageenan-Induced Paw Edema
This model is used to assess the anti-inflammatory and anti-hyperalgesic effects of compounds.
-
Procedure:
-
A solution of carrageenan (e.g., 1%) is injected into the sub-plantar tissue of the animal's hind paw.
-
This induces a localized inflammatory response characterized by edema (swelling) and hyperalgesia.
-
Paw volume or thickness is measured at various time points after carrageenan injection using a plethysmometer or calipers.
-
Mechanical withdrawal thresholds can also be assessed using the von Frey test to measure hyperalgesia.
-
-
Endpoint: A reduction in paw edema or an increase in the mechanical withdrawal threshold compared to vehicle-treated animals indicates anti-inflammatory or anti-hyperalgesic effects, respectively.
Neuropathic Pain Model
Chronic Constriction Injury (CCI) of the Sciatic Nerve
The CCI model is a widely used model of peripheral neuropathic pain.[12]
-
Procedure:
-
Under anesthesia, the common sciatic nerve of one hind limb is exposed.
-
Four loose ligatures are tied around the nerve at approximately 1 mm intervals.
-
This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia in the ipsilateral paw.
-
Behavioral testing is typically performed several days after surgery.
-
-
Behavioral Assessment (von Frey Test):
-
Animals are placed in a chamber with a mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold.
-
-
Endpoint: An increase in the paw withdrawal threshold in drug-treated animals compared to vehicle-treated animals indicates an anti-allodynic effect.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
This compound, as a potent μ-opioid receptor agonist, is expected to activate the canonical G-protein coupled receptor signaling cascade. This pathway primarily involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.
Caption: Canonical Mu-Opioid Receptor Signaling Pathway.
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of an analgesic compound like this compound across different pain models.
Caption: Workflow for Analgesic Cross-Validation.
References
- 1. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective breeding for levorphanol-induced antinociception on the hot-plate assay: commonalities in mechanism of action with morphine, pentazocine, ethylketocyclazocine, U-50488H and clonidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentazocine-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system [pubmed.ncbi.nlm.nih.gov]
- 7. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic effects of endomorphin-1 and endomorphin-2 in the formalin test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carrageenan-Induced Hyperalgesia Is Partially Alleviated by Endomorphin-1 Locally Delivered into Inflamed Paws in Rat [kjpp.net]
- 11. Modified formalin test: characteristic biphasic pain response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of Phenomorphan and Morphine Potency: A Guide for Researchers
This guide provides a detailed comparative analysis of the opioid analgesics phenomorphan and morphine, focusing on their relative potency. It is intended for researchers, scientists, and professionals in the field of drug development. The information presented is collated from scientific literature and is supported by descriptions of standard experimental protocols used to determine opioid potency.
This compound is a potent opioid analgesic that is not used medically but is noted for its high affinity for the μ-opioid receptor.[1][2][3] Morphine, the prototypical opioid agonist, serves as the benchmark against which the potency of other opioids is measured.[4][5] The primary structural difference contributing to this compound's heightened potency is its N-phenethyl group, which significantly enhances its binding affinity to the μ-opioid receptor.[1][2]
Comparative Potency and Receptor Affinity
The analgesic potency of this compound is substantially greater than that of morphine. This difference is quantified through various in vitro and in vivo experimental assays that measure receptor binding affinity, functional activity, and analgesic effect. This compound is estimated to be approximately 60 to 80 times more potent than morphine. This is derived from its comparison to levorphanol, which is itself 6 to 8 times more potent than morphine, with this compound being about 10 times more potent than levorphanol.[1]
The table below summarizes the key quantitative data comparing the two compounds.
| Metric | Morphine | This compound | Key Insights |
| Relative Analgesic Potency | 1 (Reference Standard) | ~60-80x | This compound's N-phenethyl group significantly boosts its potency compared to morphine.[1] |
| μ-Opioid Receptor (MOR) Binding Affinity (Kᵢ) | 1-5 nM (in vitro, various tissues)[6][7] | High (Specific Kᵢ not widely published) | The high potency of this compound is attributed to its strong affinity for the MOR.[1][2] |
| Legal Status (U.S.) | Schedule II | Schedule I | Morphine has accepted medical use, whereas this compound does not and has a high potential for abuse.[8] |
| Primary Receptor Target | μ-opioid receptor (MOR) agonist[4][5] | μ-opioid receptor (MOR) agonist[1][2] | Both compounds exert their primary effects through the same receptor type. |
Experimental Methodologies
The determination of opioid potency involves a multi-step process, beginning with in vitro assays to characterize the drug's interaction with the target receptor and progressing to in vivo studies to assess its physiological effects.
Experimental Workflow for Potency Determination
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. medkoo.com [medkoo.com]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Morphine - Wikipedia [en.wikipedia.org]
- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C24H29NO | CID 5362458 - PubChem [pubchem.ncbi.nlm.nih.gov]
Phenomorphan Versus Fentanyl: A Comparative Analysis of Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding characteristics of two potent synthetic opioids: phenomorphan and fentanyl. The information presented herein is intended for a scientific audience and aims to deliver an objective comparison based on available experimental data.
Introduction
This compound is a morphinan-derived opioid analgesic, while fentanyl belongs to the 4-anilidopiperidine class. Both compounds are recognized for their high potency, which is primarily attributed to their interactions with the µ-opioid receptor (MOR). Understanding the nuances of their receptor binding profiles is crucial for the development of novel analgesics with improved therapeutic windows.
Quantitative Receptor Binding Data
The binding affinities of this compound and fentanyl for the µ (mu), δ (delta), and κ (kappa) opioid receptors are summarized in the table below. Affinity is expressed as the inhibition constant (Kᵢ), where a lower value indicates a higher binding affinity.
| Compound | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |
| This compound | Data not available | Data not available | Data not available |
| Levorphanol (as a proxy for this compound) | 0.21[1][2] | 4.2[1][2] | 2.3[1][2] |
| Fentanyl | 1.35 - 1.4[3] | Low affinity[4] | Low affinity[4] |
Experimental Protocols
The receptor binding affinities presented are typically determined using in vitro radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound or fentanyl) for a specific opioid receptor subtype (µ, δ, or κ).
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293 cells) recombinantly expressing a single human opioid receptor subtype[7].
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).
-
Test Compound: A range of concentrations of the unlabeled drug (this compound or fentanyl).
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure the radioactivity.
Workflow:
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor-containing cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Measurement: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways
Both this compound and fentanyl are agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors primarily couple to inhibitory G-proteins (Gαi/o), initiating a cascade of intracellular events.
G-Protein Signaling Pathway
The canonical signaling pathway activated by µ-opioid receptor agonists involves the following steps:
-
Agonist Binding: this compound or fentanyl binds to the extracellular domain of the µ-opioid receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the intracellular heterotrimeric G-protein (Gαi/o and Gβγ subunits).
-
Downstream Effects:
-
The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
-
-
Cellular Response: The opening of potassium channels causes hyperpolarization of the neuronal membrane, while the inhibition of calcium channels reduces neurotransmitter release. Both effects contribute to the analgesic and other physiological effects of the opioids.
β-Arrestin Pathway
In addition to G-protein signaling, opioid receptor activation can also lead to the recruitment of β-arrestin proteins. This pathway is primarily involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades that are sometimes associated with the adverse effects of opioids, such as respiratory depression.
Conclusion
Both this compound and fentanyl are potent agonists at the µ-opioid receptor, which is the primary mediator of their analgesic effects. While quantitative binding data for this compound is scarce, its reported high potency suggests a strong affinity for the µ-opioid receptor, likely comparable to or greater than that of fentanyl. Fentanyl exhibits high affinity and selectivity for the µ-opioid receptor. The activation of these receptors by both compounds initiates a cascade of intracellular events through the G-protein signaling pathway, leading to their profound physiological effects. Further research is required to fully elucidate the complete receptor binding profile of this compound and to understand the potential differences in downstream signaling between these two potent opioids.
References
- 1. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 7. Interaction of local anaesthetics with recombinant mu, kappa, and delta-opioid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Phenomorphan and Clinical Opioids
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of the potent opioid analgesic Phenomorphan with established clinical opioids, including morphine, fentanyl, and oxycodone. By presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.
Understanding the Therapeutic Index in Opioid Research
The therapeutic index (TI) is a critical measure of a drug's safety margin, defined as the ratio of the dose that produces a toxic effect to the dose that produces a therapeutic effect. In the context of opioids, the TI is typically calculated as the ratio of the median toxic dose (TD50), often measured by the onset of significant respiratory depression, to the median effective dose (ED50) for analgesia. A higher TI indicates a wider separation between the desired analgesic effects and life-threatening adverse effects, representing a primary goal in the development of safer opioid-based pain therapeutics.
Quantitative Comparison of Therapeutic Indices
The following table summarizes the available preclinical therapeutic index data for common clinical opioids. It is important to note that these values can vary significantly based on the animal model, the specific experimental assays used to measure analgesia and respiratory depression, and the route of administration.
Table 1: Therapeutic Indices of Selected Clinical Opioids
| Compound | Therapeutic Index (TI) | Notes |
| This compound | Not available in published literature | This compound is a highly potent µ-opioid receptor agonist, estimated to be over 10 times more potent than morphine. Due to the lack of specific TI data, its safety profile relative to its analgesic efficacy remains to be quantitatively established. |
| Morphine | ~70 | Serves as a benchmark for opioid analgesics. Its TI is limited by a relatively narrow window between analgesia and respiratory depression.[1] |
| Fentanyl | ~270-400 | Possesses a higher therapeutic index than morphine in preclinical models, indicating a wider safety margin under controlled conditions.[2][3] |
| Oxycodone | ~10 | Exhibits a narrower therapeutic index compared to morphine, suggesting a higher risk of toxicity relative to its analgesic dose.[4] |
Experimental Protocols for Determining Therapeutic Index
The determination of an opioid's therapeutic index relies on robust and reproducible preclinical assays to quantify both its analgesic efficacy and its primary dose-limiting toxicity, respiratory depression.
Assessment of Analgesia (Efficacy)
a) Hot Plate Test: This method assesses the response to a thermal pain stimulus.
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
A baseline latency to a pain response (e.g., paw licking, jumping) is recorded for each animal before drug administration.
-
The test compound is administered, and at set time points, the animal is placed on the hot plate.
-
The latency to the pain response is recorded. An increase in latency compared to baseline indicates an analgesic effect.
-
A cut-off time is established to prevent tissue damage.
-
-
Endpoint: The dose of the compound that produces a 50% increase in the mean response latency (ED50) is calculated.
b) Tail Flick Test: This assay measures the latency of an animal to withdraw its tail from a noxious heat source.
-
Apparatus: A device that applies a focused beam of heat to the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the path of the heat source.
-
The time taken for the animal to flick its tail away from the heat is automatically recorded.
-
A baseline latency is established before the administration of the test compound.
-
Post-administration latencies are measured at various time points to determine the analgesic effect.
-
-
Endpoint: The ED50 is determined as the dose that results in a 50% increase in the baseline tail-flick latency.
Assessment of Respiratory Depression (Toxicity)
Whole-Body Plethysmography: This non-invasive technique is the gold standard for measuring respiratory parameters in conscious, unrestrained animals.
-
Apparatus: A sealed chamber equipped with a sensitive pressure transducer.
-
Procedure:
-
The animal is placed in the plethysmography chamber and allowed to acclimatize.
-
Baseline respiratory parameters, including respiratory rate (breaths per minute) and tidal volume, are continuously recorded.
-
The test compound is administered, and changes in respiratory function are monitored over time.
-
-
Endpoint: The dose of the compound that causes a 50% reduction in a key respiratory parameter, such as minute ventilation (respiratory rate x tidal volume), is defined as the TD50.
Visualization of Key Pathways and Workflows
Mu-Opioid Receptor Signaling Pathways
The analgesic and adverse effects of this compound and clinical opioids are primarily mediated through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon agonist binding, two main signaling cascades are initiated: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, which is implicated in adverse effects like respiratory depression and tolerance.
Caption: Mu-Opioid Receptor Signaling Cascades.
Experimental Workflow for Therapeutic Index Determination
The following diagram illustrates a generalized workflow for the preclinical determination of an opioid's therapeutic index.
Caption: Workflow for Preclinical TI Determination.
Conclusion
The therapeutic index is a cornerstone for evaluating the safety of opioid analgesics. While quantitative TI data for morphine, fentanyl, and oxycodone provide a basis for comparative risk assessment, the absence of such data for this compound highlights a critical knowledge gap. Given its high potency, a thorough investigation of its therapeutic index is imperative to understand its potential clinical utility and safety profile. The experimental protocols outlined in this guide provide a standardized framework for conducting such preclinical evaluations, ensuring that novel and existing opioid compounds can be rigorously and consistently compared. Future research should prioritize the determination of the therapeutic index of potent opioids like this compound to better inform the development of safer and more effective pain management strategies.
References
A Comparative Analysis of Phenomorphan's Side Effect Profile Against Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the side effect profile of Phenomorphan, a potent opioid analgesic, benchmarked against other commonly used analgesics. Due to this compound's status as a compound not currently in widespread clinical use, this comparison is based on its known pharmacology as a potent µ-opioid receptor agonist and preclinical data from analogous compounds. The information is intended to provide a foundational understanding for research and drug development purposes.
Executive Summary
This compound, a morphinan (B1239233) derivative, demonstrates significantly higher analgesic potency compared to morphine, primarily through its strong agonism at the µ-opioid receptor.[1] Its side effect profile is anticipated to be characteristic of other potent µ-opioid agonists, including but not limited to respiratory depression, sedation, and gastrointestinal distress. This guide will explore the mechanistic underpinnings of these side effects, present a qualitative comparison with other analgesic classes, and provide standardized preclinical protocols for their evaluation.
Mechanistic Basis of Opioid-Induced Side Effects
The analgesic and adverse effects of opioids, including this compound, are mediated by their interaction with opioid receptors, primarily the µ-opioid receptor (MOR), which are G-protein coupled receptors (GPCRs). The activation of MORs in the central nervous system (CNS) produces profound analgesia but also triggers a cascade of signaling events that lead to undesirable side effects.
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP), and the modulation of ion channels. Specifically, MOR activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, which underlies both the analgesic effects and central side effects like respiratory depression and sedation. In the gastrointestinal tract, MOR activation inhibits neuronal activity in the myenteric plexus, leading to decreased motility and constipation.
Figure 1: Simplified signaling pathway of µ-opioid receptor agonists.
Comparative Side Effect Profile
The following table provides a qualitative comparison of the expected side effect profile of this compound against other major classes of analgesics. Given this compound's high potency, its side effects are anticipated to be more pronounced at equianalgesic doses compared to less potent opioids.
| Side Effect Category | This compound (Opioid) | Morphine (Opioid) | Oxycodone (Opioid) | NSAIDs (e.g., Ibuprofen) | Acetaminophen |
| Respiratory Depression | High Risk | Moderate to High Risk | Moderate to High Risk | No Risk | No Risk |
| Sedation/Drowsiness | High | Moderate to High | Moderate to High | Minimal | Minimal |
| Gastrointestinal Effects | Constipation (High), Nausea/Vomiting (High) | Constipation (High), Nausea/Vomiting (High) | Constipation (High), Nausea/Vomiting (Moderate) | Gastric Irritation, Ulcers, Bleeding (Moderate Risk) | Minimal |
| Cardiovascular Effects | Bradycardia, Hypotension | Bradycardia, Hypotension | Tachycardia (less common) | Increased risk of heart attack and stroke with long-term use | Minimal |
| Renal Effects | Minimal | Minimal | Minimal | Risk of kidney damage with long-term use | Minimal |
| Hepatic Effects | Minimal | Minimal | Minimal | Minimal | High risk of liver damage with overdose |
| Addiction Potential | High | High | High | Low | Low |
| Tolerance Development | High | High | High | Low | Low |
| Pruritus (Itching) | Common | Common | Common | Rare | Rare |
Experimental Protocols for Side Effect Assessment
Standardized preclinical models are crucial for evaluating the side effect profiles of novel analgesic candidates like this compound. Below are detailed methodologies for assessing key opioid-related adverse effects in rodent models.
Assessment of Respiratory Depression
Objective: To quantify the dose-dependent effects of an analgesic on respiratory function.
Methodology: Whole-body plethysmography is a non-invasive method used to measure respiratory parameters in conscious, unrestrained animals.
Protocol:
-
Animal Acclimation: Acclimate rodents (rats or mice) to the plethysmography chambers for several days prior to the experiment to minimize stress-induced respiratory changes.
-
Baseline Measurement: On the day of the experiment, place the animal in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) for a defined period (e.g., 30 minutes).
-
Drug Administration: Administer the test compound (e.g., this compound) or a comparator (e.g., morphine) via a relevant route (e.g., subcutaneous or intraperitoneal).
-
Post-Dose Monitoring: Immediately return the animal to the plethysmography chamber and continuously record respiratory parameters for a specified duration (e.g., 2-4 hours).
-
Data Analysis: Analyze the data to determine the time course and magnitude of changes in respiratory parameters compared to baseline and vehicle-treated controls. Key metrics include the nadir of respiratory depression and the area under the curve for the change in minute volume.
References
A Comparative Guide to Phenomorphan: Statistical Validation and Experimental Insights
For researchers, scientists, and professionals in drug development, the rigorous evaluation of novel compounds is paramount. This guide provides a comprehensive comparison of Phenomorphan, a potent opioid analgesic, with established alternatives, supported by experimental data and detailed methodologies.
Quantitative Data Summary
To provide a framework for comparison, the following tables summarize the binding affinities and functional potencies of several key opioid receptor agonists.
Table 1: Comparative Binding Affinities (Ki) at the μ-Opioid Receptor
| Compound | Ki (nM) | Receptor Type | Notes |
| This compound | Not available | μ-opioid | Estimated to be significantly lower than Levorphanol |
| Levorphanol | 0.21 ± 0.02 | μ-opioid | Also shows high affinity for δ (4.2 ± 0.6 nM) and κ (2.3 ± 0.3 nM) receptors.[2][3] |
| Morphine | ~1.2 | μ-opioid | A benchmark opioid analgesic.[4] |
| Fentanyl | Not available in provided results | μ-opioid | A potent synthetic opioid. |
| Buprenorphine | 0.08 ± 0.02 (Rat Brain) | μ-opioid | A partial agonist with high affinity.[2] |
| Oliceridine (TRV130) | 6 | μ-opioid | A G-protein biased agonist.[5] |
| DAMGO | 1.18 | μ-opioid | A highly selective synthetic peptide agonist.[4] |
Table 2: Comparative Functional Potency (EC50) and Efficacy (Emax) at the μ-Opioid Receptor
| Compound | Assay Type | EC50 (nM) | Emax (% of DAMGO) | Notes |
| This compound | Not available | Not available | Not available | Expected to be a full agonist. |
| Levorphanol | GTPγS Binding | Not available | Full agonist at most μ-receptor subtypes | Shows little β-arrestin2 recruitment, indicating G-protein bias.[6] |
| Morphine | GTPγS Binding | Not available | Partial agonist compared to DAMGO | |
| Fentanyl | Not available in provided results | Not available | Not available | |
| Buprenorphine | GTPγS Binding (CHO cells) | 0.08 ± 0.01 | 38 ± 8% | Demonstrates partial agonism.[2] |
| Oliceridine (TRV130) | cAMP Inhibition | 7.9 | 84% | G-protein biased agonist.[5] |
| DAMGO | GTPγS Binding | 28 | 100% (Reference) | A full agonist used as a standard. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize opioid compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the μ-opioid receptor.
Materials:
-
Cell membranes expressing the μ-opioid receptor
-
Radioligand (e.g., [³H]-DAMGO)
-
Test compound (this compound or alternative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the extent to which a compound activates G-protein signaling upon binding to a G-protein coupled receptor (GPCR) like the μ-opioid receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the μ-opioid receptor.
Materials:
-
Cell membranes expressing the μ-opioid receptor
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Cell membranes are incubated with GDP, varying concentrations of the test compound, and [³⁵S]GTPγS.
-
Reaction: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Filtration: The reaction is terminated by rapid filtration, separating the membranes with bound [³⁵S]GTPγS from the unbound nucleotide.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: A dose-response curve is generated to determine the EC50 and Emax values for G-protein activation.
Hot Plate Test (In Vivo Analgesia)
This is a common behavioral test in animal models to assess the analgesic efficacy of a compound.
Objective: To measure the pain-relieving effects of a test compound by observing the reaction time of an animal to a thermal stimulus.
Materials:
-
Hot plate apparatus with a controlled temperature surface
-
Animal model (e.g., mice or rats)
-
Test compound and vehicle control
-
Timer
Procedure:
-
Baseline Measurement: The animal is placed on the hot plate, and the latency to a pain response (e.g., licking a paw or jumping) is recorded.
-
Compound Administration: The test compound or vehicle is administered to the animal.
-
Post-treatment Measurement: At various time points after administration, the animal is again placed on the hot plate, and the reaction latency is measured.
-
Data Analysis: An increase in the reaction latency compared to the baseline and the vehicle control group indicates an analgesic effect. A cut-off time is used to prevent tissue damage.
Signaling Pathways and Experimental Workflows
μ-Opioid Receptor Signaling Pathway
This compound, as a μ-opioid receptor agonist, is expected to initiate a signaling cascade typical for this receptor class. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular G-proteins (primarily of the Gi/o family). This activation results in the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors. The primary consequences of this signaling cascade include:
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability, and inhibiting N-type voltage-gated calcium channels, which reduces neurotransmitter release.[7]
-
Activation of MAPK Pathway: The signaling cascade can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in longer-term cellular responses.
Some opioid ligands can also trigger the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling. Ligands that preferentially activate G-protein signaling over β-arrestin recruitment are known as "biased agonists" and are an area of active research for developing safer opioids. Levorphanol, a close structural analog of this compound, has been shown to be a G-protein biased agonist.[6]
Caption: μ-Opioid Receptor Signaling Pathway
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of an opioid compound.
Caption: In Vitro Opioid Characterization Workflow
Experimental Workflow for In Vivo Analgesic Testing
This diagram outlines the process for evaluating the analgesic effects of an opioid compound in an animal model.
Caption: In Vivo Analgesia Testing Workflow
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Replication of Published Phenomorphan Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the opioid analgesic Phenomorphan and its structural analogs, with a focus on replicating and understanding their published pharmacological findings. Due to the limited availability of recent, direct experimental data for this compound, this guide leverages data from closely related compounds, namely N-phenethylnormorphine and the prototypical opioid, Morphine, to provide a framework for comparison. Detailed experimental protocols for key assays are provided to facilitate independent replication and validation of these findings.
Comparative Analysis of Opioid Receptor Binding and Analgesic Potency
The following tables summarize the available quantitative data for this compound, its analogs, and Morphine. This data is essential for understanding the structure-activity relationships and the relative potency of these compounds.
Table 1: In Vitro Opioid Receptor Binding Affinity and Efficacy
| Compound | Receptor | Binding Affinity (Ki) [nM] | Efficacy (EC50) [nM] | Assay Type |
| This compound | µ | Data Not Available | Data Not Available | |
| N-phenethylnoroxymorphone * | µ | 0.54 | 2.63 | [³⁵S]GTPγS |
| Morphine | µ | 1.2[1] | Data Not Available | Radioligand Binding ([³H]-DAMGO) |
| Levorphanol | µ | <1 | Data Not Available |
*N-phenethylnoroxymorphone is a close structural analog of this compound.
Table 2: In Vivo Analgesic Potency (Mouse Hot-Plate Test)
| Compound | Route of Administration | ED50 [mg/kg] | Relative Potency (vs. Morphine) |
| This compound | Data Not Available | Data Not Available | ~60-80x |
| N-phenethylnormorphine | Data Not Available | Data Not Available | 8-14x[2][3] |
| Levorphanol | Data Not Available | Data Not Available | 6-8x |
| Morphine | Subcutaneous (s.c.) | 2.6 - 7.3[4][5] | 1x |
Note on this compound Data: Despite extensive literature searches, specific quantitative in vitro (Ki, EC50) and in vivo (ED50) data for this compound from peer-reviewed publications could not be located. Its high potency is qualitatively described as being approximately 10 times that of levorphanol, which is itself 6-8 times more potent than morphine.[6] The N-phenethyl group is credited with this significant increase in potency by enhancing affinity for the µ-opioid receptor.[6]
Experimental Protocols
To facilitate the independent replication of the findings presented, detailed methodologies for key experiments are provided below.
Opioid Receptor Binding Assay ([³H]-DAMGO)
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for the µ-opioid receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the µ-opioid receptor through competitive displacement of the radiolabeled ligand [³H]-DAMGO.
Materials:
-
Membrane preparations from cells expressing the µ-opioid receptor (e.g., CHO-K1 cells) or from rodent brain tissue.
-
[³H]-DAMGO (radiolabeled µ-opioid agonist)
-
Test compounds (this compound, N-phenethylnormorphine, Morphine)
-
Naloxone (for determination of non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Thaw frozen membrane preparations on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL [³H]-DAMGO, 25 µL assay buffer, 50 µL membrane suspension.
-
Non-specific Binding: 25 µL [³H]-DAMGO, 25 µL Naloxone (10 µM final concentration), 50 µL membrane suspension.
-
Competitive Binding: 25 µL [³H]-DAMGO, 25 µL of varying concentrations of the test compound, 50 µL membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating [³⁵S]GTPγS binding to G-proteins coupled to the µ-opioid receptor.
Materials:
-
Membrane preparations from cells expressing the µ-opioid receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
Test compounds
-
GDP (Guanosine diphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation fluid and counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: As described in the receptor binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
50 µL of varying concentrations of the test compound.
-
50 µL of membrane suspension.
-
50 µL of GDP (final concentration 10-30 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the test compound concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the resulting dose-response curve.
-
Mouse Hot-Plate Test
This is a common in vivo assay to assess the analgesic efficacy of a compound against a thermal stimulus.
Objective: To determine the median effective dose (ED50) of a test compound required to produce a significant increase in the latency of a nociceptive response to a thermal stimulus.
Materials:
-
Hot-plate apparatus with adjustable temperature.
-
Male ICR mice (20-25 g).
-
Test compounds dissolved in a suitable vehicle (e.g., saline).
-
Syringes and needles for administration.
-
Timer.
Procedure:
-
Acclimatization: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Generate a dose-response curve by plotting the %MPE against the logarithm of the drug dose.
-
Determine the ED50, the dose that produces a 50% MPE, from the dose-response curve using a suitable statistical method (e.g., up-and-down method).
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: Opioid Receptor G-protein Signaling Pathway.
Caption: Opioid Receptor Binding Assay Workflow.
Caption: Mouse Hot-Plate Test Workflow.
References
- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent MOR Agonists from 2'-Hydroxy-5,9-dimethyl- N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and analgesic activity of some 14 beta-substituted analogues of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive activity of pentamorphone, a 14-beta-aminomorphinone derivative, compared to fentanyl and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Phenomorphan
Essential guidelines for the safe and compliant disposal of the Schedule I controlled substance, phenomorphan, ensuring the protection of personnel and the environment while adhering to stringent regulatory standards.
For researchers, scientists, and drug development professionals, the proper handling and disposal of controlled substances like this compound is a critical component of laboratory safety and regulatory compliance. As a potent opioid, this compound is classified as a Schedule I drug in the United States, signifying a high potential for abuse and no accepted medical use. Consequently, its disposal is governed by strict federal and state regulations to prevent diversion and environmental contamination.
Regulatory Framework: The "Non-Retrievable" Standard
The U.S. Drug Enforcement Administration (DEA) mandates that all controlled substances must be rendered "non-retrievable" upon disposal.[1][2] This means the substance cannot be transformed back to a physical or chemical state that would allow it to be used as a controlled substance or its analogue.[1] Incineration has been the primary method reviewed by the DEA to meet this standard; however, the regulations are intended to permit other methods that achieve the same outcome.[1][3]
It is crucial to distinguish between controlled substance "inventory" (unused, expired, or recalled stock) and "wastage" (residual amounts from preparation and administration). While the DEA does not mandate that wastage be rendered non-retrievable, it strongly recommends security controls to prevent diversion.[3] For inventory, the "non-retrievable" standard is mandatory.
Disposal Options for Research Facilities
Research facilities handling this compound have several compliant disposal options. These methods ensure that the substance is handled securely from the point of collection to its final destruction.
1. DEA-Registered Reverse Distributors: The most common and recommended method for the disposal of controlled substance inventory is through a DEA-registered reverse distributor.[3] These specialized companies are authorized to handle and destroy controlled substances in accordance with DEA regulations.
-
Procedure:
-
The research facility must maintain accurate records of the this compound to be disposed of.
-
For Schedule I and II substances like this compound, the reverse distributor must issue a DEA Form 222 to the facility.[3]
-
The facility transfers the this compound to the reverse distributor.
-
The reverse distributor is then responsible for the destruction of the substance and provides the facility with a copy of DEA Form 41 (Registrants Inventory of Drugs Surrendered) as a record of destruction.[3]
-
2. On-Site Destruction: While less common for research facilities due to stringent requirements, on-site destruction is a possible option. This process must be witnessed by two authorized employees who must handle the substance throughout the entire destruction process and sign a destruction log.[1] The log must be maintained for two years and be available for DEA inspection.[1]
In-House Deactivation Methods
For smaller quantities or residual amounts of this compound, chemical deactivation prior to disposal can be an effective measure. One well-studied method involves the use of activated carbon.[4][5][6]
Experimental Protocol for Activated Carbon-Based Deactivation:
This protocol describes a method for deactivating this compound using an activated carbon-based system, rendering it non-retrievable.
Materials:
-
This compound waste
-
Activated granular carbon
-
Sealable, puncture-resistant container (e.g., a pouch or bottle)
-
Warm water
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Place the this compound waste into the sealable container.
-
Add the activated granular carbon to the container. The amount of activated carbon should be in excess of the amount of this compound to ensure complete adsorption.
-
Add warm water to the container to create a slurry.
-
Seal the container securely.
-
Shake the container to ensure thorough mixing of the this compound with the activated carbon slurry.
-
Store the sealed container at room temperature for a designated period to allow for complete deactivation. Studies on other opioids have shown high levels of adsorption within hours, with near-complete deactivation over several days.[4][5]
-
After the deactivation period, the sealed container can be disposed of in accordance with institutional and local regulations for non-hazardous or hazardous waste, depending on the other components of the mixture.[1]
Quantitative Data on Opioid Deactivation using Activated Carbon:
| Time Point | Average Medication Adsorption (%) |
| 8 hours | 98.72% |
| 28 days | >99.99% |
Data from a study on the deactivation of four model opioid drugs using an activated carbon-based disposal system.[4][5]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a research setting.
Alternative Disposal Methods (For Ultimate Users - Not Recommended for Laboratories)
While not suitable for laboratory settings, it is important to be aware of the disposal guidelines provided to the public for unused opioids, as this underscores the importance of preventing these substances from entering the community. These methods include:
-
Drug Take-Back Programs: The preferred method for the public, these programs offer a safe and secure way to dispose of controlled substances through authorized collection sites, take-back events, or mail-back programs.[7][8]
-
In-Home Disposal: When take-back options are not available, the FDA and EPA recommend mixing the medication with an unpalatable substance like dirt, cat litter, or used coffee grounds, placing it in a sealed container, and discarding it in the household trash.[9][10][11]
-
Flushing: For a specific list of potent medications, the FDA recommends flushing them down the toilet to prevent accidental ingestion.[8] However, this practice is generally discouraged due to environmental concerns.[12]
By adhering to these rigorous disposal procedures, research facilities can ensure they are in full compliance with federal and state regulations, while also upholding their commitment to safety and environmental stewardship.
References
- 1. danielshealth.com [danielshealth.com]
- 2. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 3. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 4. Evaluation of an activated carbon-based deactivation system for the disposal of highly abused opioid medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. permegear.com [permegear.com]
- 6. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 8. gao.gov [gao.gov]
- 9. health.maryland.gov [health.maryland.gov]
- 10. dea.gov [dea.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
Essential Safety and Logistical Information for Handling Phenomorphan
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory personnel, including researchers, scientists, and drug development professionals, who are authorized to handle Phenomorphan.
Personal Protective Equipment (PPE)
Given the high potency of this compound, a comprehensive PPE strategy is crucial to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with the procedure.
| Risk Level | Task Examples | Recommended Personal Protective Equipment |
| Low Risk | - Handling sealed containers- Visual inspection of intact solids | - Gloves: Single pair of nitrile gloves- Eye Protection: Safety glasses with side shields- Lab Coat: Standard laboratory coat |
| Moderate Risk | - Weighing and preparing solutions in a ventilated enclosure- Handling diluted solutions | - Gloves: Double pair of nitrile gloves- Eye Protection: Chemical splash goggles- Respiratory Protection: A fit-tested N95 or higher respirator- Body Protection: Disposable gown or lab coat with tight cuffs |
| High Risk | - Handling powders outside of a containment system- Procedures with a high risk of aerosolization- Cleaning up spills | - Gloves: Double pair of nitrile gloves- Eye Protection: Full-face shield over chemical splash goggles- Respiratory Protection: A fit-tested P100 respirator or a powered air-purifying respirator (PAPR)- Body Protection: Disposable coveralls (e.g., Tyvek®) with shoe covers |
Safe Handling and Operational Plan
A stringent operational plan is necessary to minimize the risk of exposure during the handling of this compound.
2.1. Engineering Controls:
-
Ventilation: All manipulations of this compound powder or solutions that could generate aerosols must be conducted in a certified chemical fume hood, a glove box, or another suitable containment enclosure.
-
Designated Area: Establish a designated area for the storage and handling of this compound. This area should be clearly marked with appropriate warning signs.
2.2. Work Practices:
-
Never Work Alone: Always ensure at least one other person is aware of the work being conducted and is in the vicinity.
-
Training: All personnel must be thoroughly trained on the hazards of potent opioids, the specific procedures for handling this compound, and emergency protocols.
-
Hygiene: Wash hands thoroughly with soap and water before leaving the designated area. Do not eat, drink, or apply cosmetics in the laboratory.
-
Transport: When transporting this compound, use sealed, shatter-proof secondary containers.
2.3. Spill Management:
-
Spill Kit: A spill kit specifically for potent compounds should be readily available. This kit should include appropriate PPE, absorbent materials, and a deactivating agent (if available and validated).
-
Procedure: In the event of a spill, evacuate the immediate area and follow established spill cleanup procedures. All materials used for cleanup should be treated as hazardous waste.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and diversion.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.
-
DEA Regulations: As a Schedule I controlled substance, the disposal of this compound must be conducted in strict accordance with all applicable DEA regulations. This may involve rendering the substance non-retrievable.
-
Disposal Methods:
-
Take-Back Programs: The most secure method of disposal is through a DEA-registered reverse distributor or a take-back program.[2][3][4]
-
On-site Destruction: If permitted and feasible, on-site destruction following DEA-approved procedures is an option.
-
Drug Deactivation Bags: For small quantities, commercially available drug deactivation bags or pouches containing activated carbon can be used to sequester the compound before disposal in the trash, where permitted by institutional and local regulations.[5]
-
Household Trash (with precautions): If no other options are available, unused medicine can be mixed with an unappealing substance like dirt or cat litter, placed in a sealed container, and then discarded in the household trash.[2][6]
-
Quantitative Exposure Limits
Specific occupational exposure limits (OELs) such as the Permissible Exposure Limit (PEL), Time-Weighted Average (TWA), or Immediately Dangerous to Life or Health (IDLH) value have not been established for this compound. In the absence of such data, a conservative approach should be taken, treating this compound as a substance with a high degree of acute toxicity. The definitions for these common exposure limits are provided below for reference.
| Exposure Limit | Definition |
| Permissible Exposure Limit (PEL) | A legal limit in the United States for an employee's exposure to a chemical substance or physical agent. PELs are established by the Occupational Safety and Health Administration (OSHA). |
| Time-Weighted Average (TWA) | The average exposure over a specified period of time, usually an 8-hour workday.[7][8] |
| Immediately Dangerous to Life or Health (IDLH) | A concentration of an airborne contaminant that poses an immediate threat to life, would cause irreversible adverse health effects, or would impair an individual's ability to escape from a dangerous atmosphere.[7][9] |
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
References
- 1. This compound | C24H29NO | CID 5362458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. health.maryland.gov [health.maryland.gov]
- 3. gao.gov [gao.gov]
- 4. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 5. opioidhelp.com [opioidhelp.com]
- 6. dea.gov [dea.gov]
- 7. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 8. ecetoc.org [ecetoc.org]
- 9. cdc.gov [cdc.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
